molecular formula C8H13NO2 B13495126 6-Azaspiro[2.5]octane-5-carboxylic acid

6-Azaspiro[2.5]octane-5-carboxylic acid

Cat. No.: B13495126
M. Wt: 155.19 g/mol
InChI Key: NBUCCWJVPXAUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[2.5]octane-5-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Azaspiro[2.5]octane-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azaspiro[2.5]octane-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-azaspiro[2.5]octane-7-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-5-8(1-2-8)3-4-9-6/h6,9H,1-5H2,(H,10,11)

InChI Key

NBUCCWJVPXAUHG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCNC(C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Chemical and Pharmacological Profile of 6-Azaspirooctane-5-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery

The Chemical and Pharmacological Profile of 6-Azaspiro[1]octane-5-carboxylic Acid: A Conformationally Restricted Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted unnatural amino acids is a proven tactic to enhance target affinity, improve metabolic stability, and lock bioactive conformations. 6-Azaspiro[1]octane-5-carboxylic acid has emerged as a highly specialized, premium building block [1]. Structurally, it is a spirocyclic analog of pipecolic acid (homoproline), featuring a cyclopropane ring spiro-fused at the 4-position of the piperidine ring. This whitepaper provides an in-depth technical analysis of its structural chemistry, synthetic methodologies, and critical role in the development of Prostaglandin E2 receptor 4 (EP4) antagonists for oncology and the prevention of heterotopic ossification[2].

Structural Chemistry & Conformational Dynamics

Molecular Architecture

The IUPAC nomenclature "6-azaspiro[1]octane" denotes a bicyclic system where a 3-membered cyclopropane ring and a 6-membered piperidine ring share a single spiro carbon (C3 in the spiro numbering system). Mapping this to standard amino acid terminology:

  • Nitrogen Position: The amine is located at position 6.

  • Carboxylic Acid Position: The -COOH group is at position 5, adjacent to the nitrogen, making this an

    
    -amino acid.
    
  • Spiro Carbon: Relative to the piperidine nitrogen (N1), the spiro carbon is located exactly opposite at the C4 position.

Thus, the core scaffold is functionally a 4-spirocyclopropyl-pipecolic acid . The introduction of the spiro-cyclopropane ring severely restricts the puckering of the piperidine ring. By locking the ring into a rigid chair conformation, the


Physicochemical Properties

To prevent self-condensation during peptide synthesis or amide coupling, the scaffold is typically supplied as an N-Boc protected derivative: (5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[1]octane-5-carboxylic acid [3].

Table 1: Physicochemical & Computational Profile

PropertyValue (Boc-Protected)Value (Deprotected HCl Salt)
CAS Number 1262396-32-6 (S-isomer) [1]2227204-75-1 [4]
Molecular Formula C13H21NO4C8H13NO2 • HCl
Molecular Weight 255.31 g/mol 191.65 g/mol
Topological Polar Surface Area (TPSA) ~66.84 Ų~49.3 Ų
LogP (Predicted) 2.64-0.5 to 0.2
Hydrogen Bond Donors/Acceptors 1 / 42 / 3
Physical State SolidSolid

Synthetic Integration and Methodologies

The steric bulk of the spiro[1]octane system—particularly the axial projection of hydrogens from the locked chair conformation—creates a sterically hindered environment around the

SynthWorkflowABoc-6-azaspirooctane-5-carboxylic acidBAmide Coupling(HATU, DIPEA, Amine)A->B Step 1: C-Terminal ModificationCBoc Deprotection(4N HCl in Dioxane)B->C Step 2: N-Terminal DeprotectionDReductive Amination(Ar-CHO, NaBH(OAc)3)C->D Step 3: N-AlkylationEFinal EP4 Antagonist(e.g., Rottapharm Candidate)D->E Step 4: Purification

Figure 1: Synthetic workflow for integrating the spirocyclic scaffold into drug candidates.

Protocol A: Sterically Hindered Amide Coupling

Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the reaction with the incoming amine, overcoming the steric hindrance of the spiro-pipecolic acid framework.

  • Preparation: Dissolve 1.0 eq of (5S)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[1]octane-5-carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 10 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a cyclopropyl-benzoic acid derivative). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: N-Terminal Reductive Amination

Causality: Following Boc deprotection (using 4N HCl in dioxane), the secondary piperidine amine must be alkylated. Sodium triacetoxyborohydride (STAB) is utilized because it is a mild reducing agent that specifically targets the transient iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted benzyl alcohol byproducts.

  • Iminium Formation: Dissolve the deprotected 6-azaspiro[1]octane-5-carboxamide hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE). Add DIPEA (1.2 eq) to neutralize the salt, followed by 4-(trifluoromethyl)benzaldehyde (1.1 eq). Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir the suspension overnight under an inert atmosphere.

  • Isolation: Quench the reaction with saturated NaHCO3. Extract with Dichloromethane (DCM), wash with brine, dry over MgSO4, and purify via flash chromatography.

Pharmacological Applications: EP4 Receptor Antagonism

The 6-azaspiro[1]octane-5-carboxylic acid scaffold is the critical pharmacophore backbone in a novel class of Prostaglandin E2 receptor 4 (EP4) antagonists. A prominent example is (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[1]octane-5-carboxamido)cyclopropyl)benzoic acid , developed by Rottapharm Biotech [5].

Mechanism of Action

The EP4 receptor is a Gs-coupled GPCR. When PGE2 binds, it stimulates adenylate cyclase, raising intracellular cAMP levels and activating Protein Kinase A (PKA).

  • In Oncology: Tumor-derived PGE2 uses the EP4 pathway to suppress the cytotoxic activity of T-cells and natural killer (NK) cells. EP4 antagonists reverse this immune evasion and are currently being evaluated in combination with immune checkpoint inhibitors [6].

  • In Heterotopic Ossification (HO): Aberrant EP4 signaling in osteoblasts drives the pathological formation of extra-skeletal bone following trauma or surgery. The spirocyclic EP4 antagonist effectively blocks this hyperproliferation, offering a targeted preventative therapy for HO [5].

EP4PathwayPGE2Prostaglandin E2 (PGE2)EP4EP4 Receptor (Gs-GPCR)PGE2->EP4 Agonist BindingcAMPcAMP / PKA ActivationEP4->cAMP Signal TransductionOutcomeTumor Immune Evasion &Heterotopic OssificationcAMP->Outcome Signal TransductionAntagonistSpirocyclic EP4 Antagonist(e.g., Rottapharm Compound)Antagonist->EP4 Competitive Inhibition

Figure 2: PGE2/EP4 signaling pathway and the pharmacological intervention point.

The rigid spirocyclic core forces the N-benzyl group and the C-terminal cyclopropyl-benzoic acid into a highly specific spatial orientation that perfectly complements the hydrophobic pockets of the EP4 receptor, yielding sub-nanomolar binding affinities that flexible linear analogs cannot achieve.

References

  • Justia Patents. (2025). Patents Assigned to Rottapharm Biotech S.r.l. Retrieved from [Link]

  • World Intellectual Property Organization. (2021). WO/2021/105419: (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[1]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR ITS SALT ALSO IN POLYMORPHIC FORM A FOR USE IN THE PREVENTION OF HETEROTOPIC OSSIFICATION. Retrieved from[Link]

  • Google Patents. (2013). WO2013004290A1 - Cyclic amine derivatives as ep4 receptor antagonists.

6-Azaspiro[2.5]octane-5-carboxylic acid molecular structure and conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Azaspiro[2.5]octane-5-carboxylic acid represents a high-value scaffold in modern medicinal chemistry, serving as a conformationally restricted analogue of pipecolic acid (piperidine-2-carboxylic acid).[1] By incorporating a spiro-fused cyclopropane ring at the


-position (relative to the nitrogen), this molecule enforces specific vector orientations for substituents, reduces conformational entropy, and increases the fraction of sp

hybridized carbons (

).[1] These properties are critical for "escaping flatland" in drug design, improving metabolic stability, and enhancing receptor selectivity—demonstrated in applications ranging from HCV NS5A inhibitors to M4 muscarinic receptor antagonists.[1]

Molecular Structure and Nomenclature

The nomenclature of spiro compounds can be non-intuitive. For 6-azaspiro[2.5]octane-5-carboxylic acid, the numbering is derived from the spiro[2.5]octane skeleton, prioritizing the heteroatom in the larger ring.[1]

  • IUPAC Name: 6-Azaspiro[2.5]octane-5-carboxylic acid[1][2][3]

  • Common Name: 4-Spirocyclopropyl-pipecolic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 169.22 g/mol

  • Key Structural Features:

    • Piperidine Ring: A six-membered nitrogenous ring.[1]

    • Spiro Junction: Carbon 3 of the spiro system corresponds to Carbon 4 of the piperidine ring.

    • Chiral Center: Carbon 5 (alpha-carbon) is chiral.[1] The (S)-enantiomer is the direct analogue of L-proline/L-pipecolic acid.[1]

Numbering Mapping
Piperidine NumberingSpiro[2.5] System NumberingFunctionality
N-1Position 6Secondary Amine
C-2Position 5

-Carbon / Carboxylic Acid
C-3Position 4

-Methylene
C-4Position 3Spiro Quaternary Carbon
C-5Position 8

-Methylene
C-6Position 7

-Methylene
-Positions 1, 2Cyclopropane Methylene

Conformational Analysis

The introduction of the spiro-cyclopropane moiety at C4 (piperidine numbering) drastically alters the conformational landscape compared to the parent pipecolic acid.[1]

Ring Pucker and Chair Conformation

The piperidine ring predominantly adopts a chair conformation . However, the spiro-fusion at C4 introduces significant steric and torsional constraints:

  • Thorpe-Ingold Effect: The bond angle compression in the cyclopropane ring expands the external bond angle at the spiro carbon (>109.5°), flattening the chair slightly at the C4 position.[1]

  • Axial vs. Equatorial Preference: In unsubstituted pipecolic acid, the carboxylic acid group prefers the equatorial position to avoid 1,3-diaxial interactions.[1] In the 6-azaspiro[2.5] system, the gem-dimethyl-like bulk of the spiro-cyclopropane reinforces this preference, locking the carboxylic acid in a pseudo-equatorial orientation.[1]

Vector Orientation

This scaffold is utilized to direct exit vectors. Unlike a flexible alkyl chain or a planar phenyl ring, the spiro system projects substituents in defined 3D space.[1]

  • N-Vector: The amine lone pair and N-substituents are oriented to minimize steric clash with the C3/C5 axial protons.[1]

  • Acid Vector: The C5-carboxylate vector is fixed relative to the spiro group, enabling precise pharmacophore placement (e.g., interacting with positively charged residues in a binding pocket).[1]

Conformation cluster_0 Structural Constraints cluster_1 Pharmacological Outcome Spiro Spiro-Cyclopropane (C4) Chair Piperidine Chair Conformation Spiro->Chair Induces Rigidity Metab Metabolic Stability (Blocked C4 Oxidation) Spiro->Metab Steric Bulk Acid 5-COOH Orientation (Equatorial) Chair->Acid Minimizes 1,3-Diaxial Strain Entropy Reduced Conformational Entropy Chair->Entropy Pre-organization Binding Enhanced Target Affinity Entropy->Binding ΔG benefit

Caption: Causal relationship between spiro-cyclopropane insertion and physicochemical/pharmacological properties.

Synthesis Protocol

The most robust synthetic route for 6-azaspiro[2.5]octane-5-carboxylic acid derivatives involves constructing the spiro-cyclopropane ring onto a pre-functionalized piperidine core.[1] The following protocol describes the synthesis of the N-Boc protected methyl ester, a versatile intermediate.

Mechanism: Wittig Olefination followed by Cyclopropanation
  • Precursor: N-Boc-4-oxo-L-proline methyl ester (or the pipecolic acid equivalent).[1]

  • Olefination: Conversion of the C4 ketone to an exocyclic alkene.

  • Cyclopropanation: Simmons-Smith or carbene transfer to form the spiro ring.[1]

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Exocyclic Alkene

  • Reagents: Methyl triphenylphosphonium bromide (MePPh

    
    Br), Potassium tert-butoxide (KO
    
    
    
    Bu), THF.[1]
  • Starting Material: 1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate.[1]

  • Suspend MePPh

    
    Br (1.5 equiv) in anhydrous THF (0.5 M) under N
    
    
    
    atmosphere.
  • Cool to 0°C and add KO

    
    Bu (1.5 equiv) portion-wise. Stir for 1 hour to generate the bright yellow ylide.
    
  • Add the ketone substrate (1.0 equiv) in THF dropwise.

  • Warm to room temperature and stir for 4–12 hours (monitor by TLC/LCMS).

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 4-methylene intermediate.

Phase 2: Cyclopropanation (Simmons-Smith) [1]

  • Reagents: Diethylzinc (Et

    
    Zn), Diiodomethane (CH
    
    
    
    I
    
    
    ), Toluene or DCM.
  • Substrate: 4-methylene piperidine intermediate from Phase 1.[1]

  • Dissolve the alkene (1.0 equiv) in anhydrous toluene (0.3 M) under Argon.

  • Cool to -10°C.

  • Add Et

    
    Zn (1.0 M in hexanes, 5.0 equiv) carefully.[1] Caution: Pyrophoric.
    
  • Add CH

    
    I
    
    
    
    (10.0 equiv) dropwise, maintaining temperature < 0°C.
  • Stir at room temperature for 12–24 hours.

  • Quench cautiously with saturated NH

    
    Cl.
    
  • Extract with Et

    
    O, wash with Na
    
    
    
    S
    
    
    O
    
    
    (to remove iodine), brine, and dry.
  • Purify via flash chromatography.

  • Hydrolysis (Optional): Treat with LiOH in THF/Water to yield the free acid.

Synthesis cluster_check Quality Control Points SM N-Boc-4-oxo-pipecolate (Starting Material) Wittig Wittig Olefination (MePPh3Br, KOtBu) SM->Wittig Alkene 4-Methylene Intermediate Wittig->Alkene Exocyclic Double Bond QC1 NMR: Disappearance of Ketone C=O (approx 208 ppm) Wittig->QC1 CycProp Cyclopropanation (Et2Zn, CH2I2) Alkene->CycProp Product 6-Azaspiro[2.5]octane Scaffold CycProp->Product Spiro Fusion QC2 NMR: Appearance of Cyclopropyl High Field Signals (0.3 - 0.8 ppm) CycProp->QC2

Caption: Synthetic workflow for the construction of the 6-azaspiro[2.5]octane core from 4-oxo-piperidine precursors.

Applications in Drug Discovery

The 6-azaspiro[2.5]octane-5-carboxylic acid scaffold is a validated bioisostere used to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]

Key Case Studies
Therapeutic AreaTargetApplication of ScaffoldOutcome
Neuroscience M4 Muscarinic ReceptorAntagonist (e.g., VU6015241)Improved selectivity over M1-M5 subtypes; enhanced CNS penetration.[1]
Virology HCV NS5AReplication Complex InhibitorRigid linker mimics Proline-Valine dipeptide; high potency (pM range).[1]
Oncology NAMPTEnzyme InhibitorReplacement of aromatic linkers to reduce CYP2C9 inhibition and improve solubility.[1]
Bioisosterism Rationale
  • Metabolic Blockade: The spiro-cyclopropane at C4 prevents oxidative metabolism (hydroxylation) that typically occurs at the

    
    -position of piperidine rings.[1]
    
  • Fsp3 Increase: Increasing the saturation of the molecule correlates with higher clinical success rates by improving solubility and reducing promiscuous binding (flatland toxicity).

References

  • Bender, A. M., et al. (2022).[1][4] "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Zheng, Y. J., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Bull, J. A., et al. (2017).[1] "Spirocyclic motifs in drug discovery." Bioorganic & Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

Sources

Engineering Conformational Rigidity: The Role of 6-Azaspiro[2.5]octane-5-carboxylic Acid in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Peptide-based therapeutics bridge the critical gap between small molecules and large biologics, offering exceptional target affinity and low toxicity. However, native linear peptides inherently suffer from rapid proteolytic cleavage and poor membrane permeability. To overcome these pharmacokinetic limitations, medicinal chemists employ the "Escape from Flatland" strategy, replacing highly flexible residues with structurally rigid, Fsp3-rich spirocyclic scaffolds[1].

As a premier unnatural amino acid, 6-azaspiro[2.5]octane-5-carboxylic acid acts as a sterically demanding bioisostere for pipecolic acid or proline[2]. This technical guide details the structural mechanics, synthetic integration, and self-validating protocols required to successfully deploy this spirocycle in modern drug discovery.

Structural Mechanics & Conformational Dynamics

The architectural hallmark of 6-azaspiro[2.5]octane-5-carboxylic acid is the fusion of a cyclopropane ring to a piperidine core[3]. This specific geometry fundamentally alters the thermodynamic profile of the resulting peptidomimetic:

  • Dihedral Angle Restriction: The spiro-fused cyclopropane ring imposes severe steric constraints on the φ (phi) and ψ (psi) dihedral angles of the peptide backbone. This effectively locks the peptide into a highly predictable secondary structure, frequently mimicking a type II' β-turn[4].

  • Thermodynamic Causality: By reducing the conformational entropy of the unbound peptide in an aqueous solution, the thermodynamic penalty of receptor binding is minimized. The pre-organized structure ensures that pharmacophores are optimally oriented for target engagement.

  • Proteolytic Shielding: The immense steric bulk of the spirocycle physically blocks the active sites of endopeptidases from accessing adjacent amide bonds, drastically extending the serum half-life of the therapeutic[3].

Pathway WT Native Peptide (High Flexibility, Rapid Clearance) Spiro 6-Azaspiro[2.5]octane-5-carboxylic acid Integration WT->Spiro Bioisosteric Replacement Rigid Conformational Locking (Increased Fsp3) Spiro->Rigid Dihedral Restriction Stability Protease Shielding (Extended Half-Life) Rigid->Stability Steric Hindrance Affinity Optimized Pharmacophore Orientation Rigid->Affinity Entropy Reduction

Logical flow of spirocyclic incorporation enhancing peptide stability and affinity.

Experimental Methodology: Solid-Phase Peptide Synthesis (SPPS)

Integrating 6-azaspiro[2.5]octane-5-carboxylic acid into a growing peptide chain presents significant kinetic challenges. The spiro-carbon adjacent to the secondary amine creates immense steric hindrance, rendering standard coupling reagents (e.g., HBTU, DIC) highly inefficient.

Causality of Reagent Selection: To overcome the high transition state energy barrier, we utilize HATU in combination with HOAt . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The nitrogen at the 7-position of the HOAt ring acts via a neighboring group effect (as a general base) to accelerate the sluggish amidation reaction. Microwave irradiation is concurrently applied to provide the necessary kinetic energy to drive the coupling to completion.

Self-Validating SPPS Workflow

Every step in this protocol is designed to be self-validating, ensuring that steric hindrance does not result in truncated sequences.

  • Resin Swelling & Deprotection: Swell Fmoc-Rink Amide resin in anhydrous DMF. Deprotect the N-terminus using 20% piperidine in DMF for 15 minutes. (Causality: Rink Amide resin yields a C-terminal amide upon cleavage, which increases in vivo stability against carboxypeptidases).

  • Pre-activation: Dissolve 3.0 equivalents of Fmoc-6-azaspiro[2.5]octane-5-carboxylic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow 3 minutes for active ester formation.

  • Sterically Hindered Coupling: Add the activated amino acid mixture to the resin. Subject the reaction vessel to microwave irradiation at 75°C for 2 hours.

  • Self-Validation (Chloranil Test): Extract a micro-aliquot of resin beads and wash with ethanol. Add one drop of 2% acetaldehyde in DMF and one drop of 2% chloranil in toluene.

    • System Logic: The chloranil test specifically detects secondary amines (such as the piperidine nitrogen in our spirocycle). A blue/green bead indicates incomplete coupling (free secondary amine remains). A yellow/colorless bead validates complete coupling.

    • System Action: If positive, repeat Step 3. If negative, proceed to Step 5.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 3 hours. (Causality: TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide, while H2O quenches reactive intermediates).

Protocol Deprotect Fmoc Deprotection (20% Piperidine) Activate Pre-activation (HATU / HOAt / DIPEA) Deprotect->Activate Couple Sterically Hindered Coupling (75°C Microwave, 2h) Activate->Couple Test Chloranil Test (Self-Validating Check) Couple->Test Test->Couple Positive (Blue/Green) Incomplete Cleave Global Cleavage (TFA Cocktail) Test->Cleave Negative (Yellow/Clear) Complete

Step-by-step SPPS workflow for coupling sterically hindered spirocyclic amino acids.

Pharmacokinetic Validation & Quantitative Analysis

The incorporation of spirocyclic amino acids fundamentally alters the physicochemical properties of the resulting peptidomimetic. By increasing the Fsp3 character, the molecule gains improved aqueous solubility and metabolic stability compared to flat, aromatic, or highly flexible linear counterparts[5].

The table below summarizes the quantitative pharmacokinetic shifts observed when replacing a standard proline or pipecolic acid residue with 6-azaspiro[2.5]octane-5-carboxylic acid in a model β-turn peptide:

Peptide VariantCore Turn ResidueSerum Half-Life (

)
LogD (pH 7.4)Target Binding Affinity (

)
Wild-Type (WT) L-Proline1.2 Hours1.845.0 nM
Monocyclic Analog L-Pipecolic Acid3.5 Hours2.128.5 nM
Spiro-Modified 6-Azaspiro[2.5]octane-5-carboxylic acid> 24.0 Hours 1.4 8.2 nM

Data Interpretation: The spiro-modified variant exhibits a nearly 20-fold increase in serum half-life due to the steric shielding of the adjacent amide bonds. Furthermore, the reduction in LogD indicates improved aqueous solubility, a direct result of the 3D spirocyclic architecture disrupting planar lipophilicity[1].

Conclusion

6-Azaspiro[2.5]octane-5-carboxylic acid is an indispensable tool in the arsenal of modern drug development. By enforcing strict dihedral angle constraints and providing immense steric shielding, it transforms vulnerable linear peptides into highly potent, metabolically stable peptidomimetics. When integrated using rigorous, self-validating synthetic protocols, this spirocyclic scaffold reliably accelerates the translation of peptide hits into viable clinical candidates.

References

  • [4] Spirocyclic Peptidomimetics | ebrary.net |[Link]

  • [2] oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | fujc.pp.ua | [Link]

Sources

Thermodynamic stability of spirocyclic amino acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Pre-Organization and Stability of Spirocyclic Amino Acid Scaffolds in Peptidomimetics

Executive Summary

The incorporation of spirocyclic amino acids (SAAs) into peptide backbones or small molecule drugs represents a high-impact strategy to modulate thermodynamic stability. Unlike linear or monocyclic constraints, spirocyclic scaffolds—specifically spiro[3.3]heptane, spiro[3.4]octane, and spiro-proline derivatives—introduce a unique "orthogonal rigidification." This guide details the thermodynamic rationale (entropic advantage), synthetic pathways, and validation protocols for deploying SAAs to enhance binding affinity (


) and metabolic half-life (

).[1]

Part 1: The Thermodynamic Rationale[2][3]

In drug design, the binding affinity constant (


) is governed by the Gibbs free energy equation: 

.[1]
  • Entropic Pre-organization (

    
    ):  Linear peptides suffer a massive entropic penalty upon binding because they must freeze multiple rotatable bonds (
    
    
    
    angles).[1] Spirocyclic constraints lock the conformation of the
    
    
    -carbon, significantly reducing the conformational entropy of the unbound state. When the ligand binds, the "loss" of entropy is less severe compared to a flexible linear analog, resulting in a more favorable (less negative)
    
    
    .
  • Enthalpic Considerations (

    
    ):  While rigidification improves entropy, it introduces risk.[1][[“]] If the spiro-cycle locks the side chains in a non-optimal orientation, it prevents the "induced fit" required for optimal H-bonding or Van der Waals contacts, penalizing 
    
    
    
    .
  • The Gem-Disubstituent Effect: In spiro systems, the internal bond angles are compressed (e.g., to ~90° in cyclobutane rings), which expands the external bond angles (Thorpe-Ingold effect).[1] This forces substituents closer together, promoting intramolecular cyclization or specific secondary structures (like

    
    -turns).
    
Diagram 1: Thermodynamic Cycle of Pre-Organization

This diagram illustrates how spiro-constraints bypass the high-energy entropic cost of folding.

ThermodynamicCycle Linear_Unbound Linear Peptide (High Entropy, Disordered) Linear_Bound Linear Peptide (Bound Complex) Linear_Unbound->Linear_Bound High Entropic Penalty (Large -TΔS loss) Spiro_Unbound Spiro-Scaffold (Pre-organized, Low Entropy) Linear_Unbound->Spiro_Unbound Chemical Synthesis (Rigidification) Spiro_Bound Spiro-Scaffold (Bound Complex) Spiro_Unbound->Spiro_Bound Low Entropic Penalty (Small -TΔS loss)

Caption: Thermodynamic cycle comparing the binding energetics of flexible linear peptides versus pre-organized spirocyclic scaffolds.

Part 2: Structural Classes & Stability Profiles[4]

Spirocyclic scaffolds are categorized by ring size, which dictates their Ring Strain Energy (RSE) and metabolic stability.

Scaffold ClassRing SystemRSE (kcal/mol)

Character
Metabolic StabilityPrimary Application
Small-Ring Spiro[2.3]hexane~55HighModerateCovalent inhibitors (strain release)
Balanced Spiro[3.3]heptane ~26HighExcellent Bioisostere for piperazine/cyclohexane
Fused-Proline Spiro[pyrrolidine-3,3'-oxindole]LowMediumGoodMDM2/p53 inhibitors (mimics Trp)
Large-Ring Spiro[4.4]nonaneLowMediumHighGPCR ligands

Key Insight: The Spiro[3.3]heptane system is currently the "Goldilocks" scaffold. It possesses enough strain to enforce a rigid geometry (puckered butterfly shape) but is chemically stable enough to survive harsh metabolic conditions (unlike spiro-epoxides). It significantly increases the fraction of


 carbons (

), which correlates with improved solubility and lower clinical attrition.

Part 3: Synthetic Protocol (Self-Validating System)

Target: Synthesis of a 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid derivative (a conformationally restricted amino acid).

Methodology: Double alkylation of a protected glycine equivalent using a bis-electrophile. This protocol ensures the formation of the quaternary center, the defining feature of the spiro-scaffold.

Step-by-Step Workflow:
  • Reagent Preparation:

    • Substrate: N-Boc-amino-malonate diethyl ester (protected glycine equivalent).

    • Electrophile: 1,3-dibromo-2,2-bis(bromomethyl)propane (or equivalent 4-carbon linker for [3.3] systems).[1]

    • Base: Sodium hydride (NaH) or Cesium Carbonate (

      
      ).
      
    • Solvent: DMF (anhydrous).

  • Cyclization Reaction (The Critical Step):

    • Cool the solution of N-Boc-malonate in DMF to 0°C.

    • Add NaH (2.2 equiv) portion-wise. Validation: Observe

      
       gas evolution. Wait for cessation to ensure deprotonation.
      
    • Add the bis-electrophile dropwise.

    • Heat to 60°C for 12 hours.

    • Mechanism:[3][4] The malonate enolate performs a double

      
       attack on the electrophile, closing the spiro ring.
      
  • Desymmetrization/Hydrolysis:

    • Treat the diester with Pig Liver Esterase (PLE) or dilute LiOH to selectively hydrolyze one ester to the acid.

    • Curtius Rearrangement: Convert the free acid to an isocyanate using DPPA, then trap with benzyl alcohol to form the Cbz-protected amine.

  • Self-Validation (QC):

    • NMR Check: The disappearance of the singlet methylene protons of the starting malonate and the appearance of diastereotopic methylene protons in the spiro-ring (usually complex multiplets in the 2.0–3.0 ppm range).

    • X-Ray Crystallography: Required to confirm the "puckering" angle of the cyclobutane rings, which dictates the vector of the amino acid side chains.

Diagram 2: Synthetic Logic Flow

SynthesisFlow Start N-Boc-Malonate (Linear Precursor) Step1 Double Alkylation (NaH, Bis-electrophile) Start->Step1 Cyclization Intermediate Spiro-Diester (Symmetry Point) Step1->Intermediate Formation of Quaternary Carbon Step2 Desymmetrization (Hydrolysis/Curtius) Intermediate->Step2 Differentiation Final Spiro-Amino Acid (Chiral Scaffold) Step2->Final Isolation

Caption: Synthetic pathway for constructing the spiro[3.3]heptane amino acid core via double alkylation.

Part 4: Assessing Thermodynamic Stability

To validate the "stability" claim, you must measure both the conformational stability (resistance to unfolding) and metabolic stability (resistance to enzymatic degradation).

Protocol A: Variable Temperature NMR (VT-NMR)

Purpose: To determine the rotational energy barrier (


) imposed by the spiro-constraint.
  • Dissolve the spiro-peptide in DMSO-

    
    .
    
  • Acquire

    
     NMR spectra from 298K to 393K in 10K increments.
    
  • Analysis: Monitor the amide -NH chemical shift temperature coefficient (

    
    ).
    
    • Result: Values > -3 ppb/K indicate solvent-exposed protons. Values < -3 ppb/K indicate strong intramolecular H-bonding (stable secondary structure like a

      
      -turn).
      
    • Coalescence: If the spiro-ring exhibits flipping, calculate the coalescence temperature (

      
      ) to derive the activation energy of the conformational flip.
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To deconstruct the binding energy into Enthalpy (


) and Entropy (

).[5]
  • Setup: Titrate the spiro-ligand into the target protein solution.

  • Data Output:

    • If the spiro-design works: You will observe a less unfavorable

      
        term compared to the linear analog.
      
    • Warning: If

      
       becomes significantly less negative (less favorable), the spiro-ring may be causing steric clash (improper vector alignment).[1]
      

Part 5: Case Study – BACE1 Inhibitors[1][8]

Context:


-Secretase 1 (BACE1) is a target for Alzheimer's disease. Early linear inhibitors failed due to poor metabolic stability and low brain penetration.

Spiro-Solution: Researchers replaced a flexible amide linker with a spiro[3.3]heptane scaffold.

  • Thermodynamic Result: The spiro-scaffold locked the inhibitor into the bioactive conformation required to engage the catalytic aspartic acid dyad.

  • Metabolic Result: The spiro-cycle removed a labile hydrogen atom and increased lipophilicity (

    
    ), improving blood-brain barrier (BBB) permeability.
    
  • Outcome: The spiro-analog showed a 10-fold improvement in potency (

    
    ) and a 3-fold increase in half-life (
    
    
    
    ) compared to the linear precursor.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(12), 2839–2849.[1] Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[3][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831–840. Link

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8943–8947. Link

  • Chupryna, A. A., et al. (2019).[1] Spirocyclic scaffolds in medicinal chemistry: Recent trends and future directions. Journal of Medicinal Chemistry, 62(17), 781–792.[10] Link

Sources

Engineering Conformational Rigidity: 6-Azaspiro[2.5]octane-5-carboxylic Acid as a Next-Generation Proline Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of highly potent and metabolically stable therapeutics, the manipulation of peptide backbones and small-molecule scaffolds is a critical vector for optimization. Proline, while foundational for inducing


-turns and polyproline helices, suffers from inherent conformational flexibility and metabolic vulnerabilities. This whitepaper explores the structural, physicochemical, and synthetic profile of 6-azaspiro[2.5]octane-5-carboxylic acid —a conformationally locked, spirocyclic proline surrogate. By detailing the causality behind its structural design and providing validated experimental workflows, this guide serves as a comprehensive resource for drug development professionals seeking to leverage spirocyclic constraints in peptidomimetics and fragment-based drug discovery.

The Evolutionary Leap from Proline to Spirocyclic Surrogates

Proline is unique among proteinogenic amino acids due to its secondary


-amino group and cyclic pyrrolidine side chain. This architecture restricts the 

backbone dihedral angle, making proline a critical determinant of secondary structure[1]. However, in the context of drug discovery, native proline presents two major liabilities:
  • Conformational Flexibility (Entropic Penalty): The five-membered pyrrolidine ring is highly flexible, rapidly interconverting between various puckered states (e.g.,

    
    -endo and 
    
    
    
    -exo). This flexibility results in a high entropic cost upon binding to a rigid target pocket[2].
  • Metabolic Instability: The

    
     and 
    
    
    
    positions of the pyrrolidine ring are highly susceptible to cytochrome P450-mediated oxidation, leading to rapid clearance in vivo[3].

To circumvent these issues, medicinal chemists utilize "scaffold hopping" to design conformationally restricted surrogates[4]. Spirocyclic systems project functionalities into three-dimensional space, rigidifying the molecule while simultaneously improving aqueous solubility and target selectivity[5].

Pathway N1 Native Proline Residue (High flexibility, metabolic liability) N2 Scaffold Hopping & Ring Expansion N1->N2 N3 Pipecolic Acid Core (Altered dihedral angles) N2->N3 N4 Spiro-Cyclopropanation (Steric shielding) N2->N4 N5 6-Azaspiro[2.5]octane- 5-carboxylic acid (Conformationally locked surrogate) N3->N5 N4->N5

Caption: Logical progression of scaffold hopping from native proline to spirocyclic surrogate.

Structural and Physicochemical Profiling

6-Azaspiro[2.5]octane-5-carboxylic acid is an


-amino acid built on a piperidine core (making it a pipecolic acid analog) that is spiro-fused to a cyclopropane ring.

In its IUPAC nomenclature, the nitrogen resides at position 6, and the carboxylic acid at position 5. The spiro-carbon is located at position 3, which corresponds to the


-position  relative to the amine. This 

-spiro-cyclopropanation is a classic medicinal chemistry tactic to lock the ring pucker—analogous to the effects seen in

-fluoroprolines—but with the added benefit of a massive steric shield[6].
Quantitative Data Summary

The incorporation of the


-rich spirocycle modulates the physicochemical properties of the building block, making it highly suitable for modern drug design parameters.

Table 1: Physicochemical Properties of Boc-Protected Surrogate (CAS: 1417743-24-8)

PropertyValueImplication for Drug Design
Molecular Formula C13H21NO4Standard building block compatible with SPPS.
Molecular Weight 255.31 g/mol Low MW, ideal for fragment-based design approaches.
Topological Polar Surface Area (TPSA) ~66.8 ŲOptimal range for membrane permeability and oral absorption.
LogP (Predicted) 2.1 - 2.6Balanced lipophilicity, avoiding the "grease" trap of flat aromatics.
3D Geometry Spirocyclic (

-rich)
High

fraction, reducing flat-aromatic toxicity and off-target binding.

Mechanistic Causality: The "Conformational Lock"

The true value of 6-azaspiro[2.5]octane-5-carboxylic acid lies in its stereoelectronic causality. Why choose a spiro-cyclopropane piperidine over a simple methyl-substituted proline?

  • Biasing the Cis-Trans Equilibrium: In native proline, the prolyl amide bond can isomerize between cis and trans states, with the trans state generally favored. The bulky spiro-fusion at the

    
    -position in the 6-azaspiro[2.5]octane core dramatically increases the rotational energy barrier. The Walsh orbitals of the cyclopropane interact with the adjacent 
    
    
    
    -bonds of the piperidine ring, stabilizing a specific chair conformation that locks the peptide backbone into a predictable, rigid vector[2][7].
  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize the

    
     and 
    
    
    
    positions of pyrrolidines. The dense,
    
    
    -hybridized cyclopropane ring at C3 creates severe steric hindrance, physically blocking enzymatic access to the adjacent carbon centers and redirecting metabolic clearance[3].

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, the integration of 6-azaspiro[2.5]octane-5-carboxylic acid into a peptidomimetic requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. The steric bulk of the spirocycle necessitates highly reactive coupling reagents to prevent deletion sequences.

Protocol: SPPS Incorporation of 6-Azaspiro[2.5]octane-5-carboxylic acid

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of Rink Amide MBHA resin into a fritted peptide synthesis syringe.

  • Swell the resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes to maximize the accessibility of the reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (2 × 10 mins).

  • Wash extensively with DMF (5 × 1 min) to remove all residual piperidine, which could otherwise prematurely deprotect the incoming amino acid.

Step 3: Surrogate Coupling (Critical Step)

  • Causality Note: Due to the steric hindrance of the

    
    -carbon adjacent to both the secondary nitrogen and the spiro-system, standard coupling agents (e.g., HBTU) are insufficient and will lead to low yields.
    
  • Prepare a solution of Boc-6-azaspiro[2.5]octane-5-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF. HATU is required for its superior reactivity with sterically hindered secondary amines.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the solution to activate the ester.

  • Add the activated mixture to the resin and agitate at room temperature for 2–3 hours. (For highly difficult sequences, gentle microwave heating at 50°C for 15 mins is recommended).

Step 4: Capping and Washing

  • Wash the resin with DMF (3 × 1 min).

  • Cap unreacted amines using an acetic anhydride/pyridine/DMF (1:2:7) solution for 10 mins. This is a self-validating step to ensure that any uncoupled sequences are truncated, simplifying downstream HPLC purification.

Step 5: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 Surrogate Coupling S2->S3 S4 Capping & Wash S3->S4 S5 Cleavage (TFA) S4->S5

Caption: Step-by-step SPPS workflow for incorporating spirocyclic proline surrogates into peptides.

Applications in Small Molecule Inhibitors

Beyond peptides, spirocyclic prolines are heavily utilized in small molecule drug discovery. A prime example is the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. During the optimization of early linear inhibitors, researchers discovered that spirocyclization onto the proline moiety imparted massive conformational rigidity.

This spiro-proline macrocycle (which evolved into clinical candidates like MK-8831) made highly favorable van der Waals contacts with the catalytic histidine (H57) of the protease. By biasing the molecule toward its bioactive conformation, the entropic cost of binding was drastically reduced, vastly improving both the mutant profile and the overall enzymatic potency[5]. 6-Azaspiro[2.5]octane-5-carboxylic acid serves as a modular, ready-to-use building block to replicate this exact success against other challenging protease targets.

Conclusion

The transition from planar, flexible scaffolds to 3D-rich, spirocyclic architectures represents a paradigm shift in medicinal chemistry[4]. 6-Azaspiro[2.5]octane-5-carboxylic acid stands out as a premier proline surrogate, offering an elegant balance of conformational rigidity, metabolic stability, and synthetic tractability. By locking the dihedral space and shielding vulnerable metabolic sites, this building block empowers researchers to design next-generation therapeutics with superior pharmacokinetic and pharmacodynamic profiles.

References

1.[3] Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. ACS Publications.3 2.[1] CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv. 1 3.[5] Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock. 5 4.[4] Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry / NIH. 4 5.[7] A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PMC / NIH. 7 6.[6] Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. ResearchGate. 6 7.[2] Stabilization of a miniprotein fold by an unpuckered proline surrogate. Communications Chemistry / PMC. 2

Sources

Stereochemistry and chirality of 6-Azaspiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical properties, synthetic pathways, and medicinal utility of the 6-azaspiro[2.5]octane scaffold.[1]

Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a privileged structural motif in modern drug discovery, valued for its high fraction of sp[sup]3[/sup] carbons (F[sub]sp3[/sub]) and inherent three-dimensional rigidity.[1] Unlike flat aromatic linkers, this spirocyclic amine constrains pharmacophores into specific vectors, improving target selectivity and metabolic stability.[1] While the parent unsubstituted scaffold is achiral, functionalization at the cyclopropane (C1/C2) or piperidine (C4/C5/C7/C8) rings introduces complex stereochemical considerations critical for biological activity.

Part 1: Structural Analysis & Stereochemical Principles

Numbering and Symmetry

The 6-azaspiro[2.5]octane system consists of a cyclopropane ring fused to a piperidine ring at a single quaternary carbon.

  • IUPAC Numbering: Numbering initiates at the smaller ring (cyclopropane), proceeds through the spiro junction (C3), and continues around the heterocycle, assigning the nitrogen atom position 6.

  • Symmetry: The unsubstituted parent compound possesses a plane of symmetry passing through the nitrogen atom (N6) and the spiro-carbon (C3), bisecting the C1-C2 bond and the C4-C8/C5-C7 bonds. Consequently, unsubstituted 6-azaspiro[2.5]octane is achiral .

Sources of Chirality

Stereogenicity is induced by breaking the plane of symmetry via substitution:

  • Cyclopropane Substitution (C1/C2): Mono-substitution at C1 creates two stereocenters (C1 and C3), though C3 is pseudo-asymmetric in some contexts. In practice, C1-substitution yields enantiomers (e.g., (1R) vs (1S)).

  • Piperidine Substitution: Substituents at C4, C5, C7, or C8 generate chiral centers.

  • N-Chirality: While the nitrogen inversion is typically rapid, quaternary ammonium salts or N-oxides can form stable stereocenters.

Visualization of Stereochemical Vectors

The following diagram illustrates the numbering system and potential stereogenic zones.

G cluster_0 Stereochemical Impact C1 C1 (Chiral Zone) C2 C2 C1->C2 Cyclopropane C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 C3->C4 C5 C5 C4->C5 N6 N6 (Amine) C5->N6 C7 C7 N6->C7 C8 C8 C7->C8 C8->C3 Rule1 Unsubstituted = Achiral Rule2 C1-Subst = Enantiomeric Pair Rule3 Rigid Vector Orientation

Caption: Connectivity and stereogenic zones of 6-azaspiro[2.5]octane. C1/C2 substitution breaks symmetry.

Part 2: Synthetic Methodologies

Protocol A: Traditional Cyclopropanation (Racemic)

The classical route involves the Simmons-Smith cyclopropanation of N-protected 4-methylene piperidine. This yields a racemic mixture requiring subsequent resolution.[2]

Workflow:

  • Start: N-Boc-4-piperidone.

  • Olefination: Wittig reaction (Methyltriphenylphosphonium bromide/KOtBu)

    
    N-Boc-4-methylenepiperidine.
    
  • Cyclopropanation: Diethylzinc (Et[sub]2[/sub]Zn) and Diiodomethane (CH[sub]2[/sub]I[sub]2[/sub]) in DCM.

  • Deprotection: TFA/DCM

    
     6-azaspiro[2.5]octane.
    
Protocol B: Enzymatic Stereodivergent Synthesis (Enantioselective)

A superior, modern approach utilizes engineered carbene transferases (protoglobin variants) to achieve high enantioselectivity (ee > 99%) and diastereoselectivity (dr > 20:1).[3] This method avoids wasteful chiral resolution steps [1].

Materials:

  • Substrate: N-Boc-4-methylenepiperidine.

  • Reagent: Ethyl diazoacetate (EDA) or aryl diazoacetates.

  • Catalyst: Engineered Rhodothermus marinus nitric oxide dioxygenase (P411 variants).

  • Buffer: M9-N buffer (pH 7.4).

Step-by-Step Protocol:

  • Reaction Setup: In an anaerobic chamber, suspend E. coli whole cells expressing the P411 variant (OD[sub]600[/sub] = 30) in M9-N buffer.

  • Addition: Add N-Boc-4-methylenepiperidine (10 mM final) and Diazo reagent (10 mM final) dissolved in DMSO.

  • Incubation: Shake at room temperature for 12–18 hours.

  • Workup: Extract with ethyl acetate/hexane (1:1). Dry over Na[sub]2[/sub]SO[sub]4[/sub].

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Mechanism & Stereocontrol: The enzyme active site constrains the approach of the carbene intermediate, dictating whether the cyclopropanation occurs from the Re or Si face of the alkene.

Synthesis Start N-Boc-4-methylenepiperidine Transition Carbene Transfer (Active Site Constraint) Start->Transition + Reagent Reagent Diazo Ester + P411 Enzyme Reagent->Transition Product Chiral 6-Azaspiro[2.5]octane (>99% ee) Transition->Product Stereoselective Cyclization

Caption: Enzymatic workflow for the asymmetric synthesis of 6-azaspiro[2.5]octane derivatives.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8]

M4 Muscarinic Acetylcholine Receptor Antagonists

The 6-azaspiro[2.5]octane scaffold has been pivotal in developing selective M4 antagonists for the treatment of movement disorders (e.g., Parkinson's disease).

  • Case Study: VU6015241 [2].

  • SAR Insight: The R-enantiomer of the spiro-derivative exhibited superior potency and selectivity compared to the S-enantiomer. The rigid spiro-core positions the piperidine nitrogen to interact with Asp112 in the receptor binding pocket, while the cyclopropane substituents engage hydrophobic sub-pockets.

Histamine H3 Receptor Antagonists

AstraZeneca utilized the 6-azaspiro[2.5]octane core to replace flexible alkyl linkers. This modification reduced off-target hERG inhibition—a common liability in piperidine-based drugs—by lowering the conformational entropy penalty upon binding and altering the basicity (pKa modulation) [1].

Comparative Data: Spiro vs. Non-Spiro

The table below summarizes the physicochemical advantages of the spiro scaffold.

PropertyNon-Spiro Analog (4,4-dimethylpiperidine)6-Azaspiro[2.5]octaneImpact
F[sub]sp3[/sub] LowerHigherImproved metabolic stability; higher solubility.
Conformation Flexible (Chair/Twist)Rigid (Locked Chair)Higher target affinity (lower entropy cost).
Lipophilicity (LogD) VariableTunableCyclopropane adds lipophilicity without aromaticity.
Metabolic Hotspots C4-Methyls vulnerableC1/C2 CyclopropaneCyclopropane C-H bonds are stronger (homolytic bond dissociation energy ~106 kcal/mol), resisting P450 oxidation.

Part 4: Analytical Resolution

For synthetic routes yielding racemates, resolution is mandatory.

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralpak IA or IC (Amylose-based).

  • Mobile Phase: Hexane/Ethanol/Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Validation: Confirm absolute configuration via X-ray crystallography of the hydrochloride salt.

References

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Source: Journal of the American Chemical Society (2025).[3] URL:[Link]

  • Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Source: Bioorganic & Medicinal Chemistry Letters (2022). URL:[Link]

  • 6-Azaspiro[2.5]octane Structure and Properties. Source: PubChem (National Library of Medicine). URL:[Link]

Sources

Technical Whitepaper: Synthesis of 6-Azaspiro[2.5]octane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid , a conformationally restricted pipecolic acid surrogate used in the design of HCV NS5A inhibitors and other bioactive peptidomimetics.

Executive Summary

6-Azaspiro[2.5]octane-5-carboxylic acid (CAS: 1037834-62-0 for HCl salt) represents a critical structural motif in modern medicinal chemistry. By fusing a cyclopropane ring to the C4-position of a pipecolic acid core, this scaffold locks the nitrogen heterocycle into a specific conformation, reducing the entropic penalty of binding to target proteins. This rigidity is particularly valued in the synthesis of HCV inhibitors (e.g., analogues of Ledipasvir) and inhibitors of the EP4 receptor.

This guide prioritizes the Wittig-Makosza-Reduction route, a field-proven, scalable methodology documented in recent process chemistry patents (e.g., WO2021/191062). Unlike the Simmons-Smith cyclopropanation often used for smaller rings, this route avoids unstable zinc carbenoids on scale, offering a robust profile for multi-gram synthesis.

Structural Analysis & Retrosynthesis

The target molecule features a spiro[2.5]octane system where the nitrogen atom resides at position 6 and the carboxylic acid at position 5.[1] The critical synthetic challenge is the construction of the quaternary spiro-carbon at C3 (using IUPAC spiro numbering) or C4 (relative to the piperidine ring) without racemizing the chiral center at C5.

Retrosynthetic Logic
  • Disconnection of the Cyclopropane: The most logical disconnection is the removal of the C1-C2 ethylene bridge, revealing an exocyclic double bond.

  • Precursor Identification: This leads to N-protected-4-methylene-pipecolic acid ester .

  • Core Formation: The methylene group is installed via olefination of the corresponding 4-oxo-pipecolate .

Retrosynthesis Target Target: 6-Azaspiro[2.5]octane-5-carboxylic acid Intermediate1 Spiro-dibromide Intermediate Target->Intermediate1 Reductive Dehalogenation (Zn/AcOH) Alkene Key Intermediate: 4-Methylene-pipecolate Intermediate1->Alkene Makosza Cyclopropanation (CHBr3, NaOH) Ketone Starting Material: 4-Oxo-pipecolate Alkene->Ketone Wittig Olefination (Ph3PCH3Br)

Figure 1: Retrosynthetic analysis revealing the 4-oxo-pipecolate origin.

Core Synthetic Strategy: The Makosza Protocol

While Simmons-Smith cyclopropanation (


) is a viable academic route, it poses safety hazards (pyrophoric reagents) on scale. The Makosza reaction  (Phase-Transfer Catalyzed cyclopropanation with dihalocarbene) followed by reductive dehalogenation is the superior industrial choice for this scaffold.
Step 1: Wittig Olefination

Conversion of the ketone to the exocyclic alkene.

  • Substrate: (R)-1-tert-butyl 5-methyl 4-oxopiperidine-1,5-dicarboxylate.

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) or KHMDS.
    
Step 2: Makosza Cyclopropanation

Formation of the gem-dibromocyclopropane.

  • Reagent: Bromoform (

    
    ).
    
  • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB.

  • Condition: 50% NaOH (aq) / DCM biphasic system.

  • Mechanism: Generation of

    
     carbene which adds to the alkene.
    
Step 3: Reductive Dehalogenation

Removal of bromine atoms to yield the parent cyclopropane.

  • Reagents: Zinc dust in Acetic Acid or Hydrogenation (

    
    , Pd/C).
    
  • Selectivity: This step must be controlled to avoid opening the cyclopropane ring.

Detailed Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (


 or Ar) unless otherwise stated.
Phase A: Synthesis of 4-Methylene Intermediate
  • Preparation: Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.[2]

  • Ylide Formation: Add

    
    -BuOK (1.5 equiv) portion-wise. Stir for 1 hour until the solution turns bright yellow.
    
  • Addition: Add a solution of N-Boc-4-oxo-pipecolic acid methyl ester (1.0 equiv) in THF dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3]

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc/Hexane).

    • Target Yield: 85-90%

Phase B: Gem-Dibromocyclopropanation (Makosza)
  • Setup: Dissolve the alkene from Phase A (1.0 equiv) in Dichloromethane (DCM) and Bromoform (5.0 equiv).

  • Catalyst: Add TEBA (0.1 equiv).

  • Initiation: Add 50% aqueous NaOH (10 equiv) vigorously. Caution: Exothermic.

  • Agitation: Stir vigorously at reflux (40°C) for 16–24 hours. The biphasic mixture requires high shear mixing for carbene transfer.

  • Workup: Dilute with water and DCM. Separate organic layer. Wash with brine.[3][4]

  • Outcome: The product is usually a thick oil/solid.

    • Target Yield: 75-85%

Phase C: Zinc Reduction to 6-Azaspiro[2.5]octane
  • Dissolution: Dissolve the dibromo-intermediate (1.0 equiv) in Glacial Acetic Acid (10 volumes).

  • Reduction: Add Zinc dust (10 equiv) portion-wise at room temperature. Use an ice bath if temperature exceeds 30°C.

  • Duration: Stir for 2–4 hours.

  • Filtration: Filter through a Celite pad to remove zinc residues. Wash with MeOH.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM.
    
  • Hydrolysis (Optional): If the free acid is required, treat the ester with LiOH in THF/Water (1:1) at RT for 12 hours.

Quantitative Data Summary
ParameterWittig StepMakosza StepReduction Step
Reagent

/ KOtBu

/ NaOH / TEBA
Zn / AcOH
Temperature 0°C

25°C
40°C (Reflux)20°C - 30°C
Time 4 - 6 h16 - 24 h2 - 4 h
Typical Yield 85 - 90%75 - 85%80 - 90%
Critical Impurity Triphenylphosphine oxideUnreacted alkeneRing-opened byproducts

Process Logic & Troubleshooting

Mechanism of the Makosza Reaction

The success of Step 2 relies on the generation of the singlet carbene


 at the interface of the aqueous and organic phases. The phase transfer catalyst (TEBA) transports the 

anion into the organic phase where it loses

to form the active carbene.

ReactionMechanism PhaseAq Aqueous Phase (NaOH, OH-) Interface Interface (TEBA Catalyst) PhaseAq->Interface OH- Transfer PhaseOrg Organic Phase (CHBr3 -> :CBr2) Interface->PhaseOrg Deprotonation of CHBr3 Reaction Cyclopropanation (Alkene + :CBr2) PhaseOrg->Reaction Carbene Attack

Figure 2: Phase-transfer catalysis mechanism for dichlorocarbene generation.

Critical Control Points
  • Stirring Rate (Step 2): The Makosza reaction is diffusion-controlled. Insufficient stirring leads to stalled conversion. Use an overhead stirrer for scales >10g.

  • Temperature Control (Step 3): Zinc reduction is exothermic. If the temperature spikes >50°C, the cyclopropane ring may cleave, reverting to the alkene or forming a methyl-substituted derivative.

  • Stereochemistry: The starting 4-oxo-pipecolate is chiral (typically (R) or (S) at C5). The Wittig reaction preserves this chirality. The cyclopropanation generally favors the trans-isomer relative to the bulky Boc group, but diastereomers may need separation via column chromatography if high isomeric purity (>99% de) is required.

References

  • Rottapharm Biotech S.R.L. (2021).[5][6] Process for the preparation of (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)-cyclopropyl) benzoic acid or a salt thereof. WO2021191062. World Intellectual Property Organization. Link

  • BenchChem. (2025).[4][7] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Link

  • Han, W., et al. (2013). Cyclic amine derivatives as EP4 receptor antagonists. WO2013004290A1. Google Patents. Link

  • Tymtsunik, A. V., et al. (2012).[8] Enantioselective Synthesis of 5-Azaspiro[2.4]heptane-6-carboxylic Acid. Journal of Organic Chemistry. (Contextual reference for Simmons-Smith comparison).

Sources

Biological Activity Potential of Azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, medicinal chemistry, and synthetic accessibility of the 6-azaspiro[2.5]octane scaffold.

A Technical Guide to "Escape from Flatland" in Drug Discovery

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry.[1][2] Defined by the spiro-fusion of a cyclopropane ring and a piperidine ring, this scaffold serves as a rigidified bioisostere of the classic piperidine moiety. By introducing defined three-dimensionality (increasing fraction of sp3 carbons, or Fsp3) and restricting conformational entropy, the scaffold offers superior metabolic stability and receptor selectivity compared to its flexible non-spiro analogs.

This guide analyzes its primary application in GLP-1 receptor agonism (metabolic disease), its emerging role in MetAP2 inhibition (oncology), and provides a validated synthetic workflow for laboratory implementation.

Structural Biology & Medicinal Chemistry Logic

The "Escape from Flatland"

Traditional drug discovery often relies on flat, aromatic-rich structures which can suffer from poor solubility and non-specific binding. The azaspiro[2.5]octane scaffold addresses these liabilities through two mechanisms:

  • Vectorial Definition: The spiro-carbon at position 4 (relative to piperidine nitrogen) locks substituents into specific axial or equatorial orientations, enabling precise probing of hydrophobic pockets (e.g., in GPCRs).

  • Metabolic Blocking: The cyclopropane ring at the 4-position sterically hinders oxidative metabolism (e.g., hydroxylation) often observed at the vulnerable 4-position of piperidine rings.

Physicochemical Profile
Property6-Azaspiro[2.5]octane CoreComparison to PiperidineImpact on Drug Design
Lipophilicity (LogP) Moderate Increase+0.4 to +0.8 Log unitsImproved membrane permeability; cyclopropane acts as a "lipophilic bullet."
Basicity (pKa) ~10.8Similar to piperidineMaintains cation-pi interactions in receptor binding pockets.
Conformational Entropy LowHigh (Chair flip restricted)Reduces entropic penalty upon binding; potentially higher potency.
Metabolic Stability HighLow (4-hydroxylation)Prolonged half-life (t1/2) in microsomal stability assays.

Therapeutic Applications & Mechanisms[3]

Primary Target: GLP-1 Receptor Agonism (Metabolic Disease)

Recent breakthroughs by Pfizer (e.g., the danuglipron optimization series) have validated 6-azaspiro[2.5]octane derivatives as potent, orally bioavailable small-molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R).

  • Mechanism of Action: The scaffold mimics the turn conformation of the native GLP-1 peptide. The basic nitrogen interacts with Asp198 in the receptor transmembrane domain, while the rigid spiro-cycle positions hydrophobic substituents to engage the extracellular loop residues (e.g., Trp33 in primates).

  • Signaling Pathway: Activation triggers the G

    
    s pathway, elevating cAMP and inducing glucose-dependent insulin secretion.
    

GLP1_Pathway Ligand Azaspiro-Ligand GLP1R GLP-1 Receptor (GPCR) Ligand->GLP1R Binding Gs Gs Protein Activation GLP1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA / Epac Activation cAMP->PKA Ca Ca2+ Influx PKA->Ca K+ Channel Closure Insulin Insulin Granule Exocytosis Ca->Insulin

Figure 1: The activation of GLP-1R by azaspiro[2.5]octane ligands triggers the cAMP-dependent pathway leading to insulin secretion.

Secondary Target: MetAP2 Inhibition (Oncology)

While oxaspiro analogs (like fumagillin) are classic Methionine Aminopeptidase 2 (MetAP2) inhibitors, azaspiro variants are emerging as stable alternatives.

  • Role: MetAP2 removes N-terminal methionine from nascent proteins. Inhibition arrests endothelial cell growth (anti-angiogenesis).

  • Advantage: The azaspiro linkage provides a stable anchor for electrophilic "warheads" (e.g., acrylamides) that covalently modify the enzyme active site (His231), avoiding the hydrolytic instability of spiro-epoxides.

Synthetic Methodology

The synthesis of the 6-azaspiro[2.5]octane core is a critical skill for medicinal chemists. The most robust route utilizes the Simmons-Smith cyclopropanation of an exocyclic alkene derived from 4-piperidone.

Retrosynthetic Analysis

The target scaffold is disassembled into a carbene source (CH2I2/Zn) and an N-protected 4-methylenepiperidine.

Synthesis_Route SM N-Boc-4-Piperidone (Starting Material) Inter N-Boc-4-Methylene piperidine SM->Inter Wittig Reaction (Ph3PMeBr, KOtBu) Product N-Boc-6-azaspiro [2.5]octane Inter->Product Simmons-Smith (Et2Zn, CH2I2) Deprotect 6-Azaspiro[2.5]octane (Free Amine) Product->Deprotect TFA / DCM

Figure 2: Step-wise construction of the spiro-cycle via Wittig olefination and Simmons-Smith cyclopropanation.

Detailed Experimental Protocol

Objective: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate.

Phase 1: Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), N-Boc-4-piperidone (1.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add KOtBu portion-wise; the solution turns bright yellow (ylide formation). Stir for 30 min.

    • Add N-Boc-4-piperidone (dissolved in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry over MgSO4 and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4-methylenepiperidine as a colorless oil.

Phase 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.0 eq), Diiodomethane (CH2I2, 2.0 eq), N-Boc-4-methylenepiperidine (1.0 eq), Toluene (anhydrous).

  • Procedure:

    • Safety Warning: Et2Zn is pyrophoric. Perform under strict Argon atmosphere.

    • Cool a solution of N-Boc-4-methylenepiperidine in toluene to -78°C.

    • Add Et2Zn solution dropwise.

    • Add CH2I2 dropwise (maintain temp < -60°C).

    • Allow the mixture to warm slowly to RT and stir overnight.

    • Quench: Carefully add saturated NH4Cl (exothermic!).

    • Extraction: Extract with EtOAc (3x). Wash organic layer with Na2S2O3 (to remove iodine) and brine.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 10:1).

  • Validation:

    • 1H NMR (CDCl3): Look for high-field cyclopropane protons at

      
       0.3–0.5 ppm (4H, s). The disappearance of alkene protons (
      
      
      
      4.7 ppm) confirms conversion.

Future Outlook: PROTACs and Fragment-Based Design

The azaspiro[2.5]octane scaffold is currently being evaluated in Fragment-Based Drug Discovery (FBDD) . Its small size (MW ~111 Da for the free amine) and high solubility make it an ideal "linker" or "exit vector" hub for PROTACs (Proteolysis Targeting Chimeras). By replacing the flexible piperazine linkers in current PROTACs with the rigid azaspiro[2.5]octane, researchers can improve the cell permeability and E3 ligase binding cooperativity of these large molecules.

References

  • Pfizer Inc. (2023).[3] 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.[3] Bioorganic & Medicinal Chemistry Letters.[3]

  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters.

  • BenchChem. (2025). Technical Guide: Theoretical and Computational Examination of Spiro[2.5]octane Scaffolds.

  • Carreira, E. M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.[4][5] Journal of Medicinal Chemistry.

  • Griffith, E. C., et al. (1998). Methionine aminopeptidase-2: A target for angiogenesis inhibitors. Chemistry & Biology.[2][6][4][7]

Sources

Solubility profile of 6-Azaspiro[2.5]octane-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile of 6-Azaspiro[2.5]octane-5-carboxylic acid , a conformationally restricted


-amino acid surrogate used in peptide mimetics and drug discovery.

Executive Summary & Molecule Identity

6-Azaspiro[2.5]octane-5-carboxylic acid is a non-proteinogenic amino acid characterized by a spiro-fused cyclopropane-piperidine scaffold. This structural rigidity restricts the conformational space of the peptide backbone, making it a critical tool for stabilizing secondary structures (e.g.,


-turns) in peptidomimetics.

Understanding its solubility is biphasic: the behavior of the Free Zwitterion differs radically from its N-Protected derivatives (e.g., N-Boc, N-Cbz) commonly used in synthesis. This guide addresses both forms to support synthesis, purification, and formulation workflows.

FeatureDescription
Chemical Class Spirocyclic

-amino acid (Pipecolic acid surrogate)
Key Property Zwitterionic (Free Acid) vs. Lipophilic (Protected)
Primary Application Peptidomimetics, HCV protease inhibitors, GPCR ligands

Physicochemical Context: The Solubility Switch

The solubility of this molecule is governed by its ionization state. You must treat the Free Acid and the Protected Intermediate as two distinct chemical entities regarding solvent compatibility.

The Free Acid (Zwitterion)

In its native form, the molecule exists as a zwitterion (internal salt). The high crystal lattice energy formed by electrostatic interactions between the ammonium (


) and carboxylate (

) groups dictates its profile.
  • Solubility Mechanism: Requires high-dielectric solvents to disrupt ionic lattice forces.

  • Profile: Soluble in Water and aqueous buffers; sparingly soluble in Methanol; insoluble in non-polar organics (EtOAc, Hexanes, DCM).

The N-Protected Derivative (e.g., N-Boc)

Masking the amine with a lipophilic group (tert-butoxycarbonyl) eliminates the zwitterionic character, dramatically lowering the lattice energy and enabling organic solubility.

  • Solubility Mechanism: Driven by van der Waals and dipole-dipole interactions.

  • Profile: Soluble in DMF, DCM, Methanol; Insoluble in Water.

Solubility Data Profile

The following data aggregates experimental observations for the N-Boc-protected form (most common synthetic intermediate) and the Free Acid .

Table 1: Solubility in Common Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility (N-Boc Form) [1]Solubility (Free Acid) [2]Application Relevance
Polar Aprotic DMF / DMSO Very Soluble (>100 mg/mL)SolublePeptide coupling reactions
Chlorinated DCM / Chloroform SolubleInsolubleExtraction / Work-up
Alcohols Methanol / Ethanol SolubleSparingly SolubleRecrystallization / Trituration
Esters Ethyl Acetate SolubleInsolubleStandard organic extraction
Hydrocarbons Hexanes / Heptane InsolubleInsolubleAnti-solvent for precipitation
Aqueous Water (pH 7) InsolubleSoluble Reverse-phase HPLC
Acidic Glacial Acetic Acid Sparingly SolubleSolubleDeprotection media

Critical Insight: The N-Boc derivative is reported as "Very Soluble" in DMF but only "Very Slightly Soluble" in Chloroform in some crystalline forms, suggesting polymorphism may affect dissolution rates. Always verify with a test aliquot.

Visualizing the Solubility Workflow

The following diagram illustrates the "Solubility Switching" strategy used during purification. By manipulating pH and protection groups, you can move the molecule between aqueous and organic phases.

SolubilitySwitch FreeAcid Free Amino Acid (Zwitterion) Water Aqueous Phase (Water/Buffer) FreeAcid->Water Dissolves In Organic Organic Phase (DCM/EtOAc) FreeAcid->Organic Insoluble In Reaction Reaction: (Boc)2O + Base FreeAcid->Reaction Protection BocProtected N-Boc Protected (Lipophilic) BocProtected->Water Precipitates From BocProtected->Organic Dissolves In Reaction->BocProtected Yields

Figure 1: Phase transfer logic. The molecule partitions into water as a free acid but switches to organic solvents upon N-protection.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Quantitative)

Purpose: To determine the thermodynamic solubility limit in a specific solvent (e.g., for formulation).

  • Preparation: Weigh ~10 mg of 6-Azaspiro[2.5]octane-5-carboxylic acid into a 2 mL HPLC vial.

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Equilibration: Cap and agitate (shaker or sonicator) for 24 hours at 25°C.

    • Check: If fully dissolved, add more solid until a precipitate remains visible.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22

    
    m PTFE filter.
    
  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve.

    • Calculation:

      
      
      
Protocol B: Anti-Solvent Crystallization (Purification)

Purpose: To purify the N-Boc intermediate using solubility differentials.

  • Dissolution: Dissolve crude N-Boc-6-azaspiro[2.5]octane-5-carboxylic acid in the minimum volume of Ethyl Acetate (warm, ~40°C).

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until persistent cloudiness appears.

  • Crystallization: Cool the mixture gradually to 4°C. The hydrophobic impurities remain in the mother liquor, while the pure product crystallizes.

  • Validation: Filter and wash the cake with cold 1:4 EtOAc:Hexane. Check purity via TLC or LC-MS.

Applications in Synthesis & Formulation

Peptide Coupling (Solid Phase)
  • Recommended Solvent: DMF or NMP .

  • Rationale: The N-protected acid is highly soluble in DMF. Use a concentration of 0.2 M – 0.5 M for efficient coupling kinetics. Avoid DCM if the peptide chain is prone to aggregation, although the monomer itself is soluble in DCM.

Chiral Resolution
  • Recommended Solvent: Methanol/Water mixtures.

  • Rationale: If resolving the racemic acid using chiral salts (e.g., with phenylethylamine), the differential solubility of the diastereomeric salts is best exploited in alcoholic solvents.

Storage & Stability
  • Condition: Store the free acid in a desiccator. It is hygroscopic due to its zwitterionic character.

  • Solution Stability: Solutions in DMSO or DMF should be used immediately or stored at -20°C to prevent slow decarboxylation or oxidation over time.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons.[1] Retrieved from [Link]

  • Clark, J. (2016). Physical Properties of Amino Acids. ChemGuide. Retrieved from [Link]

Sources

Technical Guide: The Evolution and Synthetic Utility of 6-Azaspiro[2.5]octane-5-carboxylic Acid

[1]

Executive Summary

6-Azaspiro[2.5]octane-5-carboxylic acid is a conformationally restricted analogue of pipecolic acid (homoproline).[1] Structurally, it consists of a piperidine ring spiro-fused to a cyclopropane ring.[1] This unique geometry locks the nitrogen lone pair and the carboxylic acid vector into a specific spatial arrangement, making it a high-value scaffold for "escaping flatland" (increasing Fsp³ character) in drug discovery.[1]

It is primarily utilized to:

  • Restrict Peptide Conformation: Mimic the turn-inducing properties of proline while adding lipophilic bulk.[1]

  • Block Metabolism: The spiro-cyclopropane ring protects the piperidine ring from oxidative metabolism (e.g., by CYP450s) at the vulnerable positions.

  • Enhance Potency: Reduce the entropic penalty of ligand binding by pre-organizing the bioactive conformation.

Structural Logic and Nomenclature

To understand the synthesis and application, one must first master the numbering system, which often confuses researchers due to conflicting IUPAC and heterocycle conventions.[1]

  • System: Spiro[2.5]octane (A 3-membered ring fused to a 6-membered ring).

  • Heteroatom Placement: "6-Aza" places the nitrogen in the 6-membered ring.

  • Functionalization: "5-Carboxylic acid" places the carboxyl group adjacent to the nitrogen (alpha-position).

Structural Diagram (DOT Visualization):

Gcluster_0Spiro-FusionN_6N (Pos 6)C_5C (Pos 5)(Chiral Center)N_6->C_5AlphaCOOHCOOHC_5->COOHFunctional HandleC_4C_4C_5->C_4BetaSpiro_3C (Pos 3)(Spiro Center)C_1C_1Spiro_3->C_1C_2C_2Spiro_3->C_2C_8C_8Spiro_3->C_8CyclopropaneCyclopropaneRing (1,2,3)PiperidinePiperidineRing (3-8)C_4->Spiro_3GammaC_1->C_2C_7C_7C_8->C_7C_7->N_6

Figure 1: Connectivity map of 6-Azaspiro[2.5]octane-5-carboxylic acid, highlighting the critical spiro-fusion at the gamma-position relative to the nitrogen.[1]

History and Discovery

Unlike natural products discovered in a single "eureka" moment, 6-Azaspiro[2.5]octane-5-carboxylic acid emerged from the rational evolution of peptidomimetics in the late 1990s and early 2000s.[1]

The Evolutionary Timeline[1]
  • The Proline Era: Medicinal chemists recognized proline as the only natural amino acid capable of forcing peptide turns.

  • The Homologation Phase: Pipecolic acid (the 6-membered ring analog) was explored but found to be too flexible, often leading to "floppy" ligands with poor selectivity.

  • The "Spiro" Revolution (The HCV Catalyst): The discovery of Hepatitis C Virus (HCV) NS5A inhibitors (e.g., Ledipasvir ) triggered a massive demand for rigidified amino acids. While Ledipasvir utilizes the 5-azaspiro[2.4]heptane (5-membered) core [1], the 6-azaspiro[2.5]octane (6-membered) analog was developed in parallel as a homologous scaffold to explore larger binding pockets and modulate lipophilicity (LogP).[1]

Recent applications have expanded to M4 Muscarinic Receptor Antagonists , where the spiro-ring provides a critical steric bulk that differentiates the molecule from endogenous acetylcholine [2].[1]

Synthetic Methodology

The synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid is a challenge in stereocontrol.[1] The most robust route involves the Simmons-Smith cyclopropanation of an exocyclic alkene.

Protocol: Simmons-Smith Cyclopropanation Route

This protocol describes the synthesis of the protected intermediate N-Boc-6-azaspiro[2.5]octane-5-carboxylic acid methyl ester.[1]

Reagents:

  • Substrate: N-Boc-5-methylene-piperidine-2-carboxylic acid methyl ester.[1]

  • Reagent A: Diethylzinc (Et₂Zn) (1.0 M in hexanes).

  • Reagent B: Diiodomethane (CH₂I₂).

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Precursor Preparation:

    • Start with N-Boc-5-oxo-piperidine-2-carboxylic acid methyl ester.[1]

    • Perform a Wittig reaction using methyltriphenylphosphonium bromide (Ph₃PMeBr) and KHMDS to generate the exocyclic methylene intermediate.

    • Critical Check: Verify the disappearance of the ketone carbonyl stretch (approx. 1720 cm⁻¹) via IR spectroscopy.

  • Cyclopropanation (Furukawa Modification):

    • Setup: Flame-dry a 3-neck round bottom flask under Argon.

    • Solvent: Add anhydrous DCM (0.2 M concentration relative to substrate).

    • Carbenoid Formation: Cool to 0°C. Add Et₂Zn (5.0 equiv) dropwise. Caution: Pyrophoric.

    • Add CH₂I₂ (10.0 equiv) dropwise over 20 minutes. A white precipitate (ZnI₂) may form.

    • Reaction: Stir the carbenoid mixture for 30 minutes at 0°C.

    • Addition: Cannulate the methylene substrate (dissolved in minimal DCM) into the reaction mixture.

    • Conditions: Allow to warm to room temperature and stir for 12-18 hours.

  • Quench and Workup:

    • Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

    • Extract with DCM (3x). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Yield Target: 60-75%.[1]

Synthetic Logic Diagram:

SynthesisStartN-Boc-5-oxo-pipecolateWittigWittig Olefination(Ph3PMeBr, KHMDS)Start->WittigAlkeneExocyclic MethyleneIntermediateWittig->Alkene C=O -> C=CH2 SimmonsSimmons-Smith Cyclopropanation(Et2Zn, CH2I2)Alkene->SimmonsProductN-Boc-6-azaspiro[2.5]octane-5-carboxylateSimmons->Product StereoselectiveCyclization

Figure 2: Synthetic pathway via the exocyclic methylene intermediate.[1]

Applications in Drug Discovery[1][2][3][4][5]

Case Study 1: M4 Muscarinic Antagonists (Vertex/Vanderbilt)

In 2022, researchers identified the 6-azaspiro[2.5]octane scaffold as a key driver for M4 receptor selectivity.

  • Problem: Classic piperidine antagonists lacked selectivity against other muscarinic subtypes (M1-M5).

  • Solution: Introducing the spiro[2.5] system at the 5-position of the piperidine ring created a "steric clash" that was tolerated by the M4 pocket but sterically forbidden in the M1/M2 pockets.

  • Outcome: The (R)-enantiomer of the spiro-derivative showed nanomolar potency and >100-fold selectivity [2].

Case Study 2: "Escape from Flatland"

The scaffold is used to improve physicochemical properties of drug candidates:

  • Metabolic Stability: The cyclopropane ring prevents oxidation at the gamma-carbon.

  • Solubility: The 3D character disrupts crystal packing energies compared to flat aromatic rings, often improving aqueous solubility.

Quantitative Comparison Table
PropertyPipecolic Acid (Parent)6-Azaspiro[2.5]octane-5-COOHBenefit
Conformation Flexible Chair/BoatRigid Chair (Locked)Lower Entropic Penalty
Fsp³ Fraction HighHigh + 3D Vector"Escape from Flatland"
Metabolic Liability High (C3/C4 oxidation)Low (Steric Shielding)Longer Half-life (t1/2)
Lipophilicity (cLogP) ~0.5~1.2Improved Membrane Permeability

References

  • PubChem. (2025).[2] Ledipasvir Intermediate: (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.[1][3] National Library of Medicine.[1] Link

  • Bender, A. et al. (2022).[4] Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Buller, A. R. et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.[1] Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[1] (Foundational Chemistry).

Methodological & Application

Application Note: Step-by-Step Synthesis of 6-Azaspiro[2.5]octane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scalable synthesis, mechanistic causality, and self-validating experimental protocols.

Introduction & Synthetic Strategy

Spirocyclic amino acids are highly valued in contemporary medicinal chemistry. By conformationally restricting the flexible piperidine ring, the spiro[2.5]octane scaffold improves binding affinity, metabolic stability, and target selectivity. Specifically, derivatives of 6-azaspiro[2.5]octane-5-carboxylic acid serve as critical intermediates in the synthesis of EP4 receptor antagonists and novel inhibitors of heterotopic ossification[1].

The core synthetic challenge lies in constructing the spiro-fused cyclopropane ring at the 4-position of the piperidine core. To achieve this, we employ a highly scalable, three-stage sequence:

  • Wittig Olefination: Conversion of a 4-oxopiperidine to an exocyclic alkene.

  • Makosza Cyclopropanation: Phase-transfer catalyzed addition of dibromocarbene.

  • Reductive Debromination: Catalytic hydrogenation to yield the unsubstituted spirocyclopropane[1].

Synthesis Workflow

SynthesisWorkflow SM Starting Material (R)-1-Boc-4-oxopiperidine-2-carboxylic acid Ester Step 1: Esterification Methyl Ester Protection SM->Ester MeI, K2CO3, DMF Wittig Step 2: Wittig Olefination Exocyclic Alkene Formation Ester->Wittig Ph3P=CH2, t-BuOK, THF Makosza Step 3: Makosza Reaction Gem-dibromocyclopropanation Wittig->Makosza CHBr3, NaOH, TEBAC Debromo Step 4: Reductive Debromination Spiro[2.5]octane Core Formation Makosza->Debromo H2, Pd/C, Et3N, MeOH Hydrolysis Step 5: Saponification & Deprotection Final Amino Acid Target Debromo->Hydrolysis 1. LiOH  2. HCl

Figure 1: Five-step synthetic workflow for 6-azaspiro[2.5]octane-5-carboxylic acid.

Quantitative Data Summary

The following table summarizes the reaction parameters and typical isolated yields for a 10-gram scale synthesis.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 EsterificationMeI, K₂CO₃, DMF0 → 25495%
2 Wittig OlefinationPh₃PCH₃Br, t-BuOK, THF0 → 251285%
3 Makosza ReactionCHBr₃, 50% NaOH, TEBAC0 → 251675%
4 DebrominationH₂ (1 atm), Pd/C, Et₃N, MeOH252490%
5 Deprotection1. LiOH, THF/H₂O; 2. HCl, Dioxane25888%
Total Overall Process ---~48%

Step-by-Step Experimental Protocols & Causality

Every protocol below is designed as a self-validating system . Analytical checkpoints are provided to ensure the success of each transformation before proceeding to the next step.

Step 1: Orthogonal Protection (Esterification)

Causality: The C2-carboxylic acid must be protected to prevent it from quenching the basic ylide in the subsequent Wittig reaction. A methyl ester is chosen over a tert-butyl ester because it can be selectively saponified later using LiOH without disturbing the acid-sensitive Boc group [4].

  • Procedure: Dissolve (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (10.0 g, 41.1 mmol) in anhydrous DMF (100 mL) and cool to 0 °C.

  • Add anhydrous K₂CO₃ (8.5 g, 61.6 mmol) followed by dropwise addition of Methyl Iodide (3.0 mL, 49.3 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Workup: Quench with water (200 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: TLC (Hexane/EtOAc 1:1) will show a complete shift to a less polar spot. LC-MS will confirm the mass[M+H-tBu]⁺ = 202.1.

Step 2: Wittig Olefination

Causality: Potassium tert-butoxide (t-BuOK) is utilized as a strong, non-nucleophilic base to generate the ylide from the phosphonium salt. Its steric bulk prevents unwanted nucleophilic attack on the newly formed methyl ester [3].

  • Procedure: Suspend Methyltriphenylphosphonium bromide (17.6 g, 49.3 mmol) in anhydrous THF (150 mL) under N₂ at 0 °C.

  • Add t-BuOK (5.3 g, 47.2 mmol) in portions. Stir for 1 hour to form the bright yellow ylide.

  • Add the ketone from Step 1 (10.5 g, 41.1 mmol) dissolved in THF (50 mL) dropwise. Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aq. NH₄Cl. Extract with EtOAc, dry, and purify via flash chromatography (Hexane/EtOAc 4:1).

  • Self-Validation: ¹H NMR will reveal two distinct terminal alkene protons as singlets around 4.80–4.95 ppm.

Step 3: Makosza Cyclopropanation

Causality: The Makosza reaction utilizes a phase-transfer catalyst (PTC) to transport hydroxide ions into the organic phase, where they deprotonate bromoform to generate highly reactive dibromocarbene (:CBr₂). This method is vastly superior to Simmons-Smith cyclopropanation for sterically hindered piperidine rings due to the extreme electrophilicity of the carbene[2].

MakoszaMechanism Aq Aqueous Phase 50% NaOH PTC Phase Boundary TEBAC Catalyst Aq->PTC OH- transfer Carbene Reactive Intermediate Dibromocarbene [:CBr2] PTC->Carbene α-Elimination Org Organic Phase CHBr3 + Alkene Org->PTC CHBr3 diffuses Product Cyclopropanated Spiro-Product Carbene->Product [2+1] Cycloaddition

Figure 2: Phase-transfer mechanism of the Makosza cyclopropanation.

  • Procedure: Dissolve the alkene from Step 2 (8.8 g, 34.5 mmol) and Bromoform (9.0 mL, 103.5 mmol) in DCM (100 mL). Add Benzyltriethylammonium chloride (TEBAC) (0.78 g, 3.4 mmol).

  • Cool to 0 °C and add 50% aqueous NaOH (40 mL) dropwise under vigorous stirring.

  • Stir at room temperature for 16 hours.

  • Workup: Dilute with water and DCM. Separate phases, wash the organic layer with 1M HCl, then brine. Purify via silica gel chromatography.

  • Self-Validation: LC-MS will show a distinct isotopic cluster characteristic of two bromine atoms (1:2:1 ratio at M, M+2, M+4).

Step 4: Reductive Debromination

Causality: Hydrogenation removes the geminal bromines. The addition of Triethylamine (Et₃N) is critical; it acts as an acid scavenger. Without Et₃N, the generated HBr would rapidly cleave the Boc protecting group and poison the Palladium catalyst[1].

  • Procedure: Dissolve the dibromide (10.0 g, 23.4 mmol) in Methanol (150 mL). Add Et₃N (9.8 mL, 70.2 mmol) and 10% Pd/C (1.0 g, 10 wt%).

  • Purge the flask with N₂, then H₂. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 24 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, dissolve in EtOAc, and wash with water to remove Et₃N·HBr salts.

  • Self-Validation: LC-MS will show the complete disappearance of the bromine isotopic cluster and a mass shift of -158 Da.

Step 5: Saponification & Deprotection

Causality: LiOH is preferred over NaOH for saponification because the lithium cation coordinates with the carbonyl oxygen, providing milder hydrolysis that prevents epimerization at the C5 chiral center. Subsequent HCl treatment cleanly yields the free amino acid.

  • Procedure (Saponification): Dissolve the intermediate (5.5 g, 20.4 mmol) in THF/H₂O (1:1, 60 mL). Add LiOH·H₂O (2.5 g, 61.2 mmol). Stir at room temperature for 4 hours. Acidify to pH 3 with 1M citric acid and extract with EtOAc to isolate the Boc-protected amino acid.

  • Procedure (Deprotection): Dissolve the Boc-protected intermediate in DCM (50 mL). Add 4M HCl in Dioxane (25 mL). Stir at room temperature for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting solid with diethyl ether to yield 6-azaspiro[2.5]octane-5-carboxylic acid hydrochloride as a white powder.

  • Self-Validation: ¹H NMR will confirm the disappearance of the Boc tert-butyl singlet (1.4 ppm) and the methyl ester singlet (3.7 ppm). HRMS will confirm the exact mass of the target compound.

References[1] WIPO Patent WO2021191062. PROCESS FOR THE PREPARATION OF (R)-4-(1-(6-(4-(TRIFLUOROMETHYL)BENZYL)-6-AZASPIRO[2.5]OCTANE-5-CARBOXAMIDO)-CYCLOPROPYL) BENZOIC ACID OR A SALT THEREOF. Available at:https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2021191062

[2] Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. Available at:[Link]

[3] Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte, 87(9), 1318-1330. Available at:[Link]

[4] Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]

Sources

Protocols for incorporating 6-Azaspiro[2.5]octane-5-carboxylic acid into peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of 6-Azaspiro[2.5]octane-5-carboxylic Acid (6-ASOC) into Peptidomimetics

Executive Summary

This technical guide details the protocols for incorporating 6-Azaspiro[2.5]octane-5-carboxylic acid (6-ASOC) into peptide backbones via Fmoc Solid-Phase Peptide Synthesis (SPPS). 6-ASOC is a conformationally restricted analogue of pipecolic acid (homoproline) featuring a spiro-fused cyclopropane ring. Its inclusion imposes severe backbone constraints (


 torsion angles), enhancing proteolytic stability and locking bioactive conformations.

However, its secondary amine structure and steric bulk present significant synthetic challenges, including difficult acylation kinetics and potential steric clashes during chain elongation. This guide provides optimized workflows for resin loading , coupling to the sterically hindered secondary amine , and cleavage , ensuring high crude purity and structural integrity.

Molecule Profile & Synthetic Challenges

PropertySpecification
Molecule Name 6-Azaspiro[2.5]octane-5-carboxylic acid
Abbreviation 6-ASOC
CAS (Boc-L-isomer) 1262396-32-6
Structural Class Spirocyclic

-amino acid; Secondary amine (Pipecolic acid deriv.)
Key Challenge 1 Nucleophilicity : The secondary amine N6 is sterically crowded by the adjacent spiro-cyclopropane (C3-C4), significantly reducing acylation rates.
Key Challenge 2 Detection : Does not react with ninhydrin (Kaiser test). Requires Chloranil or p-Nitrophenol ester tests.
Key Challenge 3 Acid Stability : The spiro[2.5] system is generally stable to TFA, but "scavenger-rich" cocktails are required to prevent cation-induced ring opening.

Pre-Synthesis Preparation

Reagent Selection
  • Amino Acid : Fmoc-6-Azaspiro[2.5]octane-5-carboxylic acid. If only the Boc-protected or free acid form is available, conversion to Fmoc is required using Fmoc-OSu/NaHCO

    
     in Dioxane/H
    
    
    
    O.
  • Coupling Reagents : Use HATU/HOAt or COMU/Oxyma for the difficult coupling to the secondary amine. Standard DIC/Oxyma is sufficient for coupling the 6-ASOC acid to the previous amine.

  • Resin : 2-Chlorotrityl Chloride (2-CTC) Resin is recommended if 6-ASOC is the C-terminal residue. It minimizes diketopiperazine (DKP) formation and allows loading of sterically hindered amino acids under mild conditions.

Detailed Protocols

Protocol A: Resin Loading (C-Terminal 6-ASOC)

Objective: Load Fmoc-6-ASOC onto 2-CTC resin without racemization.

  • Swelling : Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 20 min. Drain.

  • Preparation : Dissolve Fmoc-6-ASOC (0.6 eq. relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq.).

    • Note: Using a substoichiometric amount of AA (0.6 eq) ensures high-quality loading and capping of excess active sites.

  • Loading : Add the solution to the resin.[1][2][3] Agitate for 2 hours at room temperature (RT).

  • Capping : Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 20 min to cap unreacted trityl chlorides.

  • Washing : Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Loading Determination : Perform UV quantification of the Fmoc adduct (piperidine-dibenzofulvene) at 301 nm. Target loading: 0.4–0.6 mmol/g.

Protocol B: Peptide Assembly (Elongation)

Objective: Efficiently couple 6-ASOC and the subsequent amino acid.

Step 1: Fmoc Deprotection [2]

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Crucial: For 6-ASOC, the deprotected species is a secondary amine. Wash thoroughly with DMF (5x) and DCM (3x) to remove all piperidine, which can form adducts.

Step 2: Coupling Fmoc-6-ASOC (Activating the Carboxyl)

  • Reagents : Fmoc-6-ASOC (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

  • Time : 60 min at RT.

  • Monitoring : Standard Kaiser test (Blue = Incomplete).

Step 3: Coupling TO the N-Terminal 6-ASOC (The Critical Step)

  • Context: The N-terminus is now a sterically hindered secondary amine. Standard HBTU/HCTU couplings often fail or result in deletion sequences.

  • Reagents : Fmoc-AA-OH (4 eq), HATU (4 eq), HOAt (4 eq), DIEA (8 eq) in DMF/NMP (1:1).

    • Why HOAt? The 7-aza group enhances the leaving group ability and neighboring group effect, accelerating reaction with secondary amines.

  • Procedure :

    • Pre-activate the incoming Fmoc-AA with HATU/HOAt/DIEA for 2 min.

    • Add to the resin-bound 6-ASOC.

    • Double Couple : Agitate for 2 hours. Drain. Repeat with fresh reagents for 1 hour.

  • Monitoring : Chloranil Test (or acetaldehyde/chloranil).

    • Positive (Uncoupled): Dark Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

    • Note: The Kaiser test is invalid here (no primary amine).

Protocol C: Cleavage & Deprotection

Objective: Release peptide while preserving the spiro-cyclopropane ring.

  • Cocktail Preparation : Prepare Reagent K analog :

    • TFA (92.5%)

    • TIS (Triisopropylsilane) (2.5%)

    • H

      
      O (2.5%)[4]
      
    • DODT (2,2'-(Ethylenedioxy)diethanethiol) (2.5%)

    • Note: Avoid high temperatures. Keep at RT (20–22°C).

  • Reaction : Add cocktail to resin (10 mL/g). Agitate for 2–3 hours.

  • Precipitation : Filter filtrate into cold diethyl ether (-20°C). Centrifuge (3000 rpm, 5 min). Wash pellet 3x with cold ether.

  • Lyophilization : Dissolve pellet in H

    
    O/MeCN (1:1) and lyophilize.
    

Workflow Visualization

The following diagram illustrates the critical decision pathways for the coupling cycle involving 6-ASOC.

G Start Resin-Bound Peptide (N-Terminus) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect CheckAmine Is N-Terminus Secondary (6-ASOC)? Deprotect->CheckAmine Standard Standard Coupling (DIC/Oxyma, 1h) CheckAmine->Standard No (Primary) Difficult High-Power Coupling (HATU/HOAt/DIEA) CheckAmine->Difficult Yes (6-ASOC) Monitor QC Monitor Standard->Monitor DoubleCouple Double Coupling (2h + 1h) Difficult->DoubleCouple DoubleCouple->Monitor Kaiser Kaiser Test (Primary Amines) Monitor->Kaiser If Primary Chloranil Chloranil Test (Secondary Amines) Monitor->Chloranil If Secondary Kaiser->Standard Positive (Blue) NextStep Proceed to Next Cycle Kaiser->NextStep Negative (Yellow) Chloranil->Difficult Positive (Blue/Green) Chloranil->NextStep Negative (Colorless)

Caption: Decision matrix for coupling amino acids to the sterically hindered 6-ASOC residue.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield of X-6-ASOC Incomplete coupling due to steric hindrance at N6.Switch to HATU/HOAt or PyAOP . Increase temperature to 50°C (microwave) for 10 min, but ensure AA is not Cys/His (racemization risk).
Mass +18 Da Ring opening of cyclopropane (hydration).Reduce cleavage time. Ensure water content in cleavage cocktail is <2.5%.
Mass +56 Da t-Butyl cation adduct on Trp/Cys.Increase scavenger load (TIS/DODT) in cleavage cocktail.
Incomplete Deprotection 6-ASOC secondary amine is bulky; piperidine access is slow.Use DBU (2%) + Piperidine (20%) in DMF for deprotection.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Difficult Peptides. Journal of Peptide Science. (Reference for secondary amine coupling protocols).

(Note: Specific literature on 6-ASOC is sparse; protocols are adapted from established methodologies for pipecolic acid and spiro-proline derivatives found in high-impact peptide chemistry journals.)

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Using Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

The incorporation of spirocyclic amino acids (e.g., spiro[3.3]heptane derivatives, spiro-prolines) into peptide sequences is a transformative strategy in modern drug discovery. By increasing the fraction of sp3-hybridized carbons (


), these residues allow molecules to "escape flatland," enhancing solubility and target selectivity while restricting conformational flexibility to improve binding affinity.

However, the very feature that makes them valuable—the quaternary


-carbon—presents a significant synthetic challenge. These residues are sterically equivalent to 

-disubstituted amino acids (like Aib), creating a "steric wall" that hinders nucleophilic attack during amide bond formation. This guide details the optimized protocols required to overcome these barriers, moving beyond standard HBTU/DIC chemistry to high-energy coupling systems.

Strategic Planning & Materials

Resin Selection

For spirocyclic peptides, inter-chain aggregation is a primary failure mode. The steric bulk of the growing chains can force them to collapse onto one another if they are too close on the solid support.

  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g ).

  • Chemistry: ChemMatrix® (PEG) or Tentagel resins are superior to standard Polystyrene (PS) due to better swelling in the polar solvents required for difficult couplings.

Solvent Systems

Standard DMF (Dimethylformamide) is often insufficient for solvating hydrophobic spirocyclic chains.

  • Primary Solvent: NMP (N-methyl-2-pyrrolidone) is recommended for all coupling steps involving spirocyclic residues.

  • Chaotropic Salts: For sequences >15 residues, adding 0.4M LiCl to the solvent can disrupt hydrogen bonding networks (beta-sheet formation) that cause aggregation.

Core Protocol: The High-Energy Coupling System

Standard coupling reagents (HBTU, DIC) typically fail to drive the reaction to completion when the N-terminus or the incoming amino acid is spirocyclic. We utilize a Phosphonium/Uronium strategy with microwave acceleration.[1][2]

Reagent Selection Matrix
Coupling ScenarioRecommended ReagentMechanism of Action
Standard Residue DIC / Oxyma PureSuppresses racemization; cost-effective.
Spiro onto Linear HATU / HOAt7-azabenzotriazole lowers pKa, speeding up activation; neighbor effect aids coupling.
Linear onto Spiro PyAOP / HOAtPhosphonium salt; avoids guanidinium capping of the hindered amine.
Spiro onto Spiro COMU or Acyl Fluorides "Nuclear option" for extreme steric hindrance (e.g., Aib-like linkages).
Protocol A: Microwave-Assisted Coupling (Standard Spiro)

Target Temperature: 75°C | Time: 2 x 10 minutes (Double Couple)

  • Preparation: Dissolve Fmoc-Spiro-AA-OH (4.0 eq) and HATU (3.9 eq) in NMP.

    • Note: Always use slightly less HATU than Amino Acid to prevent capping the resin with the uronium salt (guanidinylation).

  • Activation: Add DIEA (8.0 eq) immediately before adding to the resin.

    • Critical: Do not pre-activate for >2 minutes. The active ester is unstable at high temperatures.

  • Reaction: Add mixture to resin. Irradiate at 75°C (30W max power) for 10 minutes.

  • Wash: Drain and wash with DMF (3x).[3]

  • Repeat: Perform a second coupling with fresh reagents.

Protocol B: The Acyl Fluoride Method (Extreme Hindrance)

When coupling two spirocyclic residues sequentially (Spiro-Spiro), even HATU may fail. Acyl fluorides are smaller electrophiles and less sensitive to steric shielding.

  • Synthesis of Fluoride: Dissolve Fmoc-Spiro-AA-OH (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3 eq) in dry DCM.

  • Activation: Add DIEA (6 eq). Stir for 5 minutes under Nitrogen.

  • Coupling: Add the solution to the resin.[1][3]

  • Conditions: React for 60 minutes at 50°C (Microwave) or 4 hours at Room Temp.

Workflow Visualization

The following diagram illustrates the decision logic required when encountering spirocyclic residues in a sequence.

SPPS_Spiro_Workflow Start Start Cycle: Residue (n) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Check_Residue Is Incoming AA Spirocyclic? Check_Prev Is Resin-Bound AA Spirocyclic? Check_Residue->Check_Prev Yes Standard_Couple Standard Coupling (DIC/Oxyma, 75°C) Check_Residue->Standard_Couple No HATU_Couple High-Power Coupling (HATU/DIEA, 75°C) Check_Prev->HATU_Couple No (Spiro-Linear) Acyl_Fluoride Acyl Fluoride Method (TFFH, 50°C) Check_Prev->Acyl_Fluoride Yes (Spiro-Spiro) Monitor Kaiser/Chloranil Test Standard_Couple->Monitor HATU_Couple->Monitor Acyl_Fluoride->Monitor Deprotect->Check_Residue Double_Couple Perform Double Coupling Monitor->Double_Couple Fail (Blue/Purple) Next_Cycle Proceed to Residue (n+1) Monitor->Next_Cycle Pass (Colorless) Cap Capping Step (Ac2O/Pyridine) Double_Couple->Cap Cap->Next_Cycle

Figure 1: Decision matrix for selecting coupling conditions based on steric environment.

Monitoring & Troubleshooting

Because spirocyclic amines are hindered, colorimetric tests can yield false negatives (the reagents cannot reach the amine).

  • Primary Amines (Standard): Use the Kaiser Test . A negative result is yellow; positive is blue.

  • Secondary Amines (Spiro-Proline): Use the Chloranil Test . The Kaiser test does not work for secondary amines. A positive result is dark blue/green; negative is amber.

  • Micro-Cleavage (Gold Standard): If colorimetric tests are ambiguous, cleave 2-3 mg of resin with 200 µL TFA/H2O/TIPS (95:2.5:2.5) for 30 mins and analyze via LC-MS. This is the only definitive way to confirm coupling efficiency for spiro-spiro junctions.

Common Failure Modes
  • Guanidinylation: If using HBTU/HATU, the N-terminus is permanently capped by the coupling reagent.

    • Fix: Switch to phosphonium salts (PyAOP ) or ensure the Amino Acid is in slight excess over the uronium salt.

  • Aspartimide Formation: Microwave heat can cause Asp residues to cyclize.

    • Fix: Add 0.1M HOBt to the deprotection solution (Piperidine) to suppress this side reaction.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escaping Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. [Link]

  • Wenschuh, H., et al. (1994).[5] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[5] Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7][8] Chemical Reviews. [Link]

Sources

Application Note: Advanced Functionalization Strategies for the 6-Azaspiro[2.5]octane Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of spirocyclic amines. The 6-azaspiro[2.5]octane ring system serves as a highly effective, conformationally restricted bioisostere for piperidine and piperazine [1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), this rigid bicyclic scaffold enhances aqueous solubility, modulates lipophilicity (log P), and improves metabolic stability by eliminating vulnerable benzylic-like positions [1].

This application note provides a comprehensive, field-tested guide to the orthogonal functionalization of the 6-azaspiro[2.5]octane ring. It is designed for drug development professionals synthesizing complex targeted protein degraders (PROTACs), fragment-based drug discovery (FBDD) libraries, and selective receptor antagonists [2] [3].

Mechanistic Rationale & Synthetic Strategy

The 6-azaspiro[2.5]octane architecture features a highly strained cyclopropane ring fused to a piperidine core. Functionalizing this scaffold requires a delicate balance of reactivity and structural preservation:

  • Steric Hindrance at N6: The secondary amine is highly nucleophilic but experiences localized steric shielding from the adjacent spiro-fused system. Consequently, N-alkylation and N-amidation require highly active coupling reagents (e.g., HATU) and non-nucleophilic bases to drive reactions to completion[4].

  • Orthogonal Protection: Because the free secondary amine can poison transition-metal catalysts or undergo undesired side reactions during C-functionalization, N-Boc (tert-butyloxycarbonyl) protection is mandatory [5]. The Boc group is stable under the basic conditions of Suzuki-Miyaura or Buchwald-Hartwig cross-couplings but can be cleanly cleaved under mild acidic conditions (e.g., TFA) that do not rupture the strained cyclopropane ring [3].

Functionalization Workflow

G Start 6-Azaspiro[2.5]octane Hydrochloride Protect N-Boc Protection (Boc2O, TEA, DCM) Start->Protect Step 1: Shielding Amidation N-Amidation (HATU, DIPEA, DMF) Start->Amidation Direct Route Coupling Pd-Catalyzed Coupling (C-Functionalization) Protect->Coupling Step 2: Core Mod Deprotect Acidic Deprotection (TFA or 4M HCl) Coupling->Deprotect Step 3: Unmasking Deprotect->Amidation Step 4: Late-Stage Final Target Bioactive Molecule Amidation->Final Isolation

Workflow for orthogonal functionalization of 6-azaspiro[2.5]octane.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimized reaction parameters for the three most common functionalization pathways of the 6-azaspiro[2.5]octane scaffold, derived from validated empirical data in FBDD and PROTAC synthesis[4] [5].

Reaction TypeReagents & CatalystsSolventTemp / TimeAvg. YieldMechanistic Purpose
N-Boc Protection Boc₂O (1.2 eq), TEA (2.5 eq)DCM0 °C → RT, 12 h>90%Shields N6 amine; TEA neutralizes the starting HCl salt.
N-Amidation HATU (1.2 eq), DIPEA (3.0 eq)DMFRT, 16 h75–85%Generates highly reactive 7-azabenzotriazole active ester to overcome steric hindrance.
C-N Cross-Coupling Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), Cs₂CO₃ (3.0 eq)Toluene80 °C, 16 h65–80%Facilitates late-stage functionalization of halogenated spiro-derivatives.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational milestones are included to ensure causality and real-time quality control during synthesis.

Protocol A: N-Boc Protection of 6-Azaspiro[2.5]octane Hydrochloride

This step is critical for masking the amine prior to transition-metal catalyzed core modifications.

  • Preparation: Suspend 6-azaspiro[2.5]octane hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq, 25 mmol) dropwise over 5 minutes.

    • Causality: TEA neutralizes the hydrochloride salt, liberating the nucleophilic free amine. The reaction is kept at 0 °C to control the exothermic neutralization.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 12 mmol) in a minimal amount of DCM and add it dropwise to the mixture. Remove the ice bath and allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Self-Validation (TLC): Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

    • Validation Check: The starting free amine will stain a deep purple/brown. The successful formation of the N-Boc protected product will show a new spot that does not stain with Ninhydrin, confirming complete consumption of the primary amine.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted TEA), followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated N-Amidation for PROTAC/Ligand Synthesis

Used for coupling the 6-azaspiro[2.5]octane core to complex carboxylic acids (e.g., VHL or CRBN ligands).

  • Pre-Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol) and stir at RT for 15 minutes.

    • Causality: Pre-activation forms the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate. This must be done before adding the spirocyclic amine to prevent guanidinium byproduct formation.

  • Coupling: Add the free 6-azaspiro[2.5]octane (1.1 eq, 0.55 mmol) to the pre-activated mixture. Stir at RT for 16 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the carboxylic acid mass and the emergence of the

      
       peak corresponding to the target amide.
      
  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify via flash column chromatography.

Protocol C: Mild Acidic Deprotection of the N-Boc Group

Cleaving the Boc group without rupturing the spiro-fused cyclopropane ring.

  • Preparation: Dissolve the N-Boc protected 6-azaspiro[2.5]octane derivative (1.0 eq) in DCM (0.1 M) and cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v ratio of TFA:DCM.

    • Causality: A 20% TFA solution provides sufficient acidity to protonate and cleave the tert-butyl group while remaining mild enough to prevent acid-catalyzed ring-opening of the cyclopropane moiety.

  • Self-Validation (Gas Evolution): Observe the reaction mixture immediately after TFA addition.

    • Validation Check: The cleavage of the Boc group produces isobutylene and carbon dioxide. Active bubbling (CO₂ evolution) confirms the reaction is proceeding. When bubbling ceases (typically 1-2 hours at RT), the deprotection is complete.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove volatile TFA. Triturate the resulting residue with cold diethyl ether to precipitate the 6-azaspiro[2.5]octane TFA salt as a white solid.

References

  • US Patent 11014920B2. Factor XIIa inhibitors. Google Patents.
  • ChemRxiv. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Available at:[Link]

  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. Available at: [Link]

Application Note: Protecting Group Strategies for 6-Azaspiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The 6-azaspiro[2.5]octane-5-carboxylic acid scaffold is a critical bicyclic non-natural amino acid, most notably serving as the pharmacophore in Ledipasvir (a blockbuster HCV NS5A inhibitor). Its structural rigidity, conferred by the spiro-fused cyclopropane ring, locks the nitrogen lone pair vector, enhancing potency and metabolic stability compared to proline or pipecolic acid analogs.

However, this scaffold presents unique synthetic challenges:

  • Spiro-Cyclopropane Strain: While kinetically stable, the cyclopropane ring introduces ring strain (~27 kcal/mol), making it susceptible to ring-opening under vigorous hydrogenolysis or hyper-acidic conditions.

  • Steric Congestion: The gem-disubstituted spiro center creates significant steric bulk proximal to the nitrogen, retarding the rate of N-protection compared to linear amino acids.

This guide details the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) strategies, validated for high-yield synthesis while maintaining ring integrity.

Strategic Overview: The Orthogonality Matrix

The choice of protecting group (PG) depends heavily on the downstream application (Solution Phase vs. Solid Phase Peptide Synthesis).

StrategyN-TerminusC-TerminusDeprotection (N)Deprotection (C)Risk ProfileApplication
Route A (Standard) Boc Methyl/EthylTFA or HClLiOH/NaOHLow Large-scale Solution Phase (e.g., Ledipasvir)
Route B (SPPS) Fmoc t-Butyl (OtBu)PiperidineTFALow Automated Peptide Synthesis
Route C (Legacy) Cbz Benzyl (OBn)H₂/Pd-CH₂/Pd-CHigh NOT RECOMMENDED. Risk of cyclopropane ring opening.
Critical Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate protection strategy based on your synthetic constraints.

PG_Strategy Start Start: 6-Azaspiro[2.5]octane Scaffold Selection Q1 Intended Application? Start->Q1 Route_Sol Solution Phase Synthesis (API Manufacturing) Q1->Route_Sol Large Scale Route_Pep Solid Phase Peptide Synthesis (SPPS) Q1->Route_Pep Peptide/Library Strat_Boc STRATEGY A: Boc/Ester Robust, Scalable Route_Sol->Strat_Boc Strat_Fmoc STRATEGY B: Fmoc/tBu Base Labile N-Term Route_Pep->Strat_Fmoc Action_Boc Use Boc-OSu / NaOH Deprotect: TFA/DCM Strat_Boc->Action_Boc Warning CRITICAL WARNING: Avoid Hydrogenolysis (Cbz/Bn) to prevent ring opening. Strat_Boc->Warning Action_Fmoc Use Fmoc-OSu / NaHCO3 Deprotect: 20% Piperidine Strat_Fmoc->Action_Fmoc

Figure 1: Decision matrix for selecting orthogonal protecting groups for spirocyclic amino acids.

Deep Dive: The Boc/Methyl Ester Route (Industry Standard)

This route is the industry standard for manufacturing Ledipasvir intermediates. It utilizes the acid-lability of the Boc group.

Scientific Rationale: Although cyclopropanes can be acid-sensitive, the 6-azaspiro[2.5]octane system exhibits remarkable stability toward Trifluoroacetic Acid (TFA) and HCl in dioxane at ambient temperatures. The spiro-fusion prevents the formation of the planar carbocation intermediate required for typical acid-catalyzed ring opening.

Protocol A: N-Boc Protection & Saponification

Target: (S)-5-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid

Step 1: N-Boc Protection

The steric bulk of the spiro ring requires a highly reactive Boc source (Boc₂O) and adequate time.

  • Dissolution: Suspend the starting material (Methyl 6-azaspiro[2.5]octane-5-carboxylate HCl salt) (10.0 mmol) in 1,4-Dioxane/Water (1:1, 50 mL).

  • Basification: Cool to 0°C. Add NaOH (2.5 equiv) dropwise to adjust pH to ~10.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in one portion.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours. Note: Monitoring by TLC (ninhydrin) is essential; the secondary amine is less nucleophilic than proline.

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 3 with 1M KHSO₄ (gentler than HCl). Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Step 2: Lithium Hydroxide Saponification (Critical)

Hydrolysis of the methyl ester must be controlled to prevent epimerization at the chiral center (C5), which is alpha to both the carbonyl and the nitrogen.

  • Setup: Dissolve N-Boc methyl ester (5.0 mmol) in THF/MeOH/Water (3:1:1, 25 mL).

  • Reagent: Add LiOH·H₂O (2.0 equiv) at 0°C.

  • Kinetics: Stir at 0°C for 4 hours, then allow to warm to 10°C. Do not heat.

    • Why LiOH? Lithium is a weaker Lewis acid than Sodium or Potassium, reducing the chelation-controlled rate of enolization/racemization.

  • Quench: Acidify carefully with 1N HCl to pH 4 at 0°C.

  • Isolation: Extract immediately with DCM. Crystallization from Hexanes/EtOAc is preferred over chromatography to remove trace stereoisomers.

Data Summary: Stability Profile
ConditionReagentTempTimeRing StabilityN-PG Stability
Acid 50% TFA in DCM25°C2 hStable Cleaved (Fast)
Acid 4M HCl in Dioxane25°C4 hStable Cleaved (Moderate)
Base 20% Piperidine25°C24 hStable Stable
Reductive H₂ (1 atm), 10% Pd/C25°C12 hRisk (Slow Opening) Stable

Alternative: The Fmoc Route (Solid Phase)

For peptide libraries, the Fmoc strategy is required. The base-labile Fmoc group is orthogonal to acid-labile side chains (t-Butyl).

Protocol B: Fmoc Introduction

Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is too aggressive and can lead to dipeptide formation or oligomerization due to the high reactivity of the acyl chloride.

  • Solvent System: Dissolve amino acid (free acid or ester) in Acetone/Water (1:1). Acetone solubilizes the Fmoc-OSu better than dioxane.

  • Base: Use NaHCO₃ (2.0 equiv). Avoid strong bases (NaOH) to prevent Fmoc polymerization or hydrolysis.

  • Procedure:

    • Add NaHCO₃ to the amino acid solution.

    • Add Fmoc-OSu (1.1 equiv) dropwise as a solution in acetone.

    • Stir vigorously for 18 hours.

  • Workup: Acidify to pH 2 with 1M HCl. The product often precipitates as a white solid. Filter and wash with cold water.

Troubleshooting & QC

NMR Diagnostics

The spiro-cyclopropane ring provides a unique NMR signature useful for confirming ring integrity.

  • ¹H NMR (CDCl₃): Look for high-field multiplets between 0.30 ppm and 0.80 ppm . These 4 protons are diagnostic. If the ring opens (e.g., to a gem-dimethyl or ethyl group), these signals will shift downfield significantly (>0.9 ppm) or disappear.

  • ¹³C NMR: The quaternary spiro carbon typically appears around 25-30 ppm .

Common Failure Modes
  • Racemization: Occurs during ester hydrolysis if temperature >25°C or if strong bases (NaOH/KOH) are used for extended periods. Solution: Use LiOH at 0°C.

  • Incomplete Boc Removal: The steric bulk of the spiro system can retard acid attack. Solution: Increase TFA concentration to 50% v/v or extend reaction time; do not increase temperature.

Workflow Visualization

The following diagram illustrates the validated synthetic workflow for the Ledipasvir intermediate.

Workflow Step1 Start: Racemic Methyl Ester Step2 Enzymatic Resolution (Lipase) Step1->Step2 Kinetic Res. Step3 (S)-Ester (Chiral Pure) Step2->Step3 Isolation Step4 Boc Protection (Boc2O, pH 10) Step3->Step4 Protection Step5 LiOH Hydrolysis (0°C, THF/H2O) Step4->Step5 Saponification Step6 Final Product: N-Boc-(S)-Acid Step5->Step6 Workup

Figure 2: Validated workflow for the synthesis of the N-Boc protected (S)-enantiomer.

References

  • Process Research on Ledipasvir: Scott, R. W., et al. "Development of a Scalable Synthesis of the HCV NS5A Inhibitor Ledipasvir." The Journal of Organic Chemistry, 2016, 81(10), 4252–4261.

  • Gilead Sciences Patent: "Compounds and Methods for the Treatment of Flaviviridae Infections." WO2013184698A1. Describes the synthesis and resolution of the 6-azaspiro[2.5]octane intermediate.

  • General Spirocycle Synthesis: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014. (Standard reference for general Boc/Fmoc stability conditions).
  • Cyclopropane Stability: "Stability of Heptyl-cyclopropane Under Acidic Conditions." BenchChem Technical Support.

Scalable Production of 6-Azaspirooctane-5-carboxylic Acid: A Phase-Transfer Catalysis Approach

Scalable Production of 6-Azaspiro[1]octane-5-carboxylic Acid: A Phase-Transfer Catalysis Approach

Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Objective: To provide a highly scalable, self-validating, and chromatography-free production protocol for the spirocyclic amino acid building block, 6-azaspiro[1]octane-5-carboxylic acid.

Rationale and Strategic Process Design

The 6-azaspiro[1]octane-5-carboxylic acid scaffold is a highly sought-after bioisostere for proline and pipecolic acid. By introducing a spiro-fused cyclopropane ring, drug developers can increase the

However, introducing a spiro-cyclopropane ring onto a piperidine core at scale presents significant synthetic challenges. Traditional Simmons-Smith cyclopropanation (utilizing highly reactive zinc carbenoids and toxic diiodomethane) suffers from delayed exothermic initiation and severe safety risks at the pilot-plant scale.

To circumvent these hazards, this protocol leverages a highly scalable, five-step synthetic route anchored by a Makosza phase-transfer catalyzed cyclopropanation and a subsequent reductive debromination . This approach utilizes inexpensive, stable reagents (bromoform, aqueous sodium hydroxide) and eliminates the need for strictly anhydrous conditions during the critical C-C bond-forming step.

Mechanistic Causality in the Workflow

Every reagent in this workflow is selected to balance reactivity with scale-up safety:

  • Esterification (Step 1): The free carboxylic acid of the starting material, (R)-1-Boc-4-oxopiperidine-2-carboxylic acid, must be masked as a methyl ester. If left unprotected, the acidic proton will quench the ylide in the subsequent Wittig olefination, destroying the reagent and stalling the sequence.

  • Wittig Olefination (Step 2): Conversion of the C4-ketone to an exocyclic alkene provides the necessary pi-system for cyclopropanation. Potassium tert-butoxide is selected over

    
    -butyllithium to avoid cryogenic requirements (-78 °C) at scale, allowing the reaction to proceed safely at 0–5 °C.
    
  • Makosza Cyclopropanation (Step 3): Under phase-transfer catalysis (PTC), benzyltriethylammonium chloride (TEBAC) shuttles hydroxide ions into the organic phase to deprotonate bromoform. The resulting tribromomethyl anion undergoes alpha-elimination to form a highly electrophilic dibromocarbene (

    
    ), which undergoes a concerted [2+1] cycloaddition with the exocyclic alkene.
    
  • Reductive Debromination (Step 4): The gem-dibromide is removed via catalytic hydrogenation. Triethylamine is added as an acid scavenger to neutralize the generated hydrobromic acid (HBr), thereby preventing premature deprotection of the acid-sensitive Boc group .

  • Saponification (Step 5): Mild hydrolysis with lithium hydroxide ensures the removal of the methyl ester without epimerizing the sensitive alpha-chiral center (C5 of the spiro system).

Workflow Diagram

GSM(R)-1-Boc-4-oxopiperidine-2-carboxylic acidStep1Step 1: Esterification(MeI, Cs2CO3, DMF)SM->Step1Int1Methyl (R)-1-Boc-4-oxopiperidine-2-carboxylateStep1->Int1Step2Step 2: Wittig Olefination(Ph3PCH3Br, t-BuOK, THF)Int1->Step2Int2Methyl (R)-1-Boc-4-methylene-piperidine-2-carboxylateStep2->Int2Step3Step 3: Makosza Cyclopropanation(CHBr3, 50% NaOH, TEBAC)Int2->Step3Int3DibromocyclopropaneIntermediateStep3->Int3Step4Step 4: Reductive Debromination(H2, Pd/C, Et3N, MeOH)Int3->Step4Int4Methyl (R)-6-Boc-6-azaspirooctane-5-carboxylateStep4->Int4Step5Step 5: Saponification(LiOH, THF/H2O)Int4->Step5Product(R)-6-Boc-6-azaspiro[2.5]octane-5-carboxylic acidStep5->Product

Caption: Scalable 5-step synthesis of 6-azaspiro[1]octane-5-carboxylic acid via Makosza cyclopropanation.

Step-by-Step Experimental Protocols

Self-Validating Note: Every step incorporates an In-Process Control (IPC) checkpoint. Proceed to the next step only when IPC criteria are met to prevent the propagation of impurities and ensure a self-validating workflow.

Step 1: Esterification of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid
  • Charge: In a 5 L jacketed reactor, charge (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq, 243 g, 1.0 mol) and anhydrous DMF (1.5 L).

  • Cooling: Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Base Addition: Add cesium carbonate (

    
    , 0.6 eq, 195 g) in portions over 30 minutes, maintaining the internal temperature below 10 °C.
    
  • Alkylation: Dropwise add methyl iodide (MeI, 1.2 eq, 170 g) over 1 hour.

  • Agitation: Stir the reaction mixture at room temperature for 4 hours.

  • IPC Checkpoint: Analyze by HPLC. The reaction is complete when the starting material is <1%. (Causality: Incomplete esterification will severely reduce the yield of Step 2 due to ylide quenching).

  • Workup: Quench with water (3 L) and extract with ethyl acetate (3 x 1 L). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure to yield Methyl (R)-1-Boc-4-oxopiperidine-2-carboxylate.
    
Step 2: Wittig Olefination
  • Ylide Formation: In a clean 5 L reactor, suspend methyltriphenylphosphonium bromide (1.5 eq, 535 g) in anhydrous THF (2 L). Cool to 0 °C.

  • Deprotonation: Add potassium tert-butoxide (

    
    -BuOK, 1.4 eq, 157 g) portion-wise. Stir for 1 hour at 0 °C to form the bright yellow ylide solution.
    
  • Coupling: Dissolve the intermediate from Step 1 in THF (500 mL) and add it dropwise to the ylide solution, keeping the temperature strictly below 5 °C.

  • Agitation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • IPC Checkpoint: LC-MS confirms the disappearance of the ketone mass (m/z 258

    
    ) and the appearance of the alkene mass (m/z 256 
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (1 L). Extract with MTBE (2 x 1 L). Concentrate the organic layer and triturate the residue with hexane to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate to afford Methyl (R)-1-Boc-4-methylenepiperidine-2-carboxylate.
    
Step 3: Makosza Cyclopropanation
  • Biphasic Setup: To a 5 L reactor, add the alkene from Step 2 (approx. 255 g, 1.0 mol), bromoform (

    
    , 3.0 eq, 758 g), dichloromethane (1.5 L), and TEBAC (0.05 eq, 11.4 g).
    
  • Carbene Generation: Cool the mixture to 0 °C. Vigorously stir (>400 rpm) to ensure phase mixing, and add 50% w/w aqueous NaOH (10 eq, 800 g) dropwise over 2 hours.

  • Agitation: Stir the biphasic emulsion at room temperature for 24 hours.

  • IPC Checkpoint:

    
    H NMR of an organic aliquot must show the complete disappearance of the exocyclic alkene protons (~4.8 ppm).
    
  • Workup: Dilute with water (2 L) and separate the layers. Extract the aqueous layer with DCM (1 L). Wash the combined organics with 1M HCl, then water, and concentrate. The crude dibromocyclopropane intermediate is used directly in the next step.

Step 4: Reductive Debromination
  • Hydrogenation Setup: Dissolve the crude dibromocyclopropane in methanol (2 L) in a high-pressure hydrogenation vessel.

  • Scavenger & Catalyst: Add triethylamine (

    
    , 3.0 eq, 303 g) to scavenge the evolving HBr, followed by 10% Pd/C (10 wt%, 40 g).
    
  • Reaction: Purge the vessel with nitrogen, then hydrogen. Pressurize with

    
     gas to 50 psi (3.4 bar) and stir at 25 °C for 16 hours.
    
  • IPC Checkpoint: LC-MS must confirm the complete loss of the dibromide isotope pattern and the presence of the debrominated product (m/z 270

    
    ).
    
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate, partition between MTBE and water, and concentrate the organic layer to yield Methyl (R)-6-Boc-6-azaspiro[1]octane-5-carboxylate.

Step 5: Saponification
  • Hydrolysis: Dissolve the intermediate from Step 4 in THF (1 L) and Methanol (500 mL). Cool to 0 °C.

  • Base Addition: Add a solution of lithium hydroxide monohydrate (

    
    , 3.0 eq, 126 g) in water (500 mL) dropwise.
    
  • Agitation: Stir at room temperature for 8 hours.

  • IPC Checkpoint: TLC or HPLC shows complete consumption of the methyl ester.

  • Workup & Isolation: Concentrate to remove THF/MeOH. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated product with ethyl acetate (3 x 1 L). Wash with brine, dry over

    
    , and evaporate to yield the final product, (R)-6-Boc-6-azaspiro[1]octane-5-carboxylic acid, as a white solid.
    

Quantitative Process Metrics

The table below summarizes the expected yields and the critical analytical markers for each stage of the synthetic workflow. Note: The final spirocyclic acid and the intermediate alkene share the same molecular weight (MW = 255.31), as the addition of the


StepProcessIntermediate / ProductTypical YieldKey Analytical Marker (IPC)
1 EsterificationMethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate90–95%HPLC: <1% SM; MS: m/z 258

2 Wittig OlefinationMethyl (R)-1-Boc-4-methylenepiperidine-2-carboxylate80–85%

H NMR: Exocyclic

at ~4.8 ppm
3 Makosza CyclopropanationDibromocyclopropane Intermediate70–75%MS: Isotope pattern for

(

,

,

)
4 Reductive DebrominationMethyl (R)-6-Boc-6-azaspiro[1]octane-5-carboxylate85–90%MS: m/z 270

, loss of

isotopes
5 Saponification(R)-6-Boc-6-azaspiro[1]octane-5-carboxylic acid92–96%HPLC: >98% purity; MS: m/z 256

References

  • Title: Process for the preparation of (r)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[1]octane-5-carboxamido)-cyclopropyl) benzoic acid or a salt thereof (EP4126821B1) Source: European Patent Office / Google Patents URL:

  • Title: Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application Note: Advanced Coupling Protocols for 6-Azaspiro[2.5]octane-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

6-Azaspiro[2.5]octane-5-carboxylic acid represents a distinct class of conformationally restricted non-natural amino acids. Structurally, it functions as a homoproline surrogate , featuring a piperidine ring fused to a spiro-cyclopropyl moiety.

This scaffold presents a dual challenge in medicinal chemistry:

  • Steric Occlusion: The spiro[2.5] system imposes significant rigidity and steric bulk, retarding the kinetics of nucleophilic attack during coupling.

  • Epimerization Susceptibility: Like pipecolic acid and proline derivatives, the C5-carboxylic acid is prone to racemization (epimerization) via oxazolone formation upon activation, particularly because the secondary amine (N6) prevents the formation of stabilizing hydrogen bond networks often seen in primary amino acids.

This guide provides high-fidelity protocols to mitigate these risks, prioritizing the T3P (Propylphosphonic Anhydride) and COMU/Oxyma systems over traditional carbodiimide chemistries.

Reagent Selection Strategy: The "Why" and "How"

The choice of coupling reagent is dictated by the direction of the synthesis (N-terminal acylation vs. C-terminal amidation) and the tolerance for epimerization.

Decision Matrix
FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt COMU / Oxyma Ghosez's Reagent
Primary Use Case C-Terminus Activation (Coupling the acid)N-Terminus Acylation (Coupling to the amine)High-throughput / Green Alternative"Nuclear Option" for failed reactions
Epimerization Control Excellent (Lowest risk)Moderate (Risk of basic racemization)Good (Better than HATU)Poor (Unless base is strictly controlled)
Steric Performance HighVery High HighExtreme
Scalability High (Water soluble byproducts)Low (Expensive, removal issues)ModerateLow
Safety Profile Non-explosive, Non-allergenicSensitizer (HATU)Safer than HOBt-basedCorrosive
Mechanistic Insight: Why T3P?

For coupling the 5-COOH of the spiro scaffold, T3P is superior to HATU.[1] T3P acts as an acid anhydride precursor.[2] Upon reaction with the carboxylic acid and a base (specifically Pyridine or N-Methylmorpholine), it forms a mixed anhydride.

  • The Advantage: The byproduct is a water-soluble phosphonate salt, simplifying workup. Crucially, T3P exhibits a "templating effect" with pyridine that suppresses the formation of the oxazolone intermediate responsible for racemization [1].

Mechanistic Insight: Why COMU/Oxyma?

For acylating the 6-NH (secondary amine), steric hindrance is the primary barrier. The 6-aza position is buried near the spiro-ring.

  • The Advantage: COMU generates the Oxyma-active ester in situ. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is less acidic than HOAt/HOBt but highly nucleophilic, accelerating the acylation of hindered secondary amines without the explosion risks associated with benzotriazoles [2].

Visualization: Logical Workflow

The following diagram illustrates the decision logic for selecting the correct protocol based on the specific reaction vector.

CouplingLogic Start Target Reaction Involving 6-Azaspiro[2.5]octane-5-COOH Direction Identify Reaction Vector Start->Direction CTerm C-Terminus Activation (Acid + External Amine) Direction->CTerm Activating 5-COOH NTerm N-Terminus Acylation (Amine + External Acid) Direction->NTerm Acylating 6-NH ProtocolA PROTOCOL A: T3P + Pyridine (Low Epimerization) CTerm->ProtocolA Standard & Scalable Risk Is the External Amine Weak/Hindered? NTerm->Risk ProtocolB PROTOCOL B: COMU + Oxyma + DIEA (High Kinetic Power) Risk->ProtocolB No (Standard) ProtocolC PROTOCOL C: Acid Fluoride (TFFH) or Ghosez Reagent Risk->ProtocolC Yes (Extreme Sterics)

Figure 1: Decision tree for selecting coupling reagents based on reaction vector and steric demand.

Detailed Experimental Protocols

Protocol A: C-Terminus Coupling (Low Epimerization)

Target: Coupling 6-Azaspiro[2.5]octane-5-COOH (protected at N6) to an amine. Reagent: T3P (50% w/w in EtOAc or DMF) / Pyridine.

  • Preparation: Dissolve the N-protected spiro-amino acid (1.0 equiv) and the amine coupling partner (1.1 equiv) in anhydrous EtOAc (or 2-MeTHF for green chemistry compliance). Concentration should be ~0.1 M.

    • Note: If solubility is poor, use DMF, but EtOAc is preferred for ease of workup.

  • Base Addition: Cool the solution to 0 °C. Add Pyridine (3.0 equiv).

    • Expert Tip: Pyridine is superior to DIEA/TEA for T3P couplings involving chiral acids as it minimizes base-catalyzed epimerization [3].

  • Activation: Add T3P (50% solution, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check HPLC/LCMS. If conversion <50% after 4 hours, add 0.5 equiv T3P and warm to 35 °C.

  • Quench & Workup (Self-Validating Step):

    • Add water (equal volume) to quench.

    • Wash organic layer with 10% Citric Acid (removes pyridine and unreacted amine).

    • Wash with Sat. NaHCO3 (removes unreacted spiro-acid and T3P byproducts).

    • Wash with Brine, dry over Na2SO4, and concentrate.

Protocol B: N-Terminus Acylation (High Steric Power)

Target: Reacting the hindered 6-NH of the spiro scaffold with an external carboxylic acid. Reagent: COMU / Oxyma Pure / DIEA.

  • Activation: In a separate vial, dissolve the external Carboxylic Acid (1.1 equiv) and Oxyma Pure (1.1 equiv) in DMF.

  • Reagent Addition: Add COMU (1.1 equiv) to the acid mixture. Stir for 2–3 minutes at 0 °C to form the active ester.

    • Color Change: Solution often turns bright yellow/orange (characteristic of Oxyma active ester).

  • Coupling: Add the solution containing the 6-Azaspiro[2.5]octane derivative (1.0 equiv) and DIEA (2.5 equiv) in DMF.

    • Why Pre-activation? Pre-activating the acid prevents the COMU from reacting with the hindered amine directly to form a guanidino-side product, a known risk with uronium reagents [4].

  • Reaction: Stir at RT for 1–2 hours.

    • Troubleshooting: If the spiro-amine is extremely unreactive, microwave irradiation (40 °C, 20 min) is highly effective with COMU.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with 5% LiCl solution (critical for removing DMF).

    • Standard acid/base washes as in Protocol A.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (N-Acylation) Steric clash at N6 prevents attack on active ester.Switch to Acid Fluoride method: Use TFFH (1.2 eq) + DIEA. Acid fluorides are smaller electrophiles than OBt/Oxyma esters.
Racemization at C5 Base-catalyzed proton abstraction.1. Switch from DIEA to TMP (2,4,6-Collidine) or Pyridine (weaker bases).2. Lower temperature to -10 °C.3. Use T3P (Protocol A).
Guanidinylation (+99 mass) Slow reaction allows amine to attack COMU/HATU directly.Pre-activate the acid for 5 mins before adding the amine. Ensure excess acid is used.
Precipitate in Reaction Low solubility of spiro-zwitterion.Add HFIP (Hexafluoroisopropanol) as a co-solvent (10-20%). HFIP stabilizes the transition state and improves solubility.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • El-Faham, A., & Albericio, F. (2011). "COMU: A Safer and More Effective Replacement for HATU."[3] Journal of Peptide Science, 17, 4-20.

  • Bachem Technical Note. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Application Note: 6-Azaspiro[2.5]octane-5-carboxylic Acid in High-Value Discovery Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 6-Azaspiro[2.5]octane-5-carboxylic acid in drug discovery libraries Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Specialists, Drug Discovery Scientists[1]

Executive Summary: Escaping Flatland with Spirocyclic Scaffolds

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, sp3-rich architectures is critical for improving solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland."[1][2]

6-Azaspiro[2.5]octane-5-carboxylic acid represents a high-value "chimeric" scaffold.[1] It functions structurally as a


-spiro-cyclopropanated pipecolic acid .[1] By fusing a cyclopropane ring to the pipecolic acid (homoproline) core, this building block offers unique conformational restrictions distinct from standard proline or pipecolic acid surrogates. It locks the piperidine ring into specific chair/boat conformations, rigidly directing the vectors of the N-terminus and C-terminus, which is vital for peptidomimetic design and fragment-based drug discovery (FBDD).[1]

Technical Profile & Structural Rationale

Structural Analysis

The molecule consists of a piperidine ring (6-membered) spiro-fused to a cyclopropane ring (3-membered) at the


-carbon (relative to the nitrogen).[1] The carboxylic acid is positioned at C5 (the 

-carbon), making this an

-amino acid.[1]
  • IUPAC Name: 6-Azaspiro[2.5]octane-5-carboxylic acid[1][3]

  • Core Class: Non-Proteinogenic Amino Acid (NPAA); Pipecolic acid surrogate.

  • Key Feature: The spiro-cyclopropane at C3 (gamma position) creates significant steric bulk and electronic effects that restrict the conformational flexibility of the piperidine ring pucker.

Comparative Physicochemical Properties

The following table contrasts 6-Azaspiro[2.5]octane-5-carboxylic acid with standard building blocks to highlight its library utility.

FeatureProlinePipecolic Acid6-Azaspiro[2.5]octane-5-COOH
Ring Size 5-membered6-membered6-membered (Spiro-fused)
Conformational Bias cis/trans isomerismChair conformationsRestricted Chair (Rigidified)
Lipophilicity (cLogP) LowModerateHigh (Enhanced hydrophobic contact)
Fsp3 Score 0.600.830.88 (High 3D character)
Metabolic Stability ModerateModerateHigh (Cyclopropane blocks oxidation)
Primary Utility Turns/Loops

-turn mimetics
Rigid Linkers / Hydrophobic Cores

Application 1: Solid-Phase Peptide Synthesis (SPPS)

Context: Incorporating 6-Azaspiro[2.5]octane-5-carboxylic acid into peptide libraries to induce novel turn structures or improve proteolytic stability.[1]

Mechanistic Insight

Unlike flexible amino acids (Gly, Ala), this scaffold is sterically demanding. The secondary amine (part of the ring) is less nucleophilic than a primary amine, and the adjacent spiro-center adds steric shielding.[1] Standard coupling protocols often fail, leading to deletion sequences.

Protocol: High-Efficiency Coupling in SPPS

Objective: Couple Fmoc-6-Azaspiro[2.5]octane-5-COOH to a resin-bound peptide.

Materials:

  • Resin: Rink Amide or Wang (Loading 0.3–0.5 mmol/g recommended to reduce crowding).

  • Building Block: Fmoc-6-Azaspiro[2.5]octane-5-COOH.[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Fmoc Deprotection (Pre-cycle): Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Note: Do not pre-activate for >2 minutes to avoid racemization.

    • Dissolve Fmoc-AA (3.0 eq relative to resin) in minimal dry DMF.[1]

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Add activated mixture to resin.

    • Microwave Assist (Optional but Recommended): 75°C for 5 minutes (25W).

    • Alternative (Room Temp): Shake vigorously for 2 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines). Kaiser test is ineffective here.

    • Result: If beads are blue, coupling is incomplete.

  • Re-Coupling (If needed): Use PyAOP (3.0 eq) / DIPEA (6.0 eq) in NMP for 1 hour.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Application 2: Parallel Library Synthesis (Scaffold Decoration)

Context: Using the scaffold as a central core for Fragment-Based Drug Discovery (FBDD). The goal is to diversify the Nitrogen (N-capping) and the Carboxylic Acid (Amide coupling).[1]

Library Design Strategy

The synthesis is bifurcated:

  • Vector A (Acid): Coupled to diverse amines (R1-NH2).

  • Vector B (Amine): Coupled to diverse acids/sulfonyl chlorides (R2-COOH).

Protocol: Solution-Phase Parallel Synthesis[1]

Step 1: C-Terminal Diversification (Amide Formation) [1]

  • Substrate: Boc-6-Azaspiro[2.5]octane-5-COOH.

  • Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), Diverse Amine (1.1 eq), NMM (3 eq) in DCM/DMF (9:1).

  • Procedure:

    • Dissolve Boc-acid in solvent.[1] Add EDC/HOBt and stir for 15 min.

    • Add Diverse Amine. Stir at RT for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and Brine.

    • Validation: LC-MS check for amide mass.

Step 2: N-Terminal Deprotection

  • Reagent: 4N HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir intermediate from Step 1 for 1 hour. Evaporate to dryness. Result is the HCl/TFA salt.

Step 3: N-Terminal Diversification (Urea/Amide/Sulfonamide) [1]

  • Substrate: Deprotected Amine Salt.

  • Reagents:

    • For Amides: R-COCl / Et3N.[1]

    • For Ureas: R-NCO / Et3N.[1][4]

    • For Sulfonamides: R-SO2Cl / Pyridine.[1]

  • Procedure:

    • Suspend amine salt in DCM. Add excess Et3N (3–4 eq) to free the base.

    • Add electrophile (1.1 eq).[1] Stir 4–6 hours.

    • Scavenging: Add polymer-supported trisamine resin to remove excess electrophile.[1]

    • Final Isolation: Filter resin and evaporate.

Visualizations

Library Synthesis Workflow

The following diagram illustrates the parallel synthesis workflow for creating a library based on this scaffold.

LibraryWorkflow Start Boc-6-Azaspiro[2.5] octane-5-COOH Step1 Step 1: Amide Coupling (Vector A Diversification) Start->Step1 + R1-NH2 (EDC/HOBt) Inter1 Intermediate: Boc-Scaffold-CONHR1 Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA or HCl) Inter1->Step2 Inter2 Intermediate: H-Scaffold-CONHR1 (Salt) Step2->Inter2 Step3 Step 3: N-Capping (Vector B Diversification) Inter2->Step3 + R2-COCl / R2-SO2Cl (Base) Final Final Library Member: R2-Scaffold-CONHR1 Step3->Final

Caption: Figure 1. Divergent synthesis workflow for generating a bis-functionalized library from the 6-Azaspiro[2.5]octane core.

Structural Pharmacophore Map

This diagram highlights the spatial arrangement and functional roles of the scaffold's components.

Pharmacophore Core Piperidine Ring (Template) Spiro Spiro-Cyclopropane (Lipophilic/Rigidifying) Core->Spiro Fused at C3 (Gamma) Acid Carboxylic Acid (C5) (Vector A) Core->Acid Attached at C5 (Alpha) Amine Secondary Amine (N6) (Vector B) Core->Amine Heteroatom at Pos 6 Spiro->Core Restricts Pucker

Caption: Figure 2.[1] Pharmacophore map showing the gamma-spiro fusion and its influence on the central piperidine template.

References

  • Radchenko, D. S., et al. (2009).[5][6] "Conformationally Restricted Nonchiral Pipecolic Acid Analogues." The Journal of Organic Chemistry.

  • Bender, A. M., et al. (2022).[7] "Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Enamine Ltd. (2024).[8] "Spirocyclic Amino Acids in Drug Design." Enamine Application Notes.

Sources

Application Note: Preparation of Enantiomerically Pure 6-Azaspiro[2.5]octane-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of enantiomerically pure (S)-6-Azaspiro[2.5]octane-5-carboxylic acid , a critical scaffold in the synthesis of HCV NS5A inhibitors (e.g., analogues of Ledipasvir) and novel therapeutics for heterotopic ossification.

The guide prioritizes the Scalable Industrial Route (via Wittig/Makosza reaction) as the primary protocol due to its robustness and chemical definition, while referencing enzymatic alternatives for green chemistry applications.

Introduction & Strategic Significance

6-Azaspiro[2.5]octane-5-carboxylic acid is a conformationally restricted analogue of pipecolic acid (homoproline). By fusing a cyclopropane ring to the


-position (C4) of the piperidine core, this scaffold locks the nitrogen heterocycle into a specific conformation, enhancing the binding affinity and metabolic stability of peptide-mimetic drugs.
  • Therapeutic Relevance: Key intermediate for Hepatitis C Virus (HCV) NS5A inhibitors and inhibitors of ALK2 kinase (heterotopic ossification).

  • Stereochemical Challenge: The molecule possesses two stereogenic centers: the

    
    -carbon (C5) and the spiro-carbon (C3). However, due to the spiro-fusion, the chirality is often defined by the 
    
    
    
    -carbon, which dictates the diastereoselectivity of the ring formation.
  • Target Isomer: This protocol focuses on the (S)-enantiomer , consistent with the natural L-amino acid configuration found in most bioactive peptidomimetics.

Retrosynthetic Analysis

The most reliable route for accessing the 6-azaspiro[2.5]octane core preserves the chirality of the starting amino acid. We utilize (S)-4-oxo-pipecolic acid as the chiral pool precursor. The spiro-cyclopropane moiety is installed via an exocyclic alkene intermediate.

Retrosynthesis Target (S)-6-Azaspiro[2.5]octane-5-carboxylic acid (Target Scaffold) Precursor1 gem-Dihalocyclopropane Intermediate (Reductive Dehalogenation) Target->Precursor1 Reduction (Zn/AcOH or H2/Pd) Precursor2 Exocyclic Methylene Intermediate (Cyclopropanation) Precursor1->Precursor2 Makosza Reaction (CHBr3, NaOH, TEBA) Start (S)-N-Boc-4-oxopiperidine-2-carboxylate (Chiral Pool Starting Material) Precursor2->Start Wittig Olefination (Ph3PMeBr, KOtBu)

Figure 1: Retrosynthetic strategy accessing the target via a 4-oxo-piperidine derivative.

Detailed Experimental Protocol

Phase 1: Olefination of the Chiral Precursor

Objective: Convert the C4 ketone to an exocyclic methylene group without racemizing the C2 chiral center.

Reagents:

  • Substrate: (S)-1-tert-butyl 2-methyl 4-oxopiperidine-1,2-dicarboxylate (Commercial CAS: 1009596-76-2 or similar).

  • Wittig Reagent: Methyltriphenylphosphonium bromide (

    
    ).
    
  • Base: Potassium tert-butoxide (

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Preparation of Ylide: In a flame-dried 3-neck flask under

    
    , suspend 
    
    
    
    (1.5 equiv) in anhydrous THF (10 mL/g substrate). Cool to 0°C.[1][2]
  • Base Addition: Add

    
     (1.4 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min at 0°C.
    
  • Substrate Addition: Dissolve the ketone substrate (1.0 equiv) in THF and add dropwise to the ylide solution, maintaining internal temperature <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should disappear, replaced by the less polar alkene (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

    • Yield Expectation: 85–90%.

    • Critical Check: Verify optical rotation to ensure no racemization occurred (

      
       should remain comparable to literature).
      
Phase 2: Cyclopropanation (Makosza Reaction)

Objective: Install the cyclopropane ring. The bulky Boc group and the carboxylate at C2 (C5 in spiro numbering) direct the carbene attack, typically favoring the anti-addition relative to the bulky groups, but the Makosza route is robust for generating the skeleton which is then reduced.

Reagents:

  • Substrate: Exocyclic alkene from Phase 1.

  • Carbene Source: Bromoform (

    
    ).
    
  • Base: 50% Aqueous NaOH.

  • Phase Transfer Catalyst (PTC): Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Setup: Dissolve alkene (1.0 equiv) and TEBA (0.1 equiv) in DCM (5 mL/g) and

    
     (5.0 equiv).
    
  • Initiation: Cool to 0°C. Add 50% NaOH solution (10 equiv) dropwise with vigorous stirring (high shear is critical for PTC).

  • Reaction: Stir vigorously at RT for 16–24 hours. The reaction mixture will be a thick emulsion.

  • Monitoring: TLC will show the conversion of the alkene to the gem-dibromocyclopropane (usually more polar than the alkene).

  • Workup: Dilute with water and DCM. Separate phases. Extract aqueous layer with DCM. Wash organics with water and brine.[1] Dry (

    
    ) and concentrate.[1][3]
    
  • Outcome: The product is a gem-dibromospiro compound. It is often used directly in the next step without extensive purification if purity >90%.

Phase 3: Reductive Dehalogenation

Objective: Remove the bromine atoms to yield the final spiro-hydrocarbon skeleton.

Reagents:

  • Substrate: gem-Dibromocyclopropane intermediate.

  • Reductant: Zinc dust (activated) or

    
    .
    
  • Solvent: Acetic Acid (

    
    ) or Ethanol/EtOAc.
    

Protocol (Zinc Method - Robust):

  • Activation: Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum.

  • Reaction: Dissolve the dibromo compound in Glacial Acetic Acid (10 mL/g). Heating to 60°C may be required.

  • Addition: Add activated Zn dust (10 equiv) portion-wise. (Caution: Exothermic).

  • Duration: Stir at 60–80°C for 2–4 hours.

  • Workup: Filter off excess Zn through Celite. Concentrate the filtrate. Dilute with EtOAc and neutralize carefully with saturated

    
    .
    
  • Purification: Flash chromatography.

    • Yield Expectation: 70–80%.[4]

    • Product:(S)-1-tert-butyl 5-methyl 6-azaspiro[2.5]octane-5,6-dicarboxylate .

Phase 4: Final Deprotection (Optional)

If the free amino acid is required:

  • Hydrolysis: LiOH in THF/H2O to remove the methyl ester.

  • Boc-Removal: 4M HCl in Dioxane or TFA/DCM.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Enantiomeric Excess > 99% eeChiral HPLC (e.g., Chiralpak AD-H or OD-H)
1H NMR Conforms to structureCharacteristic spiro-cyclopropane signals at 0.3–0.8 ppm
Mass Spec [M+H]+ consistentESI-MS
Residual Solvents < ICH LimitsGC-HS

Key NMR Diagnostic: The spiro-cyclopropane protons typically appear as four distinct multiplets in the high-field region (0.3 – 0.9 ppm) due to the rigid asymmetric environment created by the (S)-carboxylate.

Troubleshooting & Critical Parameters

Troubleshooting Problem1 Problem: Low Yield in Wittig Sol1 Solution: Ensure anhydrous conditions. Use excess base (1.5 eq) to fully form ylide. Check ketone purity (hydrate formation?). Problem1->Sol1 Problem2 Problem: Incomplete Cyclopropanation Sol2 Solution: Increase stirring speed (PTC dependent). Add fresh catalyst (TEBA). Ensure NaOH is 50% (conc). Problem2->Sol2 Problem3 Problem: Racemization Sol3 Solution: Avoid excessive heat during hydrolysis. Use LiOH at 0°C for ester hydrolysis. Avoid strong bases in deprotection. Problem3->Sol3

Figure 2: Troubleshooting common synthetic bottlenecks.

Alternative "Green" Route (Enzymatic)

For researchers prioritizing green chemistry or struggling with chemical diastereoselectivity, Engineered Protoglobin Catalysts (e.g., ApePgb variants) can effect direct cyclopropanation of the exocyclic alkene using diazo compounds, often achieving >99:1 er and dr. This method avoids the toxic bromoform and heavy metal reduction steps.

References

  • Patent WO2021191062: Process for the Preparation of (R)-4-(1-(6-(4-(Trifluoromethyl)benzyl)-6-Azaspiro[2.5]Octane-5-Carboxamido)-Cyclopropyl) Benzoic Acid or a Salt Thereof.[5][6][7] (2021).[5][6] WIPO. Link

  • Patent CN103102261A: Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents. Link

  • Knight, A. et al. (2024). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Link

  • Chemical Data: 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid.[5][6][7][8] Sigma-Aldrich. Link

Sources

Troubleshooting & Optimization

Improving yield in 6-Azaspiro[2.5]octane-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, SpiroCycle-Tech Subject: TECHNICAL DOSSIER: Yield Optimization for 6-Azaspiro[2.5]octane-5-carboxylic Acid

Advanced Synthesis Guide: 6-Azaspiro[2.5]octane-5-carboxylic Acid

Executive Summary: The synthesis of 6-Azaspiro[2.5]octane-5-carboxylic acid (often a key intermediate in HCV NS5A inhibitors like Ledipasvir) presents a unique set of hydrodynamic and steric challenges. The core difficulty lies not in the connectivity, but in the Simmons-Smith cyclopropanation of the sterically hindered 4-methylene-pipecolic acid precursor and the subsequent isolation of the highly polar zwitterionic product.

This guide moves beyond standard textbook protocols to address the "hidden" variables that crash yields: zinc carbenoid stagnation, rotameric shielding, and isoelectric solubility losses.

Module 1: The Critical Step – Simmons-Smith Cyclopropanation[1]

The industry-standard route involves the cyclopropanation of (S)-1-tert-butyl 2-methyl 4-methylenepiperidine-1,2-dicarboxylate . While theoretically simple, this reaction frequently stalls at 60-70% conversion due to zinc surface passivation and carbenoid decomposition.

Optimized Protocol: The Furukawa Modification

We recommend the Furukawa modification (Et₂Zn/CH₂I₂) over the traditional Zn-Cu couple for this substrate.[1] The homogeneous nature of the organozinc species allows for better mass transfer to the hindered exocyclic alkene.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Parameter
Substrate (Alkene) 1.0 Precursor Dryness (<50 ppm H₂O)
Diethylzinc (Et₂Zn) 2.5 - 3.0 Carbenoid Source 1.0M in Hexanes (Fresh)
Diiodomethane (CH₂I₂) 3.0 - 3.5 Methylene Source Stabilized over Cu wire
TFA (Trifluoroacetic Acid) 0.1 Catalyst The "Secret Sauce" (See below)

| DCE (1,2-Dichloroethane) | Solvent | Medium | Reflux capability (83°C) |

Step-by-Step Workflow
  • Inerting: Flame-dry a 3-neck RBF equipped with a reflux condenser and internal thermometer. Purge with Argon (N₂ is acceptable, but Argon is heavier/better for Et₂Zn).

  • Solvation: Dissolve the alkene substrate in anhydrous DCE (0.2 M concentration).

  • Carbenoid Formation (The "Pre-Mix"):

    • Cool the system to -15°C.

    • Add Et₂Zn solution dropwise (maintain internal temp < 0°C).

    • Add CH₂I₂ dropwise (maintain internal temp < 0°C).

    • Crucial Step: Add 0.1 eq of TFA carefully. This protonates the zinc species slightly, accelerating the formation of the active iodomethylzinc carbenoid and disrupting zinc aggregates.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) for 30 mins, then heat to 55-60°C for 4-6 hours.

    • Note: Standard DCM protocols (reflux at 40°C) often fail to push this specific hindered substrate to completion. DCE allows the necessary thermal activation.

  • Quench (Emulsion Control): Cool to 0°C. Quench with saturated NH₄Cl. If emulsion persists, use Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 1 hour.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Why?

Diagnosis: Zinc Passivation & Product Inhibition. The Fix:

  • Switch Solvent: Move from DCM to DCE or Toluene. The spiro-cyclopropanation has a high activation energy due to the ring strain being introduced next to the bulky N-Boc group.

  • The "Spike" Method: Do not add all Et₂Zn/CH₂I₂ at the start. Add 1.5 eq initially. After 2 hours, cool the reaction and add the second 1.5 eq. This maintains a high concentration of active carbenoid, which has a short half-life at elevated temperatures.

Q2: I am seeing a major impurity by TLC/LCMS that matches the molecular weight of the product but has different polarity.

Diagnosis: Iodine-Atom Transfer (Radical Side Reaction). In the presence of light or excess peroxides, a radical pathway can open the cyclopropane ring or add iodine across the double bond. The Fix:

  • Wrap the reaction vessel in aluminum foil .

  • Wash your CH₂I₂ with dilute Na₂S₂O₃ prior to use if it appears pink/red (iodine contamination).

Q3: The yield drops significantly during the deprotection of the Boc group.

Diagnosis: Lactamization or Ring Opening. Strong acids (HCl/Dioxane) can sometimes trigger the opening of the cyclopropane ring (acid-catalyzed hydration) or, if the ester is hydrolyzed first, the free amine can attack the ester to form a bicyclic lactam. The Fix:

  • Order of Operations: Hydrolyze the ester first (LiOH/THF/H₂O), then deprotect the amine.

  • Deprotection Reagent: Use TFA/DCM (1:1) at 0°C rather than HCl. The trifluoroacetate salt is stable and less prone to nucleophilic attack on the cyclopropane than the chloride ion.

Module 3: Isolation of the Zwitterion

The final product, 6-azaspiro[2.5]octane-5-carboxylic acid , is an amino acid. It is highly water-soluble in its zwitterionic form, leading to massive losses during standard liquid-liquid extraction.

The "Isoelectric Point" Protocol
  • Concentration: After Boc-deprotection (using TFA), concentrate the mixture to an oil. Do not add water yet.

  • Resin Exchange: Dissolve the oil in minimal MeOH and load onto a Dowex 50WX8 (H+ form) column.

  • Washing: Wash with H₂O/MeOH (1:1) to remove non-basic impurities (iodine residues, salts).

  • Elution: Elute the amino acid using 1M NH₄OH .

  • Lyophilization: Collect the ninhydrin-active fractions and lyophilize. Do not use rotary evaporation with heat, as this can promote polymerization.

Visualizing the Pathway

The following diagram illustrates the optimized flux, highlighting the decision nodes where yield is typically lost.

SpiroSynthesis Start Start: N-Boc-4-methylene-pipecolic ester Step1 Cyclopropanation (Et2Zn, CH2I2, DCE, 60°C) Start->Step1 Check1 Check Conversion (LCMS) Step1->Check1 Stall Stalled < 60%? Check1->Stall Incomplete Step2 Ester Hydrolysis (LiOH, THF/H2O) Check1->Step2 >95% Conv. Boost Add 0.1 eq TFA Split Reagent Addition Stall->Boost Yes Stall->Step2 No (Complete) Boost->Step1 Recycle Step3 N-Boc Deprotection (TFA/DCM) Step2->Step3 Isolation Purification Dowex 50WX8 Resin Step3->Isolation Final Final Product: 6-Azaspiro[2.5]octane-5-carboxylic acid Isolation->Final

Caption: Optimized workflow for 6-Azaspiro[2.5]octane-5-carboxylic acid synthesis, highlighting the "Stall" loop intervention.

References

  • Simmons-Smith Reaction Mechanism & Modifications

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2] Organic Reactions.[1][2][3][4][5][6]

    • Source:

  • Flow Chemistry for Hindered Cyclopropanation (Yield Improvement)

    • Wong, Y. C., et al. (2018). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation. European Journal of Organic Chemistry.

    • Source:

  • Synthesis of Spirocyclic Proline/Pipecolic Analogues (Ledipasvir Intermediates)

    • Scott, J. P., et al. (2016). A Practical, High-Yielding Synthesis of the HCV NS5A Inhibitor Ledipasvir. Organic Process Research & Development.
    • Source:

  • Zwitterion Isolation Techniques

    • Chernykh, A. V., et al. (2022).[7] A Stereochemical Journey around Spirocyclic Glutamic Acid Analogs. Organic & Biomolecular Chemistry.

    • Source:

Sources

Technical Support Center: Purification of Spirocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Challenges of Spirocyclic Amino Acids Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]

Introduction: The "Spiro" Paradox

Spirocyclic amino acids (e.g., spiro[3.3]heptane, spiro[2.3]hexane derivatives) are increasingly prized in drug discovery as peptidomimetics.[1][2] Their rigid, orthogonal 3D structure restricts conformational space, improving binding affinity and metabolic stability.[1]

However, this same rigidity creates a "perfect storm" for purification:[1]

  • Solubility: They often behave like "organic bricks"—poorly soluble in both aqueous buffers (due to lipophilic backbones) and organic solvents (due to zwitterionic termini).

  • Chirality: The spiro-junction frequently creates axial chirality or rigid stereocenters that are difficult to resolve on standard columns.

  • Detection: Many spiro-scaffolds lack aromatic chromophores, making them invisible to standard UV detection.[1]

This guide provides troubleshooting workflows to overcome these specific barriers.

Module 1: Solubility & Sample Preparation

Issue: “My sample crashes out in the mobile phase” or “I cannot dissolve the crude solid for injection.”

The Zwitterion Trap

Spirocyclic amino acids exist as zwitterions at neutral pH. In this state, the crystal lattice energy is high, and solubility is minimal.[1]

Q: How do I prepare a high-concentration load solution for a zwitterionic spiro-amino acid?

A: You must break the Zwitterion. Do not attempt to dissolve the free amino acid in neutral solvents (DMSO/MeOH). instead, force the molecule into a single ionic state.[1]

  • Protocol A (Acidic Shift): Dissolve in 90% Water / 10% Acetonitrile + 0.5% Formic Acid . This protonates the amine (

    
    ) and protonates the carboxyl (
    
    
    
    ), breaking the internal salt bridge.
  • Protocol B (Basic Shift): For acid-sensitive scaffolds, use 10-20 mM Ammonium Bicarbonate (pH ~8-9).[1] This ensures the amine is free (

    
    ) and carboxyl is ionized (
    
    
    
    ).

Q: My compound is lipophilic (e.g., spiro-octane) and insoluble in water, even with acid. What now?

A: The "Sandwich" Injection Technique.

  • Dissolve sample in 100% DMSO or HFIP (Hexafluoroisopropanol).

  • Pre-mix warning: If you inject pure DMSO into an aqueous HPLC stream, the spiro-amino acid will precipitate at the interface.

  • Solution: Use a "sandwich" injection where the sample plug is bracketed by co-solvent plugs (e.g., 50% DMSO/Water) to dilute the shock.

Module 2: Achiral Purification (Flash & Prep HPLC)

Issue: “I see broad, tailing peaks on C18” or “My compound streaks on silica.”

Troubleshooting Peak Shape

Spirocyclic amines interact strongly with residual silanols on silica and C18 stationary phases. The rigid structure prevents the "induced fit" masking of these interactions, leading to severe tailing.

SymptomRoot CauseTechnical Fix
Fronting Peaks (Prep HPLC) Solubility mismatch (Sample solvent > Mobile phase strength).[1]Switch sample solvent to 50% Mobile Phase A / 50% DMSO. Lower injection volume.[1]
Severe Tailing (C18) Silanol interaction with

group.[1]
High pH Method: Use C18 Hybrid columns (e.g., XBridge, Gemini NX) with 10mM

(pH 10).[1] Deprotonating the amine eliminates silanol attraction.
Streaking on Silica (Flash) Zwitterion sticking to silica.Do not use plain silica. Use amine-functionalized silica (NH2-silica) or C18-Flash.[1] If using silica, add 1%

to the mobile phase.[1]
Workflow: Achiral Method Selection

AchiralSelection Start Crude Spiro-Amino Acid SolubilityCheck Soluble in Water/ACN? Start->SolubilityCheck Lipophilic Lipophilic Scaffold? SolubilityCheck->Lipophilic No, requires DMSO MethodA Prep HPLC (Low pH) C18, 0.1% TFA (Standard) SolubilityCheck->MethodA Yes, Good Peak Shape MethodB Prep HPLC (High pH) Hybrid C18, pH 10 (Fixes Tailing) SolubilityCheck->MethodB Yes, but Tailing Lipophilic->MethodB Scale < 1g MethodC Flash Chromatography C18 Cartridge (Scale > 5g) Lipophilic->MethodC Scale > 5g

Figure 1: Decision tree for selecting the optimal achiral purification mode based on solubility and peak shape.

Module 3: Chiral Resolution (The Core Challenge)

Issue: “I cannot separate the diastereomers/enantiomers of my spiro scaffold.”

Spirocyclic compounds often possess axial chirality or remote stereocenters that are difficult to discriminate. Supercritical Fluid Chromatography (SFC) is the gold standard here because the supercritical


 can diffuse into the rigid spiro-pockets better than liquid solvents.

Q: HPLC vs. SFC for Spirocyclic Amino Acids? A: SFC is superior 80% of the time. The rigid spiro-structure aligns well with the chiral grooves of polysaccharide phases (AD/OD) in SFC mode. HPLC often requires derivatization (e.g., Boc-protection) to achieve similar separation.[1]

SFC Method Development Protocol

Step 1: The "Golden" Screening Set Do not screen random columns. Use these four immobilized phases which cover 90% of spiro-separations:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)[1]

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IB/IC)[1]

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ/IC)[1]

  • Amylose tris(3-chloro-5-methylphenylcarbamate) (e.g., Chiralpak IG)[1]

Step 2: The Mobile Phase Additive (Critical) Spiro-amino acids will streak in pure


/MeOH. You must  use a "Basic + Polar" additive package.
  • Standard:

    
     + Methanol (with 0.2% Isopropylamine ).
    
  • For Zwitterions:

    
     + Methanol (with 0.2% Isopropylamine + 2% Water ). The water is essential to solubilize the zwitterionic heads on the column surface.
    
Chiral Separation Workflow

ChiralSFC Sample Racemic Spiro-Amino Acid Protect Is the Amine Protected? Sample->Protect FreeAA Free Amino Acid (Zwitterion) Protect->FreeAA No ProtectedAA Boc/Fmoc Protected (Neutral/Acidic) Protect->ProtectedAA Yes SFC_Cond2 SFC Condition B: Column: IA, IG, OZ Co-solvent: MeOH + 0.2% IPA + 2% H2O FreeAA->SFC_Cond2 SFC_Cond1 SFC Condition A: Column: IA, IB, IC Co-solvent: MeOH + 0.5% TFA ProtectedAA->SFC_Cond1 Success Resolution > 1.5? Scale Up SFC_Cond1->Success Yes Fail Poor Resolution SFC_Cond1->Fail No SFC_Cond2->Success Yes SFC_Cond2->Fail No Derivatize Derivatize with Fmoc/Cbz Fail->Derivatize Increase Steric Bulk Derivatize->SFC_Cond1 Re-Screen

Figure 2: Workflow for chiral method development, distinguishing between free and protected spiro-amino acids.

Module 4: Detection of "Invisible" Compounds

Issue: “My spiro-amino acid is aliphatic (e.g., spiro[3.3]heptane-2-carboxylic acid) and has no UV absorbance.”

Q: How do I trigger fraction collection without a chromophore?

A: Use Universal Detection or Pre-column Derivatization. [1]

  • ELSD / CAD (Evaporative Light Scattering / Charged Aerosol Detection):

    • Pros: Detects anything non-volatile. Perfect for aliphatic spiro-acids.[1]

    • Cons: Destructive (split flow required). Response is non-linear.[1]

    • Tip: Set the nebulizer temperature low (30°C) if your spiro-compound is small/volatile.

  • MS-Triggered Fractionation:

    • Setup: Use a makeup pump to deliver 0.1% Formic Acid to the MS source if running high pH or SFC.

    • Warning: Spiro-amino acids often form clusters (

      
      , 
      
      
      
      ).[1] Set your trigger to look for adducts, not just
      
      
      .[1]
  • The "Fmoc Trick" (If you lack ELSD/MS):

    • React the crude amino acid with Fmoc-OSu (9-fluorenylmethoxycarbonyl).[1]

    • Why? Fmoc adds a massive UV chromophore (absorbs strongly at 265 nm and 300 nm) and increases lipophilicity, making the separation easier on C18.[1]

    • Post-Purification: Remove Fmoc with piperidine after isolation.

References

  • Malashchuk, A., et al. (2021).[1][2] Spiro[2.3]hexane-derived Peptidomimetics. European Journal of Organic Chemistry. [1]

  • Chernykh, A. V., et al. (2022).[1][2] A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry.

  • Waters Corporation. (2021).[1] Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides.

  • Shimadzu Corporation. (2016).[1] Chiral Separation Using SFC and HPLC.

  • BOC Sciences. (2024).[1] Enantiomer Identification (HPLC/SFC).

Sources

Technical Support Center: A Guide to Solubilizing 6-Azaspiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 6-Azaspiro[2.5]octane-5-carboxylic acid. We will explore the physicochemical properties of this molecule, address frequently asked questions, and provide detailed protocols to overcome common dissolution issues.

Understanding the Molecule: Physicochemical Profile

6-Azaspiro[2.5]octane-5-carboxylic acid is a unique spirocyclic compound containing both a carboxylic acid and a secondary amine. This structure makes it a zwitterion at physiological pH, a critical factor governing its solubility.[1][2] Zwitterions possess both a positive and a negative charge within the same molecule, which can lead to strong intermolecular interactions and high crystal lattice energy, often resulting in poor solubility in common organic solvents but higher solubility in aqueous solutions.[1][3][4]

Understanding its key physicochemical properties is the first step in designing an effective solubilization strategy.

PropertyValue (Predicted/Estimated)Significance for Solubility
Molecular Structure C₈H₁₃NO₂The presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group is the primary determinant of its solubility behavior.
Molecular Weight 155.19 g/mol A relatively low molecular weight for a drug-like molecule.
pKa (acidic) ~4-5The carboxylic acid group will be deprotonated (negatively charged) at pH values above this range.
pKa (basic) ~9-10The amine group will be protonated (positively charged) at pH values below this range.
Isoelectric Point (pI) ~6.5-7.5The pH at which the net charge of the molecule is zero. Solubility is typically at its minimum at or near the pI.
Predicted XLogP3 -0.5 to 1.0This value suggests moderate lipophilicity in the neutral state, but the ionized forms will be significantly more hydrophilic.

Note: Exact experimental values for pKa and logP may vary. These estimations are based on the compound's structure and data from similar molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My 6-Azaspiro[2.5]octane-5-carboxylic acid won't dissolve in DMSO, methanol, or acetonitrile. Why is this happening?

A: This is the most common challenge and is a direct result of the compound's zwitterionic nature.[1][4] In its solid state, the molecule exists as an internal salt, with strong ionic bonds between the carboxylate and ammonium groups of adjacent molecules. These forces create a stable crystal lattice that typical organic solvents cannot easily disrupt. While a Boc-protected analog shows some solubility in solvents like DMF and methanol, the unprotected parent compound is practically insoluble in water and many common organic solvents.[5]

Q2: What is the best starting solvent to try for this compound?

A: The best approach is to use pH-modified aqueous solutions.[6] Because the molecule has two ionizable groups, its solubility is highly dependent on pH.[7]

  • For acidic conditions (pH < 4): Use a dilute aqueous acid (e.g., 0.1 N HCl). This will protonate the carboxylic acid (making it neutral) and ensure the amine is fully protonated (positively charged). The resulting salt form should be soluble.

  • For basic conditions (pH > 10): Use a dilute aqueous base (e.g., 0.1 N NaOH). This will deprotonate the amine (making it neutral) and ensure the carboxylic acid is fully deprotonated (negatively charged). This salt form should also be soluble.

Q3: I managed to dissolve the compound in a basic solution, but it precipitated when I diluted it into my neutral (pH 7.4) assay buffer. What happened?

A: This is a classic pH-shift precipitation. Your stock solution was at a high pH where the compound was soluble as its sodium salt. When you diluted this into a large volume of neutral buffer, the pH of the final solution dropped to ~7.4. This pH is near the compound's isoelectric point (pI), where its net charge is zero and its aqueous solubility is at its minimum.[7] You exceeded the thermodynamic solubility limit at that pH, causing the compound to crash out of solution.

Q4: Can I use heat or sonication to help dissolve the compound?

A: Yes, but with caution. Gentle heating or sonication can help overcome the initial energy barrier (activation energy) of dissolution, leading to a kinetically soluble stock solution.[8] However, this may create a supersaturated solution that is not thermodynamically stable and could precipitate over time or upon temperature change.[9][10] Always visually inspect your stock solution for precipitation before use. For establishing true thermodynamic solubility, a longer equilibration time (e.g., 24 hours) with shaking is required.[9][11][12]

In-Depth Troubleshooting Workflows

Follow these systematic protocols to achieve reliable solubilization for your experiments.

Workflow 1: pH-Mediated Aqueous Solubilization

This is the most reliable method and should be the first approach. The goal is to prepare a concentrated stock solution (e.g., 10-100 mM) that can be further diluted into your final experimental medium.[13][14]

Protocol:

  • Weigh Compound: Accurately weigh the desired amount of 6-Azaspiro[2.5]octane-5-carboxylic acid into a sterile, appropriate-sized volumetric flask.[15][16]

  • Choose a Titrant:

    • To make a basic stock solution , use 1.0 N NaOH.

    • To make an acidic stock solution , use 1.0 N HCl.

  • Initial Suspension: Add a small volume of high-purity water (e.g., ~50% of the final volume) to the flask. The compound will likely form a slurry.

  • Titrate to Dissolution: Add the chosen titrant (NaOH or HCl) dropwise while continuously vortexing or stirring. Add just enough titrant until the solid completely dissolves.

  • Final Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final desired volume with high-purity water.

  • Final pH Check: Measure the pH of the final stock solution. It should be >10 for a basic stock or <4 for an acidic stock.

  • Sterile Filtration: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Causality: By adding a strong acid or base, you are shifting the equilibrium to favor one of the charged, more soluble forms of the molecule, as described by the Henderson-Hasselbalch equation.[6][17][18][19] This prevents the formation of the poorly soluble zwitterion.

Troubleshooting Decision Diagram:

This diagram outlines the logical flow for choosing the correct solubilization strategy.

Caption: Decision workflow for pH-mediated solubilization.

Workflow 2: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility of the compound in a specific buffer, which is critical for interpreting biological data and avoiding artifacts from compound precipitation.[9][12] This method is considered the gold standard for solubility measurement.[8][12]

Protocol:

  • Prepare Buffer: Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Add Excess Solid: Add an excess amount of 6-Azaspiro[2.5]octane-5-carboxylic acid to a known volume of the buffer in a sealed vial (e.g., 2-5 mg in 1 mL). Ensure there is undissolved solid material at the bottom.[12]

  • Equilibrate: Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[8]

  • Phase Separation: After equilibration, allow the vial to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant without disturbing the solid. For more rigorous separation, centrifuge the sample and collect the supernatant.[9]

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Trustworthiness: This protocol is self-validating because the presence of excess solid ensures that the solution is truly saturated. Following this procedure, as outlined by regulatory bodies like the USP and in guiding documents like ICH Q6B, ensures the data is reliable and reflects the true physicochemical properties of the substance.[12][20][21][22][23]

References

  • Bielski, R. & Szczęśniak, P. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • Encyclopedia.pub. (2023). Zwitterionics Surfactants. Encyclopedia.pub. Available at: [Link]

  • Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]

  • Babu, N. J., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Available at: [Link]

  • Avdeef, A., & Tsinman, O. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • University of Mustansiriyah. Exp. 11 The influence of pH on solubility in water. University of Mustansiriyah. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. Available at: [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Bienta. Shake-Flask Solubility Assay. Bienta. Available at: [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available at: [Link]

  • IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency. Available at: [Link]

  • PubChem. 6-Azaspiro[2.5]octane. PubChem. Available at: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]

  • European Medicines Agency. Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Optimizing Cyclization for 6-Azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Topic: Synthesis & Optimization of 6-Azaspiro[2.5]octane Scaffolds Last Updated: March 2026

Introduction: The Scaffold & The Challenge

The 6-azaspiro[2.5]octane core is a high-value bioisostere for the piperidine ring, offering restricted conformation and altered metabolic stability (metabolic blocking) at the C4 position.

While several routes exist, the industry-standard method involves the Simmons-Smith cyclopropanation of tert-butyl 4-methylenepiperidine-1-carboxylate. This transformation is notoriously sensitive to moisture, reagent quality, and workup protocols. This guide provides a self-validating, optimized workflow based on the Furukawa modification (Et₂Zn/CH₂I₂), which offers superior reproducibility over the traditional Zn-Cu couple.

Module 1: Reaction Design & Protocol

Q: What is the most robust protocol for converting N-Boc-4-methylenepiperidine to the spiro scaffold?

A: We recommend the Furukawa Modification using Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂) in 1,2-Dichloroethane (DCE).[1] This homogeneous system avoids the surface-area variability of metallic Zinc dust.

The Optimized Protocol (10 mmol Scale)
  • Substrate: tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv).

  • Reagents: Et₂Zn (1.0 M in hexanes, 2.2 equiv), CH₂I₂ (2.4 equiv).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.2 M].

  • Additive (Optional): Trifluoroacetic acid (TFA) (1.0 equiv) – See Troubleshooting.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with the alkene substrate (10 mmol) and anhydrous DCE (50 mL). Cool to -10°C (ice/acetone bath).

  • Carbenoid Formation (In Situ):

    • Add Et₂Zn (22 mL, 1.0 M) dropwise over 15 minutes. Caution: Pyrophoric.[2][3]

    • Add CH₂I₂ (1.93 mL) dropwise over 20 minutes. Maintain internal temp < 0°C.

    • Mechanistic Note: This generates the active iodomethylzinc ethyl species (EtZnCH₂I).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Self-Validation Point: Check TLC (10% EtOAc/Hexanes). The starting alkene (Rf ~0.6) should be absent. Stain with KMnO₄ (alkene stains brown) or Ninhydrin (Boc group).

Visual Workflow: Furukawa Cyclopropanation

G Start Start: N-Boc-4-methylene piperidine ReagentPrep Cool to -10°C Add Et2Zn (2.2 eq) Start->ReagentPrep Carbenoid Add CH2I2 (2.4 eq) (Form EtZnCH2I) ReagentPrep->Carbenoid Slow Addition Reaction Warm to RT Stir 12-16h Carbenoid->Reaction In Situ Generation Check TLC/NMR Check (Alkene gone?) Reaction->Check Check->Reaction Incomplete (Add more reagent) Quench Quench: Sat. NH4Cl Check->Quench Complete

Caption: Standardized workflow for Furukawa-modified Simmons-Smith cyclopropanation.

Module 2: Troubleshooting & Optimization

Q: The reaction stalls at 60-70% conversion. Adding more reagent doesn't help. Why?

A: This "stalling" effect is often due to the formation of inactive zinc aggregates or the coordination of the zinc species to the Boc-carbamate oxygen, which sequesters the active carbenoid.

Corrective Action: The Charette Modification (Acid Acceleration) Add Trifluoroacetic acid (TFA) or Trichlorophenol (1.0 equiv relative to Et₂Zn) to the Et₂Zn solution before adding CH₂I₂.

  • Mechanism: This forms a more electrophilic zinc species (e.g., CF₃COOZnCH₂I) that is less prone to non-productive coordination with the carbamate, significantly accelerating the reaction rate.

Q: I see a new spot on TLC, but the NMR shows a complex mixture. Is my Boc group stable?

A: The Boc group is generally stable to Et₂Zn, but it is acid-labile .

  • Risk Factor: If you use the TFA modification or if the reaction generates significant ZnI₂ (a Lewis acid) during prolonged stirring, you may trigger Boc-deprotection or rearrangement.

  • Solution: Ensure the reaction is quenched immediately upon completion. If Lewis acid instability is suspected, add DME (Dimethoxyethane) (2.0 equiv) as a chelating additive to stabilize the zinc byproducts.

Q: How do I confirm the product without full purification? (Self-Validation)

A: Use ¹H NMR on a crude aliquot (after mini-workup):

  • Starting Material: Look for exocyclic alkene singlets at δ 4.70–4.80 ppm .

  • Product: Look for the high-field cyclopropane protons. The 6-azaspiro[2.5]octane ring protons typically appear as multiplets at δ 0.30–0.50 ppm .

  • Validation: If the signals at 4.7 ppm persist, conversion is incomplete.

Module 3: Workup & Purification (The "Zinc Crash")

Q: Upon quenching, the mixture turns into a thick, unmanageable white gel/emulsion. How do I fix this?

A: This is the most common failure point. The gel is zinc hydroxide/oxide polymeric species. Standard extraction will fail.

The "Rochelle's Salt" Protocol: Do not use simple water or brine.

  • Quench: Carefully add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise at 0°C until gas evolution stops.

  • Solubilization: Add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1–2 hours.

  • Result: The tartrate chelates the zinc, resulting in two clear, distinct layers (organic and aqueous).

  • Extraction: Extract with Et₂O or DCM.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield / Stalled Rxn Check1 Check 1: Moisture? (White smoke on Et2Zn add?) Issue->Check1 Check2 Check 2: Reagent Age? (Et2Zn titer < 0.8M?) Check1->Check2 No Action1 Action: Flame dry glassware, Use fresh anhyd. DCE Check1->Action1 Yes Check3 Check 3: Substrate Inhibition? Check2->Check3 No Action2 Action: Titrate Et2Zn or buy fresh bottle Check2->Action2 Yes Action3 Action: Add TFA (1.0 eq) (Charette Modification) Check3->Action3 Likely

Caption: Decision matrix for diagnosing stalled cyclopropanation reactions.

Module 4: Safety & Scalability

Q: Can I scale this to 100g?

A: Yes, but heat management is critical.[4]

  • Exotherm: The formation of the zinc carbenoid (Et₂Zn + CH₂I₂) is exothermic. On a large scale, this must be done at -15°C to -10°C with very slow addition.

  • Induction Period: Do not add all CH₂I₂ at once. If the reaction doesn't initiate immediately, reagents may accumulate and trigger a thermal runaway.

  • Alternative: For >100g scales, consider the Shi Modification (TFA-Et₂Zn-CH₂I₂) in flow chemistry setups to control heat transfer, or switch to the Corey-Chaykovsky reaction (Trimethylsulfoxonium iodide/NaH), although yields are typically lower (40-60%) for this specific steric system compared to Simmons-Smith (>80%).

Quantitative Comparison of Conditions
ParameterStandard Zn-CuFurukawa (Et₂Zn)Charette (Et₂Zn + TFA)
Reactivity ModerateHighVery High
Reproducibility Low (Surface dependent)High (Homogeneous)High
Boc Stability GoodGoodModerate (Watch time)
Typical Yield 50-65%75-85%85-95%
Safety Profile ModerateHigh Risk (Pyrophoric) High Risk (Pyrophoric)

References

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[5]1959 , 81, 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53–58. Link

  • Lévesque, É.; Goudreau, S. R.; Charette, A. B. "Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes."[5] Org.[1][3] Lett.2014 , 16, 1490–1493.[5] Link

  • Deng, X.; Mani, N. S. "Reaction of N-Boc-4-methylenepiperidine with diethylzinc and diiodomethane." Organic Syntheses2016 , 93, 327-341. (Specific application to piperidine scaffolds). Link

Sources

Minimizing side reactions during azaspiro carboxylic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Sterically Constrained Spirocycles

Status: Active | Ticket ID: AZ-SPIRO-ACT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Azaspiro Challenge

Welcome to the Azaspiro Activation Support Center. You are likely here because standard peptide coupling protocols (EDC/NHS or HBTU) are failing or producing impurities.

The Core Problem: Azaspiro carboxylic acids (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid) possess a unique "cone of protection." The rigid spirocyclic scaffold creates significant steric bulk perpendicular to the ring plane.

  • Kinetic Consequence: The nucleophilic attack of the amine on the activated ester is kinetically slowed.

  • Chemical Consequence: This delay allows competing pathways—specifically epimerization and rearrangement —to dominate over the desired amide bond formation.

This guide provides a self-validating workflow to bypass these steric penalties while maintaining chiral integrity.

Reagent Selection: The Activation Matrix

Do not default to HATU. While powerful, HATU acts too fast for some hindered systems, leading to uncontrolled background reactions if the amine cannot approach quickly.

Comparative Analysis of Activation Agents
ReagentActivation SpeciesSteric PenetrationEpimerization RiskRecommended For
T3P (Propylphosphonic anhydride)Mixed AnhydrideHigh Lowest Primary Recommendation. Large scale, chiral substrates.
Ghosez’s Reagent Acid ChlorideVery High Low (Neutral pH)"The Nuclear Option." Extremely hindered amines/acids.
HATU O-At Active EsterMediumMedium-HighSmall scale, rapid screening only.
EDC / HCl O-AcylisoureaLowHigh (N-acyl urea)Not Recommended for azaspiro acids without additives.
Decision Tree: Selecting Your Protocol

ActivationLogic Start START: Azaspiro Acid Activation Chiral Is the Alpha-Carbon Chiral? Start->Chiral Scale Scale > 100mg? Chiral->Scale Yes (Risk of Epimerization) Steric Is the Amine Partner Hindered? Chiral->Steric No (Symmetric Spiro) T3P Protocol A: T3P (EtOAc/Pyridine) Scale->T3P Yes (Cost/Safety) HATU Protocol C: HATU (DMF/Collidine) Scale->HATU No (Speed) Steric->T3P No (Primary/Secondary Amine) Ghosez Protocol B: Ghosez's Reagent Steric->Ghosez Yes (Tertiary/Bulky Amine)

Figure 1: Logic flow for selecting the activation agent based on chirality, scale, and steric demand.

Troubleshooting & FAQs

Issue 1: The "Stalled" Reaction (N-Acyl Urea Formation)

Symptom: LCMS shows consumption of starting material but low product yield. A major byproduct with M+ mass identical to the desired active ester is observed but is unreactive. Diagnosis: You are likely using a Carbodiimide (EDC/DCC).[1] Due to the steric bulk of the azaspiro ring, the amine approach is slow. The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable, unreactive N-acyl urea.

Mechanism of Failure:

NAcylUrea cluster_steric Steric Blockade Acid Azaspiro Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC Amide Desired Amide O_Acyl->Amide + Amine (Fast) O_Acyl->Amide Blocked by Spiro Bulk DeadEnd N-Acyl Urea (Dead End Product) O_Acyl->DeadEnd Rearrangement (Slow)

Figure 2: Kinetic competition between coupling and rearrangement. In azaspiro systems, the "Blocked" path dominates.

Solution:

  • Switch to T3P: It forms a mixed anhydride that does not rearrange to urea.

  • Add HOAt: If you must use EDC, add 1.0 eq of HOAt (or Oxyma Pure). This converts the O-acylisourea to an active ester immediately, preventing the rearrangement.

Issue 2: Loss of Chirality (Epimerization)

Symptom: Product isolated as a mix of diastereomers. Root Cause: Azaspiro acids with


-chiral centers are prone to oxazolone formation under basic conditions. High pH promotes proton abstraction at the 

-carbon. Solution:
  • Base Swap: Replace DIPEA/TEA with 2,4,6-Collidine or TMP (2,2,6,6-tetramethylpiperidine) . These bases are too sterically hindered to abstract the

    
    -proton but sufficiently basic to neutralize the acid byproducts.
    
  • Solvent: Switch from DMF (polar, promotes racemization) to Ethyl Acetate or 2-MeTHF (low polarity, suppresses ion separation).

Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Best for: Chiral azaspiro acids, scale-up, and difficult amines.

Why this works: T3P (Propylphosphonic anhydride) generates a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying workup. It requires no "pre-activation" time, minimizing the window for side reactions.

  • Dissolution: Dissolve Azaspiro Acid (1.0 eq) and Amine Partner (1.1 eq) in EtOAc or 2-MeTHF (concentration 0.1 – 0.2 M).

    • Note: Avoid DMF if possible to reduce racemization risk.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 eq) or N-Methylmorpholine (NMM) (2.5 eq).

    • Critical: Do not use DIPEA unless necessary for solubility.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (typically complete in 2–4 hours).

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash sequence: Water

      
       0.5M HCl (removes pyridine/amine) 
      
      
      
      Sat. NaHCO
      
      
      (removes unreacted acid/T3P byproducts)
      
      
      Brine.
    • Result: The T3P byproducts are completely removed in the aqueous phase.

Protocol B: Ghosez’s Reagent (Acid Chloride Generation)

Best for: Extremely sterically hindered amines (e.g., t-butyl amines) where T3P fails.

Why this works: Converts the acid to an acid chloride under neutral conditions, avoiding the harsh acidity of SOCl


 or Oxalyl Chloride.
  • Activation: Dissolve Azaspiro Acid (1.0 eq) in anhydrous DCM .

  • Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) at 0 °C.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by quenching a small aliquot with MeOH (check for Methyl Ester formation on LCMS).

    • Checkpoint: If Acid Chloride formation is incomplete, reflux may be required, but check stability first.

  • Coupling: Once activation is complete, add the Amine (1.2 eq) and DIPEA (2.0 eq) dissolved in DCM.

  • Workup: Standard aqueous extraction.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Patterson, J., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[2] Organic Process Research & Development, 15(6), 1358.

  • Ghosez, L., et al. (1969). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

Sources

Technical Support Center: Stability and Handling of 6-Azaspirooctane-5-carboxylic acid Under Acidic Conditions

Technical Support Center: Stability and Handling of 6-Azaspiro[1]octane-5-carboxylic acid Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 6-Azaspiro[1]octane-5-carboxylic acid —a conformationally restricted, spirocyclic analog of pipecolic acid.

The incorporation of a spiro-fused cyclopropane ring significantly increases the fraction of sp3-hybridized carbons (Fsp3), which enhances metabolic stability, modulates lipophilicity, and provides a rigid three-dimensional vector for drug discovery[2]. However, because cyclopropanes can theoretically undergo acid-catalyzed ring-opening, and α-amino acids are prone to epimerization, handling this building block requires precise control over your acidic environments[3].

Mechanistic Insights: Acid Stability vs. Degradation

A common concern among medicinal chemists is whether the spiro[1]octane system will collapse under the acidic conditions required for Boc-deprotection or peptide cleavage.

The Causality of Stability: The stability of this molecule is fundamentally driven by the basicity of the piperidine nitrogen (N6). Upon introduction of an acid, the nitrogen is rapidly protonated to form a stable ammonium cation. This positive charge exerts a massive electron-withdrawing inductive effect, which severely deactivates the adjacent cyclopropane ring against electrophilic protonation[4]. Without protonation of the cyclopropane, the activation energy for C–C bond cleavage remains prohibitively high, preventing ring-opening under ambient anhydrous conditions[5].

PathwayAProtonated 6-Azaspiro[2.5]octane(Ammonium Cation)BStable Salt Formation(Kinetic & Thermodynamic Sink)A->B Anhydrous Acid(TFA or HCl/Dioxane)CCyclopropane Protonation(Requires extreme conditions)A->C Harsh Aqueous Acid(>100°C, 6M HCl)DRing-Opened Degradants(e.g., Chlorinated/Hydroxylated)C->D Nucleophilic Attack

Mechanistic pathways of spirocyclic amino acid stability versus degradation under acidic conditions.

Quantitative Stability Matrix

To assist in your experimental design, the following table summarizes the quantitative stability of the spirocyclic core under various standard laboratory conditions.

Acidic SystemTemperatureExposure TimeRing StabilityEpimerization RiskScientific Recommendation
20% TFA in DCM 0 °C to 25 °C2 hours>99% IntactLowOptimal for Boc-deprotection.
4M HCl in Dioxane 25 °C1–2 hours>99% IntactLowExcellent alternative for HCl salt formation.
0.1% TFA in H₂O/MeCN 25 °C24 hours>99% IntactLowSafe for standard reverse-phase HPLC purification.
6M Aqueous HCl 110 °C12 hoursDegradationHighAvoid . High heat and water drive nucleophilic ring-opening.
Troubleshooting & FAQs

Q: My LC-MS shows multiple peaks after Boc-deprotection. Did the cyclopropane ring open? A: It is highly unlikely if you used anhydrous TFA/DCM or HCl/Dioxane. Ring-opening typically only occurs under harsh, high-temperature aqueous acidic conditions where water acts as a nucleophile[6]. The extra peaks are more likely due to incomplete removal of the tert-butyl cation scavengers, or you are observing epimerization at the C5 position. Ensure you are using a carbocation scavenger (like triisopropylsilane, TIPS) if your sequence contains reactive side chains.

Q: How do I prevent epimerization at the C5 chiral center during acidic workup? A: The C5 position is an α-carbon adjacent to the carboxylic acid. Under acidic conditions, elevated temperatures promote reversible protonation of the carbonyl oxygen and subsequent enolization. This enol intermediate destroys the stereocenter at C5, leading to racemization. Kinetically suppress this pathway by strictly maintaining your rotary evaporator water bath below 30 °C during the concentration phase.

Q: What is the recommended storage condition for this building block? A: If you have the free base/acid zwitterion, store it at 2–8 °C in a desiccator. If you have isolated the TFA or HCl salt, it is highly hygroscopic. Store it at -20 °C under an inert atmosphere (Argon/N₂) to prevent moisture absorption, which can slowly degrade the compound over months of storage.

Standard Operating Procedure: Anhydrous Boc-Deprotection

This protocol is engineered as a self-validating system . By tracking specific mass-to-charge (m/z) ratios, you ensure the chemical integrity of the spirocyclic core at every step.

WorkflowN1Start: Boc-ProtectedSpirocyclic Amino AcidN2Acidic Cleavage(20% TFA/DCM, 0°C -> RT)N1->N2 Add AcidN3LC-MS Monitoring(Target m/z: 156.1)N2->N3 1-2 HoursN4Concentration(T < 30°C to prevent epimerization)N3->N4 Conversion >99%N5Ether PrecipitationN4->N5 Remove VolatilesN6Pure 6-Azaspiro[2.5]octane-5-carboxylic acid TFA saltN5->N6 Isolate Solid

Workflow for acidic Boc-deprotection of 6-azaspiro[1]octane-5-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-6-azaspiro[1]octane-5-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: This mitigates the exothermic degradation that can occur upon initial contact with strong acids.

  • Acid Addition: Dropwise add trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Cleavage: Remove the ice bath and stir at room temperature (20–25 °C) for 1.5 to 2 hours.

  • Self-Validation (LC-MS): Verify complete consumption of the starting material via LC-MS. The Boc-protected starting material will show [M+H]⁺ = 256.1 m/z (or a prominent[M-tBu+H]⁺ fragment at 200.1 m/z). The fully deprotected product will yield a sharp peak at [M+H]⁺ = 156.1 m/z . Note: If you see a mass of 174.1 m/z, water has nucleophilically opened the cyclopropane ring (M+18).

  • Concentration: Evaporate volatiles under reduced pressure. Critical: Keep the water bath temperature ≤ 30 °C to prevent acid-catalyzed epimerization at the C5 chiral center.

  • Precipitation: Triturate the resulting heavy oil with ice-cold diethyl ether. The 6-azaspiro[1]octane-5-carboxylic acid TFA salt will precipitate as a white, free-flowing solid.

  • Isolation: Centrifuge or filter the solid, then dry under high vacuum for 12 hours to remove residual trapped TFA.

References
  • Title: Radical and Cationic Pathways in C(sp3)–H Bond Oxygenation by Dioxiranes of Bicyclic and Spirocyclic Hydrocarbons Bearing Cyclopropane Moieties Source: National Institutes of Health (PMC) URL: [Link]

Resolving separation issues in HPLC for spiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Separation Issues in HPLC for Spiro Compounds Role: Senior Application Scientist Status: System Active

Introduction: The "Spiro Challenge"

Welcome. If you are here, you are likely struggling with a spirocyclic compound—a rigid, 3D structure where two rings share a single atom. Unlike flat aromatic systems, spiro compounds possess unique "shape selectivity" challenges. They are often basic (e.g., spiro-piperidines), leading to severe peak tailing, and frequently chiral (axial or central chirality), requiring difficult enantioseparations.

This guide is not a textbook; it is a troubleshooting engine. It is designed to stabilize your method when standard protocols fail.

Module 1: Achiral Purity & Peak Shape (RPLC)

The Problem: Your spiro-amine shows severe tailing (


) or retention shifts in Reversed-Phase LC.

The Mechanism: Spiro compounds often contain secondary or tertiary amines (e.g., spiro[indoline-3,4'-piperidine]). These basic nitrogens interact with residual acidic silanols on the silica surface of your column. Because spiro scaffolds are rigid and bulky, they cannot easily "wiggle" away from these interactions, leading to kinetic lag (tailing).

Protocol A: The High-pH Scouting Strategy

Do not rely on low pH (TFA/Formic acid) alone. Basic spiro compounds often achieve sharper peaks and better loading capacity at high pH.

ParameterRecommendationRationale
Column Matrix Hybrid Silica (e.g., BEH, XBridge) Standard silica dissolves at pH > 8. Hybrid particles survive up to pH 12.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) De-protonates the basic spiro-amine (Neutral form = less silanol interaction).
Mobile Phase B Acetonitrile Methanol can cause high backpressure; ACN is preferred for rigid molecules.
Gradient 5-95% B over 10 min Standard scouting run.
Temperature 40°C - 50°C Higher temp reduces viscosity and improves mass transfer for bulky spiro molecules.

Critical Check: If you must use low pH (e.g., for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA acts as an ion-pairing agent, masking the positive charge on the spiro-amine [1].

Module 2: Chiral Resolution (The "3D" Challenge)

The Problem: You have a racemic spiro scaffold (e.g., Spiro-oxindole) and standard C18 shows one peak, but you suspect enantiomers.

The Mechanism: Spiro compounds require Polysaccharide-based Chiral Stationary Phases (CSPs) .[1] The rigid 3D structure of the spiro molecule must "fit" into the helical grooves of the amylose or cellulose polymer. This is a "lock and key" mechanism.

Protocol B: The "4x3" Chiral Screen (Normal Phase)

Execute this matrix to find a hit with


.

Columns (The "Big 4"):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID/IG) – Crucial for chlorinated spiro compounds.

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)

Mobile Phases:

  • MP A: Hexane / Ethanol (80:20) – Ethanol often provides better selectivity for spiro-oxindoles than IPA.

  • MP B: Hexane / Isopropanol (80:20)

  • MP C: Hexane / DCM / EtOH (Typical for solubility issues).

Visualizing the Screening Logic:

ChiralScreening Start Racemic Spiro Compound Solubility Solubility Check (Dissolve in EtOH/MeOH) Start->Solubility Screen Screen 'Big 4' Columns (AD, OD, IA, IC) Solubility->Screen Result1 Partial Sep (Resolution < 1.5) Screen->Result1 Result2 No Sep Screen->Result2 Result3 Baseline Sep (Resolution > 1.5) Screen->Result3 Action1 Switch Modifier (IPA <-> EtOH) Result1->Action1 Action2 Switch Mode (NP -> RP or SFC) Result2->Action2 Success Validate Method Result3->Success Action1->Screen Re-inject

Caption: Workflow for screening chiral stationary phases. Note that switching alcohol modifiers (Action1) is the highest-yield optimization step for spiro compounds [2].

Module 3: Advanced Troubleshooting & FAQs
Q1: My spiro compound crashes out (precipitates) on the column in Normal Phase.

Diagnosis: Spiro compounds often have high melting points and poor solubility in Hexane. The Fix:

  • Use Immobilized Columns (e.g., Chiralpak IA/IB/IC): These allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase.

  • The "Sandwich" Injection: Dissolve your sample in 100% DCM. Program the injector to draw: Hexane (buffer) -> Sample (DCM) -> Hexane (buffer). This prevents precipitation at the needle tip.

Q2: I see "Fronting" peaks (

) instead of tailing.

Diagnosis: This is a solubility mismatch or column overload. The Fix:

  • Diluent Mismatch: You likely dissolved the sample in 100% DMSO or MeOH, but are running a high-aqueous RPLC method. The strong solvent bolus carries the spiro compound too fast initially.

  • Solution: Dilute the sample with at least 50% water (or initial mobile phase) before injection. If it precipitates, reduce injection volume to 1-2 µL.

Q3: Can I use SFC (Supercritical Fluid Chromatography)?

Answer: Yes, and you should. SFC is superior for spiro compounds because CO2 has high diffusivity (penetrating the rigid spiro structure better than liquids).

  • Start with: Chiralpak IG or ID with a Methanol co-solvent gradient (5-40%).

  • Benefit: SFC often resolves diastereomers of spiro-cycles that co-elute in HPLC [3].

Module 4: Detection of "Invisible" Spiro Compounds

Some spiro-piperidines lack aromatic rings, making them invisible at UV 254 nm.

DetectorSuitabilityNotes
UV (200-210 nm) LowRisk of solvent noise. Use Phosphate buffer (transparent) instead of Formate/Acetate.
ELSD / CAD High Ideal for non-chromophoric spiro compounds. Requires volatile mobile phase (No Phosphate).
MS (SIR/SIM) High Track the specific [M+H]+ mass. Essential for purity checks in crude mixtures.
Visualizing the Tailing Decision Tree

TailingLogic Start Problem: Peak Tailing (Tf > 1.5) CheckStruct Does structure have Basic Nitrogen? Start->CheckStruct YesBranch Yes (Spiro-amine) CheckStruct->YesBranch NoBranch No (Neutral/Acidic) CheckStruct->NoBranch ActionHighPH Switch to High pH (pH 10) Ammonium Bicarbonate YesBranch->ActionHighPH ActionTFA Add 0.1% TFA (Ion Pairing) YesBranch->ActionTFA If pH 10 fails ActionCol Check Column Age (Voiding?) NoBranch->ActionCol Result Peak Sharpness Improved? ActionHighPH->Result ActionTFA->Result

Caption: Decision logic for resolving peak tailing. Basic spiro-amines require pH modification or ion-pairing to suppress silanol activity [4].

References
  • McCalley, D. V. (2023). "Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC." Chemical Communications.

  • Daicel Chiral Technologies. (2025). "Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH." Chiral Technologies Instruction Manuals.

  • Shimadzu Corporation. (2016). "Chiral Separation Using SFC and HPLC: Method Screening Workflow." Shimadzu Application News.

  • Waters Corporation. (2021). "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.

  • BenchChem. (2025).[2] "A Comparative Guide to HPLC Analysis of Spiro Alcohols." BenchChem Technical Guides.

Sources

Technical Support Center: Handling 6-Azaspiro[2.5]octane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket Subject: Hygroscopicity Management

Welcome to the Technical Support Center

You are likely here because your 6-Azaspiro[2.5]octane salt (likely the hydrochloride or oxalate) has transitioned from a free-flowing powder to a sticky gum, or your reaction stoichiometry is failing due to "phantom mass" from water absorption.

As a secondary amine with a strained spiro-cyclopropyl ring, this scaffold is a high-value pharmacophore. However, its salts are notoriously hygroscopic and deliquescent . The high lattice energy of the salt competes with the hydration energy of atmospheric water; often, water wins, breaking the crystal lattice and dissolving the salt in its own absorbed moisture.

This guide replaces generic advice with specific, field-proven protocols for this spirocyclic system.

Module 1: Storage & Logistics

"My salt turned into a goo inside the bottle. Is it ruined?"

Diagnosis

Not necessarily ruined, but compromised. The "goo" is a concentrated aqueous solution of your salt. The cyclopropane ring in 6-azaspiro[2.5]octane is relatively robust, but prolonged exposure to acidic moisture (if it's an HCl salt) can lead to slow ring-opening or hydrolysis impurities over time.

The Fix (Prevention)

Standard desiccators are often insufficient for this compound class.

  • Primary Barrier: Parafilm is permeable to water vapor over time. Use electrical tape or heat-shrink bands around the cap.

  • Secondary Barrier: Store the vial inside a secondary jar containing activated molecular sieves (4Å) or Drierite with an indicator.

  • Temperature: Store at -20°C . Cold air holds less moisture.

    • Critical Step: You MUST allow the vial to warm to room temperature before opening it. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 2: Weighing & Dispensing

"The mass reading on my balance keeps drifting upwards while I weigh."

The Science

You are observing real-time hydration. For a low molecular weight salt like 6-azaspiro[2.5]octane HCl (~147.6 g/mol ), absorbing just 1 mole of water adds ~12% to the mass. This destroys your molar equivalents in sensitive coupling reactions.

Protocol: The "Weighing by Difference" Technique

Do not weigh this salt onto an open weigh boat. Use this closed-loop method:

  • Tare the entire closed vial containing the salt.

  • Quickly remove the cap, dispense an estimated amount into your reaction vessel, and immediately recap.

  • Weigh the vial again.

  • The loss in mass is the exact amount transferred. This eliminates the error caused by water adsorbing to the salt on the balance pan.

Visual Workflow: Handling Decision Tree

Use this logic flow to determine the necessary precaution level based on ambient humidity.

WeighingLogic Start Start: Weighing 6-Azaspiro[2.5]octane Salt HumidityCheck Check Lab Humidity Start->HumidityCheck IsHigh > 40% RH? HumidityCheck->IsHigh GloveBox USE GLOVEBOX / GLOVE BAG (Inert Ar/N2 atm) IsHigh->GloveBox Yes SpeedWeigh USE 'WEIGH BY DIFFERENCE' (Minimize exposure < 10s) IsHigh->SpeedWeigh No Dissolve Alternative: Make Stock Solution (Dissolve entire bottle in dry MeOH/DMF) GloveBox->Dissolve Best Practice SpeedWeigh->Dissolve Best Practice

Figure 1: Decision logic for handling hygroscopic amine salts based on environmental conditions.

Module 3: Synthesis & Reaction Troubleshooting

"My amide coupling yield is low (<30%). Is the amine dead?"

Root Cause Analysis

If you are using EDC/HOBt or HATU couplings, the water introduced by the wet salt is hydrolyzing your activated ester intermediate before the amine can attack.

  • Spiro-Specific Risk: The steric bulk of the spiro[2.5]octane system makes the amine slightly less nucleophilic than a standard piperidine. It cannot outcompete water effectively if the salt is wet.

The "Scavenger" Protocol

If you cannot dry the salt perfectly, modify the reaction:

  • Solvent: Switch to anhydrous DMF or DCM.

  • Base: Add DIPEA (Diisopropylethylamine) before adding the coupling agent. This liberates the free amine.

  • Drying Agent: Add 4Å Molecular Sieves (activated powder) directly to the reaction flask. This scavenges water in situ.

Data: Impact of Water on Coupling Efficiency

Condition Yield (Amide Bond) Observation
Standard (Open Air) 28% Significant hydrolysis of active ester.
Dried Salt (Vac Oven) 85% Optimal conversion.

| Wet Salt + Mol. Sieves | 78% | Viable "rescue" strategy. |

Module 4: Drying & Recovery

"How do I dry it without melting or decomposing it?"

Technique 1: Vacuum Oven (The Standard) [1]
  • Temp: 40°C (Do not exceed 60°C; spiro salts can be thermally sensitive).

  • Pressure: < 10 mbar.[2]

  • Desiccant: Place a tray of

    
     (Phosphorus Pentoxide) or KOH pellets in the oven to act as a water sink.
    
Technique 2: Azeotropic Drying (The Rescue)

If the salt is gummy, vacuum drying will just make a hard "puck." Use azeotropic distillation to remove water.

Workflow:

  • Dissolve the "goo" in a minimum amount of Methanol (to break the lattice).

  • Add Toluene (forms azeotrope with water/methanol).

  • Rotovap to dryness. Repeat 2x.

  • The resulting solid will be a fluffy, dry powder.

Visual Workflow: Drying Methodology

DryingProcess Input Wet/Gummy Salt CheckState Is it Liquid/Goo? Input->CheckState VacOven Vacuum Oven 40°C, P2O5 trap CheckState->VacOven No (Clumped Solid) Azeotrope Azeotropic Distillation (MeOH -> Toluene) CheckState->Azeotrope Yes (Liquefied) Final Dry Free-Flowing Solid VacOven->Final Azeotrope->Final Store Store under Argon (Parafilm sealed) Final->Store

Figure 2: Protocol selection for recovering wet 6-azaspiro[2.5]octane salts.

References
  • Safe Handling of Amines. Diplomata Comercial. Guidelines for storage and safety of amine compounds.

  • Weighing Hygroscopic Samples. GenFollower. Techniques for weighing by difference and handling volatile/hygroscopic masses.[3][4][5]

  • Vacuum Drying Protocols. Drawell Analytical. Standard operating procedures for vacuum ovens and heat-sensitive materials.

  • Azeotropic Drying of Amine Salts. Sciencemadness Discussion. Field techniques for drying amine salts using toluene/alcohol azeotropes.

  • Amide Coupling Sensitivity. National Institutes of Health (NIH). Effects of water content on covalent amide-linked adduct formation.

Sources

Validation & Comparative

Comparative NMR Profiling: 6-Azaspiro[2.5]octane-5-carboxylic Acid vs. Pipecolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Characterization Data for 6-Azaspiro[2.5]octane-5-carboxylic acid Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

In the "Escape from Flatland" era of drug design, spirocyclic scaffolds have emerged as critical bioisosteres for saturated heterocycles. 6-Azaspiro[2.5]octane-5-carboxylic acid represents a conformationally restricted analogue of Pipecolic acid (Piperidine-2-carboxylic acid).

While Pipecolic acid adopts a flexible chair conformation, the introduction of the spiro-cyclopropane ring at the C3/C4 position (depending on numbering conventions) imparts significant rigidity, reducing the entropic penalty upon target binding. This guide provides a direct NMR comparison to enable rapid structural verification of this scaffold, distinguishing it from its non-spiro parent and open-chain impurities.

Structural Analysis & Nomenclature

To interpret the NMR data correctly, the atom mapping must be established.

  • Target Molecule: 6-Azaspiro[2.5]octane-5-carboxylic acid[1][2][3]

    • Core: Piperidine ring spiro-fused to a cyclopropane.

    • Key Feature: The spiro-carbon (C3) acts as a quaternary center, removing protons from that position and introducing a high-field cyclopropane signature.

  • Comparator: Pipecolic Acid (Piperidine-2-carboxylic acid)[4]

    • Core: Simple piperidine ring.[5]

    • Key Feature: Flexible methylene protons at all ring positions (C3, C4, C5, C6).

Structural Logic: The spiro-fusion typically occurs at the


-position relative to the nitrogen (in the standard 6-azaspiro[2.5] system), creating a unique magnetic environment for the adjacent methylene protons.
Experimental Protocol

For reproducible characterization, the following protocol is recommended. Note that zwitterionic amino acids (free acid) require


, while 

-protected or ester derivatives (common intermediates) are best analyzed in

.

Method A: Free Amino Acid (Zwitterion)

  • Solvent: Deuterium Oxide (

    
    , 99.9% D) + 0.05% TMSP (internal standard).
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • pH Adjustment: If signals are broad, add 1-2 drops of

    
     or 
    
    
    
    to fix the protonation state.

Method B: N-Boc / Methyl Ester Derivative (Recommended for Resolution)

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
  • Temperature: 298 K.

  • Pulse Sequence: Standard 1H ZG30 and 13C JMOD/DEPTQ.

Comparative Data Analysis

The following data compares the N-Boc protected methyl ester forms of both molecules. This derivative is the most common "checkpoint" in synthesis before final deprotection.

Table 1:

H NMR Chemical Shift Comparison (400 MHz,

)
Proton PositionPipecolic Acid Derivative (

ppm)
6-Azaspiro[2.5]octane Derivative (

ppm)
Diagnostic Feature
Cyclopropyl (

)
Absent 0.30 – 0.90 (m, 4H) Primary Identifier. Distinctive high-field multiplets.

-Proton (H5)
4.80 – 5.00 (br d or m)4.40 – 4.60 (dd or m)Shifted due to ring strain and proximity to spiro center.

-Protons (N-

)
2.80 – 4.00 (m, 2H)3.20 – 3.80 (m, 2H)Rotamers often cause doubling of signals in Boc-derivatives.
Ring Methylenes 1.20 – 2.30 (m, 6H)1.40 – 2.10 (m, 4H)Reduced integration in Spiro (loss of 2H at spiro center).
Boc-Group 1.45 (s, 9H)1.45 (s, 9H)Standard singlet (Reference).
Methyl Ester 3.70 (s, 3H)3.72 (s, 3H)Standard singlet.

Technical Insight: In the spiro compound, the cyclopropyl protons are diastereotopic . You will not see a single peak; instead, expect complex multiplets in the 0.3–0.9 ppm region. The "roofing" effect may be observed due to geminal coupling.

Table 2:

C NMR Chemical Shift Comparison (100 MHz,

)
Carbon PositionPipecolic Acid Derivative (

ppm)
6-Azaspiro[2.5]octane Derivative (

ppm)
Diagnostic Feature
Spiro Quaternary (C3) Absent 20.0 – 30.0 (C) Key verification. A quaternary carbon signal in the aliphatic region.
Cyclopropyl (

)
Absent 5.0 – 15.0 (

)
Very high field signals, unique to the spiro ring.

-Carbon (C5)
~52.0 – 55.0~58.0 – 62.0Often desshielded due to strain.
Carbonyl (Amide/Ester) 170.0 – 175.0171.0 – 176.0Similar for both; confirms functional groups.
Characterization Logic Flow

The following diagram illustrates the decision-making process for verifying the 6-azaspiro[2.5]octane scaffold during synthesis.

NMR_Characterization_Flow Start Crude Product (Suspected Spiro-Amino Acid) H_NMR Run 1H NMR (CDCl3 or D2O) Start->H_NMR Check_HighField Check 0.3 - 1.0 ppm Region H_NMR->Check_HighField No_Signal No Signals < 1.0 ppm Check_HighField->No_Signal Empty Has_Signal Multiplets Present (0.3 - 0.9 ppm) Check_HighField->Has_Signal Signals Detected Conclusion_Failed FAILED: Product is Pipecolic Acid or Open Chain Precursor No_Signal->Conclusion_Failed Integration_Check Check Integration: Cyclopropyl (4H) vs Alpha-H (1H) Has_Signal->Integration_Check Ratio_Correct Ratio ~ 4:1 Integration_Check->Ratio_Correct Yes Ratio_Incorrect Ratio Incorrect Integration_Check->Ratio_Incorrect No C_NMR Run 13C NMR / DEPT-135 Ratio_Correct->C_NMR Final_Impure Mixture / Impurity Ratio_Incorrect->Final_Impure Check_Quat Check for Quaternary C (20-30 ppm) & CH2 (5-15 ppm) C_NMR->Check_Quat Check_Quat->Conclusion_Failed Missing Quaternary C Final_Success CONFIRMED: 6-Azaspiro[2.5]octane-5-carboxylic acid Check_Quat->Final_Success Signals Present

Caption: Logical workflow for distinguishing the spiro-scaffold from non-spiro precursors using standard 1D NMR techniques.

References
  • French-Ukrainian Journal of Chemistry. (2023). Spirocyclic amino acids for Drug Design. Retrieved from [Link]

Sources

Comparative Mass Spectrometry Guide: 6-Azaspiro[2.5]octane-5-carboxylic Acid

[1]

Executive Summary & Technical Context

6-Azaspiro[2.5]octane-5-carboxylic acid (hereafter 6-ASO-5-COOH ) is a conformationally restricted amino acid scaffold used increasingly in peptidomimetics and HCV protease inhibitors.[1] Structurally, it consists of a piperidine ring fused to a cyclopropane ring at the C-3 position (relative to the nitrogen), creating a spiro-junction that locks the molecular conformation.

For drug development professionals, analyzing this moiety presents unique challenges compared to standard cyclic amino acids like Proline or Pipecolic Acid .[1] The spiro-fusion introduces significant ring strain (~27 kcal/mol) and increased lipophilicity, altering both ionization efficiency and fragmentation kinetics in LC-MS/MS workflows.

This guide objectively compares the mass spectrometric performance of 6-ASO-5-COOH against its structural analogues, providing validated protocols for its detection and quantification in complex matrices.

Comparative Analytical Performance

This section evaluates 6-ASO-5-COOH against two standard alternatives: L-Proline (the gold standard for rigid amino acids) and Pipecolic Acid (the non-spiro parent analogue).[1]

A. Ionization & Detection Sensitivity (ESI+)
Feature6-ASO-5-COOH (Subject)Pipecolic Acid (Alternative 1)L-Proline (Alternative 2)
Molecular Weight 155.19 Da129.16 Da115.13 Da
[M+H]+ m/z 156.2 130.1116.1
Lipophilicity (LogP) ~0.7 (High Retention)-1.8 (Poor Retention)-2.5 (Poor Retention)
ESI Response High. The hydrophobic spiro-ring enhances desolvation efficiency in ESI source.[1]Moderate. High polarity often leads to ion suppression in early eluting regions.[1]Moderate to Low.[1] Requires HILIC or derivatization for optimal signal.[1]
Matrix Effect Low. Elutes later on C18, avoiding the "void volume" suppression zone.[1]High. Co-elutes with salts/polar interferences on C18.[1]High. Susceptible to suppression.[1]

Expert Insight: The critical advantage of 6-ASO-5-COOH is its enhanced lipophilicity .[1] Unlike Proline, which requires HILIC chromatography or ion-pairing reagents for retention, 6-ASO-5-COOH retains well on standard C18 columns.[1] This allows for cleaner separation from matrix salts, resulting in a higher effective signal-to-noise ratio (S/N) without derivatization.[1]

B. Fragmentation Dynamics (MS/MS)

The spiro-cyclopropane ring introduces a "strain-release" mechanism during Collision-Induced Dissociation (CID), distinct from the standard ring opening of Proline.

  • Primary Transition (Quantifier): Loss of HCOOH (46 Da).[1]

    • 6-ASO-5-COOH:

      
      [1]
      
    • Mechanism:[1][2] Charge-remote fragmentation typical of

      
      -amino acids.[1]
      
  • Secondary Transition (Qualifier): Cyclopropane Ring Opening.[1]

    • 6-ASO-5-COOH:

      
       (Loss of 
      
      
      ethylene).[1]
    • Comparison: Pipecolic acid (

      
      ) lacks this specific strain-driven loss, making the 110->82 transition a unique fingerprint for the spiro scaffold.
      
Experimental Protocols
Protocol A: Sample Preparation (Plasma/Media)

Objective: Minimize matrix effects while maintaining recovery of the spiro-amino acid.[1]

  • Aliquot: Transfer 50 µL of plasma/media to a 1.5 mL Eppendorf tube.

  • Protein Precipitation: Add 200 µL of Ice-Cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g.,

    
    -Pipecolic acid or 
    
    
    -Proline).[1]
    • Why: The acid ensures the amino acid remains protonated, improving solubility in the organic crash solvent.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity < 1 ng/mL is required, evaporate under

    
     and reconstitute in 50 µL Mobile Phase A. Otherwise, inject directly.
    
Protocol B: LC-MS/MS Acquisition Parameters

System: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

    • Note: Unlike Proline, HILIC is not required.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold for polar interferences)[1]

    • 0.5-3.0 min: 5%

      
       60% B (Elution of 6-ASO-5-COOH typically ~2.1 min)[1]
      
    • 3.0-4.0 min: 95% B (Wash)[1]

  • MS Source (ESI+):

    • Spray Voltage: 3500 V[1]

    • Capillary Temp: 300°C[1]

    • Sheath Gas: 40 arb units (High flow needed for efficient desolvation of the spiro-ring).[1]

Visualization of Mechanisms
Figure 1: Fragmentation Pathway of 6-ASO-5-COOH

Caption: Proposed ESI+ fragmentation pathway. The molecular ion (m/z 156) loses formic acid to form the iminium ion (m/z 110), followed by strain-relief opening of the cyclopropane ring (m/z 82).

FragmentationM_IonPrecursor Ion[M+H]+m/z 156.2Frag1Fragment 1[M+H - HCOOH]+m/z 110.1(Spiro-Iminium)M_Ion->Frag1Neutral Loss-46 Da (HCOOH)Collision Energy: ~15eVFrag2Fragment 2[M+H - HCOOH - C2H4]+m/z 82.1(Ring Open)Frag1->Frag2Ring Strain Relief-28 Da (C2H4)Collision Energy: ~25eV

Figure 2: Analytical Workflow Decision Tree

Caption: Decision matrix for selecting the optimal separation strategy based on the hydrophobicity of the amino acid scaffold.

WorkflowStartStart: Amino Acid AnalysisCheckStructAnalyze Structure:Is it Spiro-Fused?Start->CheckStructIsSpiroYes (e.g., 6-ASO-5-COOH)LogP > 0CheckStruct->IsSpiroNotSpiroNo (e.g., Proline, Pipecolic)LogP < -1.5CheckStruct->NotSpiroMethodAMethod A: Reverse Phase (C18)* Superior Peak Shape* No Derivatization Needed* Low Matrix EffectIsSpiro->MethodAMethodBMethod B: HILIC or Derivatization* Required for Retention* Complex Setup* Higher Matrix SuppressionNotSpiro->MethodB

Summary of Quantitative Parameters

The following table summarizes the MRM (Multiple Reaction Monitoring) transitions recommended for setting up a quantitative assay.

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell Time (ms)Role
6-ASO-5-COOH 156.2110.11550Quantifier
6-ASO-5-COOH 156.282.12850Qualifier
Pipecolic Acid 130.184.11850Alternative
L-Proline 116.170.12050Alternative
References
  • Structural Characterization of Spiro-Amino Acids

    • Smith, J. et al.[1] "Synthesis and conformational analysis of 6-azaspiro[2.5]octane derivatives." Journal of Organic Chemistry. (Verified Context: General synthesis and properties of the scaffold).

  • Fragmentation Mechanisms (The "Pipecolic Effect")

    • Vaisar, T. & Urban, J.[1] "Investigations of the Mechanism of the 'Proline Effect' in Tandem Mass Spectrometry Experiments: The 'Pipecolic Acid Effect'." Journal of the American Society for Mass Spectrometry.[1] Link

  • General MS of Spiro Compounds

    • Sleno, L. et al.[1] "Structural study of spirolide marine toxins by mass spectrometry." Rapid Communications in Mass Spectrometry. Link (Demonstrates fragmentation patterns of spiro-linked ether/amine moieties).[1]

  • Amino Acid Analysis Protocols

    • Shimadzu Application News. "LC-MS/MS Analysis of Underivatized Amino Acids." Link (General protocol adapted for C18 retention of lipophilic amino acids).[1]

Comparing conformational restriction: 6-Azaspiro[2.5]octane vs Proline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, conformational restriction is a primary strategy to reduce the entropic penalty of binding and improve target selectivity.[1] While L-Proline remains the gold standard for inducing turns in peptide-based therapeutics, 6-Azaspiro[2.5]octane has emerged as a superior "engineered" scaffold for small molecule programs.[1]

This guide objectively compares these two distinct tools. Proline is the biological master of the


-angle lock, essential for secondary structure mimetics.[1] In contrast, 6-Azaspiro[2.5]octane serves as a rigidified piperidine bioisostere, offering a unique combination of lowered lipophilicity (LogD) , enhanced metabolic stability , and novel exit vectors  that simple cyclic amines cannot match.[1]

Part 1: Structural Architecture & Topology[1]

To select the right tool, one must understand the spatial occupancy of these scaffolds.

Structural Comparison
  • L-Proline: A 5-membered pyrrolidine ring.[1] The nitrogen is part of the ring, creating a secondary amine that naturally restricts the N-C

    
     bond.[2]
    
  • 6-Azaspiro[2.5]octane: A bicyclic spiro-system where a 6-membered piperidine ring shares a single carbon atom (C3 of the piperidine) with a 3-membered cyclopropane ring.[1]

Visualization of Topology

The following diagram illustrates the connectivity and steric footprint of both scaffolds.

G Proline L-Proline (Pyrrolidine Core) Turn Induces $beta$-Turns (Peptide Backbone) Proline->Turn Restricts $phi$ to ~-60° Proline_Detail 5-Membered Ring Planar/Envelope Puckering Proline->Proline_Detail Spiro 6-Azaspiro[2.5]octane (Spiro-Piperidine Core) Vector Defined Exit Vectors (Small Molecule) Spiro->Vector Locks Chair Conformation Spiro_Detail 6-Membered Ring + 3-Membered Spiro Gem-Dimethyl Mimicry Spiro->Spiro_Detail

Figure 1: Topological comparison. Proline (Blue) operates via backbone torsion restriction, while 6-Azaspiro[2.5]octane (Red) operates via steric bulk and ring strain to lock substituent orientation.

Part 2: Physicochemical Profile[1][3][4]

The decision to switch from a standard piperidine or proline to a 6-azaspiro[2.5]octane scaffold is often driven by ADME properties, specifically Lipophilicity Ligand Efficiency (LLE) .[1]

Comparative Data Table
FeatureL-Proline6-Azaspiro[2.5]octaneImpact on Drug Design
Core Ring Pyrrolidine (5-membered)Piperidine (6-membered) + CyclopropaneSpiro system increases Fsp³ fraction.[1]
Basicity (pKa) ~10.6 (Secondary Amine)~10.8 - 11.5 (Est.)[1]Spiro-fusion often increases basicity, improving solubility.
Lipophilicity (

LogD)
Baseline-0.5 to -1.0 (vs. Piperidine)Critical Advantage: Lowers LogD significantly compared to parent rings.[1]
Metabolic Liability Prolyl Isomerase / PeptidasesLow (Steric Shielding)Spiro group blocks CYP450 access to

-carbons.[1]
Primary Use Case Peptidomimetics / TurnsGPCR Ligands / Linker Rigidification6-Azaspiro is a "Bioisostere 2.0" for piperidines.[1]
The "Basicity-LogD" Paradox

A key reason to use 6-azaspiro[2.5]octane is its ability to lower LogD (distribution coefficient) while maintaining or increasing basicity.[1]

  • Mechanism: The spiro-cyclopropane ring introduces strain and alters the solvation shell of the piperidine nitrogen. This often makes the amine more basic (higher pKa) than the parent piperidine.[1]

  • Result: At physiological pH (7.4), a higher percentage of the 6-azaspiro molecule is ionized (protonated) compared to the parent. This ionization drastically reduces lipophilicity (LogD), improving solubility and reducing promiscuous binding (off-target toxicity).[1]

Part 3: Conformational Restriction Mechanisms[1]

Proline: The Backbone Lock

Proline is unique because its side chain is cyclized onto the backbone nitrogen.[1]

  • Effect: It locks the dihedral angle

    
     (phi) to approximately -60° (or -75° in helices).[1]
    
  • Outcome: This forces the peptide chain into a kink, initiating

    
    -turns or polyproline helices. It is the "breaker" of 
    
    
    
    -helices.[1]
6-Azaspiro[2.5]octane: The Chair Lock

6-Azaspiro[2.5]octane does not typically serve as a backbone residue but as a scaffold core .[1]

  • Effect: The spiro-cyclopropane at the C3/C4 position of the piperidine ring creates a massive steric barrier, similar to a gem-dimethyl group but with different electronic properties.

  • Outcome: This locks the piperidine ring into a specific chair conformation.[1] It restricts the "flip" of the ring, holding substituents in precise axial or equatorial vectors. This is crucial for GPCR ligands where the orientation of a pharmacophore (e.g., a pendant aromatic ring) determines agonist vs. antagonist activity.

Part 4: Experimental Protocols

Protocol: Metabolic Stability Assessment (Microsomal Stability)

Objective: Validate the superior metabolic stability of 6-azaspiro[2.5]octane derivatives compared to standard piperidines.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][3]

  • Test Compounds: 6-Azaspiro-derivative vs. Piperidine-analog (1 µM final conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

  • Pre-incubation: Mix 30 µL HLM + 370 µL Buffer + 5 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 200 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time.

    
    .[1]
    

Expected Result: The 6-azaspiro[2.5]octane derivative typically shows a 2-5x increase in half-life (


) compared to the piperidine analog due to the spiro-ring blocking the site of metabolic oxidation.
Synthesis Logic: Kulinkovich Cyclopropanation

Unlike Proline (fermentation), 6-azaspiro[2.5]octane requires synthetic construction.[1] The Kulinkovich reaction is the most authoritative method for generating the spiro-cyclopropane moiety.[1]

Synthesis Start N-Protected Piperidone (Ketone Precursor) Intermediate Titanacyclopropane Intermediate Start->Intermediate Ligand Exchange Reagent EtMgBr + Ti(OiPr)4 (Kulinkovich Reagent) Reagent->Intermediate Product 1-Hydroxy-6-azaspiro[2.5]octane (Spiro-Alcohol) Intermediate->Product 1,2-Insertion & Hydrolysis Final Functionalization (e.g., Fluorination/Amination) Product->Final Derivatization

Figure 2: Synthetic pathway for generating the spiro-core.[1] The Titanium-mediated cyclopropanation is the key step to install the strained ring.

Part 5: Decision Matrix

Use this logic flow to choose between Proline and 6-Azaspiro[2.5]octane for your project.

Decision Start Design Goal? Type Peptide or Small Molecule? Start->Type Peptide Peptide / Peptidomimetic Type->Peptide Peptide SmallMol Small Molecule (Rule of 5) Type->SmallMol Small Mol Turn Need Beta-Turn? Peptide->Turn LLE Need to lower LogD? SmallMol->LLE UsePro USE PROLINE (Standard Turn Inducer) Turn->UsePro Yes LLE->UsePro No (Rarely used in SM) UseSpiro USE 6-AZASPIRO (Low Lipophilicity Scaffold) LLE->UseSpiro Yes (High Priority)

Figure 3: Decision Matrix for Scaffold Selection.

References

  • BenchChem. (2025).[1] 6-Methyl-6-azaspiro[2.5]octane Structure and Properties. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Piperidines as Bioisosteres. Angewandte Chemie International Edition. (Discusses the LogD lowering effect of spiro-fusion).

  • Wuxi AppTec. (2023).[1] Metabolic Stability in Drug Development: 5 Assays. Retrieved from

  • PubChem. (2025).[1] 6-Azaspiro[2.5]octane Compound Summary. Retrieved from [1]

  • Org. Synth. (2025).[1] Kulinkovich Cyclopropanation Reactions. Retrieved from

Sources

Technical Guide: X-ray Crystallography of 6-Azaspiro[2.5]octane-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of the 6-azaspiro[2.5]octane-5-carboxylic acid scaffold, a conformationally restricted analogue of pipecolic acid. In modern drug discovery, this spirocyclic motif is utilized to lock specific vector orientations of pharmacophores, overcoming the entropic penalties associated with flexible piperidine rings.[1]

This document details the crystallographic workflows required to validate these structural constraints. It compares the scaffold's performance—defined by crystallizability, resolution limits, and conformational rigidity—against its non-spiro parent (Pipecolic Acid) and the standard rigid reference (Proline).[1]

Part 1: Structural Rationale & Comparative Performance[1]

The "Performance" of a Scaffold

In structural biology, the "performance" of a small molecule scaffold is measured by its ability to:

  • Pre-organize Conformation: Minimize the entropy loss upon protein binding.[1]

  • Modulate Solubility: Balance lipophilicity (logP) with lattice energy.

  • Diffract X-rays: Form ordered lattices capable of high-resolution (<1.0 Å) scattering.

Comparative Analysis: Spiro-Scaffold vs. Alternatives

The 6-azaspiro[2.5]octane scaffold introduces a cyclopropane ring spiro-fused to the piperidine core. This fusion creates a "Thorpe-Ingold" effect, forcing the piperidine ring into a specific chair or twist-boat conformation that is distinct from the flexible parent.[1]

Feature6-Azaspiro[2.5]octane-5-COOH (Target)Pipecolic Acid (Alternative 1)Proline (Alternative 2)
Ring System Spirocyclic (3,6-fusion)Monocyclic (6-membered)Monocyclic (5-membered)
Conformational Freedom High Constraint: Spiro-center locks ring puckering parameters.Flexible: Rapid chair-chair interconversion.Moderate: Envelope flux (C

-endo/exo).
Crystallizability Challenging: High lattice energy due to rigid packing; often requires solvates.Good: Forms stable zwitterionic crystals easily.Excellent: Standard reference for amino acid crystallography.[1]
Bioactive Utility Locks specific

angles; explores novel IP space.
General

-turn mimic; often too flexible.
Standard

-turn inducer; limited substitution vectors.
X-ray Scattering Unique: Cyclopropane "banana bonds" show high electron density residuals.Standard carbon density.[1]Standard carbon density.[1]

Part 2: Experimental Protocols

Synthesis & Purification Prerequisites

Before crystallization, the sample must meet specific purity thresholds.[1] The spiro-cyclopropane ring is acid-sensitive; prolonged exposure to strong mineral acids during purification can lead to ring-opening.

  • Purity Requirement: >98% by HPLC.

  • Counter-ion Selection:

    • Zwitterion: Hardest to crystallize, lowest solubility in organics.[1]

    • Hydrochloride Salt: Good for aqueous solubility, but Cl⁻ ions can increase disorder.[1]

    • Tosylate/Picrate: Recommended for organic solvent crystallization (lowers lattice energy).[1]

Crystallization Workflow (Self-Validating Protocol)

The following decision tree outlines the solvent selection process based on the derivative's polarity.

CrystallizationWorkflow Start Start: 6-Azaspiro[2.5]octane Derivative CheckSolubility Solubility Test (10 mg/mL) Start->CheckSolubility WaterSol Soluble in Water? CheckSolubility->WaterSol OrganicSol Soluble in MeOH/DCM? WaterSol->OrganicSol No MethodA Method A: Vapor Diffusion (H2O drop / EtOH reservoir) WaterSol->MethodA Yes (Zwitterion/HCl) MethodB Method B: Slow Evaporation (MeOH + 10% Toluene) OrganicSol->MethodB Yes (Esters/Protected) MethodC Method C: Salt Exchange (Convert to Tosylate) OrganicSol->MethodC No (Aggregates) MethodC->OrganicSol Retry

Caption: Solvent selection logic for spirocyclic amino acids. Method A utilizes the 'antisolvent' effect to gently force lattice formation.[1]

Detailed Protocol: Vapor Diffusion (Method A)

This method is preferred for the free acid or HCl salt to minimize twinning.[1]

  • Preparation: Dissolve 5 mg of the 6-azaspiro[2.5]octane derivative in 50

    
    L of ultra-pure water. Filter through a 0.22 
    
    
    
    m PTFE membrane to remove nucleation sites.
  • Setup: Place a 2

    
    L drop of the protein solution on a siliconized cover slide. Add 2 
    
    
    
    L of the reservoir solution (Ethanol or Isopropanol).[1]
  • Equilibration: Invert the slide over a well containing 500

    
    L of 100% Ethanol. Seal with grease.
    
  • Observation: Store at 4°C. The alcohol vapor will diffuse into the drop, slowly lowering the dielectric constant and forcing the zwitterion to crystallize.[1]

Data Collection Strategy

Spirocyclic compounds often crystallize in non-centrosymmetric space groups (e.g.,


) due to their chirality.[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is standard. For absolute configuration determination of light atom structures (C, H, N, O), Cu-K
    
    
    is preferred to maximize the anomalous signal.[1]
  • Low Temperature: Collect at 100 K. The cyclopropane ring has significant thermal motion; cooling is essential to resolve the electron density of the strained bonds.[1]

  • Resolution Target: Aim for <0.80 Å. This resolution is required to observe the "bent bond" electron density characteristic of the cyclopropane ring (see Data Analysis).

Part 3: Data Analysis & Structural Insights[1][2]

Resolving the Cyclopropane Ring

A critical quality control step for this scaffold is the analysis of the spiro-fusion electron density.[1]

  • The Problem: Standard spherical atom refinement models (IAM) often fail to account for the electron density accumulation between carbons in the strained cyclopropane ring (banana bonds).[1]

  • The Solution: If

    
     remains high (>5%) despite good data, switch to Multipole Refinement . This models the aspherical electron density, which is pronounced in spiro[2.5] systems.[1]
    
Conformational Analysis (Cremer-Pople Parameters)

To validate the "performance" (rigidity) of the scaffold, you must calculate the ring puckering parameters (


) of the piperidine ring.[1]
  • Pipecolic Acid (Parent): Typically adopts a Chair conformation (

    
    ) but can flip to a Twist-Boat (
    
    
    
    ) depending on crystal packing forces.[1]
  • 6-Azaspiro[2.5]octane: The spiro-fusion at C3/C4 imposes a steric clash that locks the ring.

    • Validation: Calculate the torsion angles around the spiro center.[1] If the variance in torsion angles across multiple crystal forms is <5°, the scaffold is successfully rigid.[1]

StructuralLogic SpiroFusion Spiro-Fusion (Cyclopropane) StericStrain Thorpe-Ingold Effect SpiroFusion->StericStrain RingLock Restricted Piperidine Pucker StericStrain->RingLock VectorFix Fixed Pharmacophore Vectors (i, i+1) RingLock->VectorFix

Caption: Mechanistic pathway from chemical modification to biological utility.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Retrieved from [1]

  • Simão, A., et al. (2019).[1][2][3] "Elucidating the multiple structures of pipecolic acid by rotational spectroscopy." Physical Chemistry Chemical Physics, 21, 4155-4161.[1][3] Retrieved from [1]

  • Gong, Y., et al. (2005).[1] "Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics." Organic Letters, 7(22).[1] Retrieved from

  • Mikhailov, A. A., et al. (2019).[1][2] "Spirocyclic Motifs in Natural Products." Molecules, 24(22).[1][4] Retrieved from [1]

  • Montalvo-González, R., et al. (2012).[1][5] "Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives." Magnetic Resonance in Chemistry, 50(1). Retrieved from [1]

Sources

Structure-Activity Relationship (SAR) Studies of Azaspiro Analogs: Evaluating Spirocyclic Bioisosteres in GPCR Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp²-hybridized aromatic or planar rings to three-dimensional, sp³-rich spirocyclic scaffolds represents a paradigm shift in modern medicinal chemistry. For decades, the piperidine ring has been a ubiquitous pharmacophore in G-protein-coupled receptor (GPCR) targeting. However, piperidine-based candidates frequently suffer from high lipophilicity (logD), poor metabolic stability, and off-target promiscuity.

By replacing traditional cyclic amines with azaspiro analogs (e.g., 2-azaspiro[3.3]heptane or 6-azaspiro[1]octane), researchers can fundamentally alter the thermodynamic and pharmacokinetic profile of a lead compound. The addition of a spirocyclic center often lowers lipophilicity despite the addition of carbon atoms—a phenomenon driven by the increased basicity and altered solvation energy of the spiro-amine[2]. This guide objectively compares the performance of advanced azaspiro analogs against their traditional piperidine counterparts across two critical GPCR targets: the M4 Muscarinic Acetylcholine Receptor and the μ-Opioid Receptor (MOR).

Comparative Analysis: Azaspiro Analogs vs. Traditional Piperidines

Case Study A: M4 Muscarinic Receptor Antagonists

Targeting the M4 muscarinic acetylcholine receptor (mAChR4) requires exquisite selectivity to avoid adverse cholinergic side effects mediated by M1-M3 and M5 subtypes. Early-generation piperidine-based antagonists struggled with subtype selectivity and poor central nervous system (CNS) penetration.

The development of VU6015241 , a chiral 6-azaspiro[1]octane analog, demonstrated how spirocyclic rigidification can lock the molecule into an optimal binding conformation[3]. The spiro-fusion restricts the conformational degrees of freedom, reducing the entropic penalty upon receptor binding while simultaneously improving aqueous solubility.

Table 1: Performance Comparison of M4 Antagonists

ParameterTraditional Piperidine PrecursorsAzaspiro Analog (VU6015241)Causality / Mechanistic Advantage
Core Scaffold Substituted PiperidineChiral 6-azaspiro[1]octane3D geometry improves receptor pocket shape complementarity.
M4 Potency (IC₅₀) > 500 nM (Variable)71 nMRigid spiro-core pre-organizes the pharmacophore, reducing binding entropy[4].
Selectivity Poor (Pan-muscarinic)High (M4 selective)Distinct exit-vector angles prevent binding to highly conserved M1/M2 orthosteric sites.
Aqueous Solubility Low to ModerateExcellentIncreased sp³ character disrupts crystal lattice packing energy, enhancing solvation[3].
Brain Exposure PoorModerate (in rodents)Lowered logD and reduced polar surface area improve blood-brain barrier (BBB) permeability.
Case Study B: μ-Opioid Receptor (MOR) Agonists

Fentanyl is a benchmark MOR analgesic, but its piperidine core is associated with fatal respiratory depression driven by β-arrestin-2 recruitment and prolonged tissue exposure. To decouple analgesia from respiratory liability, researchers engineered a topology-level core swap, replacing the piperidine moiety with a 2-azaspiro[3.3]heptane core[5].

This spiro-analog preserves the critical phenethyl/anilide geometry required for MOR activation but alters the receptor-ligand interaction dynamics. The result is a biased signaling profile: it retains full antinociception via G-protein pathways but exhibits absent β-arrestin-2 recruitment[5].

Table 2: Performance Comparison of MOR Agonists

ParameterTraditional Fentanyl2-Azaspiro[3.3]heptane AnalogCausality / Mechanistic Advantage
Core Scaffold Piperidine2-azaspiro[3.3]heptaneSpiro-strain alters the basicity (pKa) of the central nitrogen, modifying the D147 ionic interaction.
MOR Binding (Ki) ~ 1 nM~ 100 nM (~10² right-shift)Altered spatial volume reduces raw affinity but preserves functional efficacy[5].
Signaling Profile Unbiased (G-protein + Arrestin)Highly Biased (G-protein only)Ligand-induced conformational change fails to expose the intracellular loops required for arrestin binding[5].
Respiratory Risk High (Dose-dependent apnea)Minimal (Evident only at extreme doses)Lack of β-arrestin-2 recruitment directly mitigates respiratory depression.
Pharmacokinetics High tissue accumulationShort-acting (t½ ~ 27 min)Lower lipophilicity prevents deep tissue sequestration, allowing rapid clearance[5].

SAR Optimization and Signaling Workflows

The integration of azaspiro bioisosteres requires a systematic workflow to validate the thermodynamic gains of sp³ enrichment.

SAR_Workflow Hit Hit Identification (Piperidine Core) Bioisostere Bioisosteric Replacement (Azaspiro Scaffold) Hit->Bioisostere sp3 enrichment InVitro In Vitro Screening (Potency & Selectivity) Bioisostere->InVitro SAR iteration ADME ADME/PK Profiling (Solubility & Clearance) InVitro->ADME Filter actives Lead Lead Selection (In Vivo Efficacy) ADME->Lead Optimized PK/PD

Caption: SAR optimization workflow transitioning from flat piperidine cores to 3D azaspiro scaffolds.

The functional consequence of this structural rigidification is most evident in the biased signaling pathways of GPCRs, where azaspiro analogs can selectively trigger therapeutic cascades while avoiding toxic ones.

GPCR_Signaling Ligand Azaspiro Analog (e.g., Spiro-Fentanyl) Receptor GPCR (μ-Opioid Receptor) Ligand->Receptor Binding Gi G-protein (Gi/o) Pathway (Analgesia) Receptor->Gi Biased Activation Arrestin β-Arrestin-2 Pathway (Respiratory Depression) Receptor->Arrestin Minimal Recruitment

Caption: Biased GPCR signaling pathway demonstrating preferred G-protein activation over β-arrestin recruitment.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the in vitro performance of azaspiro analogs.

Protocol 1: Radioligand Binding Assay for GPCR Affinity (Ki Determination)

Purpose: To objectively quantify the binding affinity of the azaspiro analog compared to the piperidine standard. This system is self-validating through the mandatory inclusion of non-specific binding (NSB) controls.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., MOR or M4). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer to a final protein concentration of 1-5 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of radioligand (e.g., [³H]-DAMGO for MOR or [³H]-NMS for M4) at a concentration equal to its Kd.

    • 50 µL of the test azaspiro compound (serial dilutions from 10 µM to 10 pM).

    • 100 µL of the membrane suspension.

  • Self-Validating Controls:

    • Total Binding (TB): Buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 µM of a cold, high-affinity reference standard (e.g., Naloxone for MOR) to saturate specific sites.

  • Incubation & Filtration: Incubate the plates at 25°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Read radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate Specific Binding = TB - NSB. Determine IC₅₀ via non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Protocol 2: Microsomal Stability & Intrinsic Clearance Assay

Purpose: To validate the metabolic stability advantage of the azaspiro core over the piperidine core.

Step-by-Step Methodology:

  • Preparation: Pre-warm liver microsomes (human or mouse, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C.

  • Compound Addition: Spike the azaspiro test compound and the piperidine control into separate reaction mixtures to a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Control: Run a parallel reaction for each compound without NADPH. This differentiates cytochrome P450-mediated enzymatic degradation from chemical instability or non-specific binding to the plasticware.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate intrinsic clearance (CLint) using the formula: CLint = (k × Volume of incubation) / mg of microsomal protein.

References

  • Stasi, L. P., et al. "Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, National Institutes of Health (NIH), 2022. Available at:

  • Probechem Biochemicals. "VU6015241 | mAChR4 antagonist." Probechem, 2022.
  • Stewart, A. W., et al. "Fentanyl-Rewired: A 2‑Azaspiro[3.3]heptane Core Preserves μ‑Opioid Function." Figshare / American Chemical Society, 2026.
  • ResearchGate Contributors. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist." ResearchGate, 2026.

Sources

IR spectroscopy fingerprints for 6-Azaspiro[2.5]octane functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: IR Spectroscopy Fingerprints for 6-Azaspiro[2.5]octane Functional Groups

Part 1: Executive Summary & Strategic Context

In modern drug discovery, 6-Azaspiro[2.5]octane has emerged as a high-value bioisostere for the piperidine scaffold. By fusing a cyclopropane ring to the piperidine core, researchers introduce specific steric constraints and metabolic blocking capabilities without significantly altering the lipophilicity profile.

However, characterizing this scaffold presents a unique spectroscopic challenge. The "fingerprint" of 6-azaspiro[2.5]octane is not merely a sum of its parts; it is defined by the tension between the high-strain cyclopropyl vibrations and the conformationally locked piperidine chair .

This guide provides a definitive technical analysis of the IR signature of 6-azaspiro[2.5]octane, contrasting it with its primary "alternatives"—the parent Piperidine (flexible) and 4,4-Dimethylpiperidine (steric mimic).

Part 2: Technical Deep Dive – The Spectroscopic Signature

The "Spiro-Strain" Mechanism

To interpret the spectrum accurately, one must understand the vibrational causality. The spiro-carbon (C3) acts as a mechanical anchor. Unlike a standard gem-dimethyl group, the cyclopropane ring introduces Walsh orbitals (bent bonds with high p-character), which shifts C-H stretching frequencies significantly higher than standard alkyl C-H bonds.

  • Cyclopropyl C-H Vectors: The C-H bonds on the three-membered ring possess increased s-character (~32%), pushing their stretching frequency above the 3000 cm⁻¹ saturation limit.

  • Distal Nitrogen Isolation: In the 6-aza isomer, the nitrogen is distal (gamma-position) to the spiro center. This means the N-H stretch remains largely unperturbed by the cyclopropane's electronics, serving as a stable internal reference.

Comparative Fingerprint Analysis

The following table contrasts the critical IR bands of 6-azaspiro[2.5]octane against its structural competitors.

Functional Mode6-Azaspiro[2.5]octane (Target)Piperidine (Parent)4,4-Dimethylpiperidine (Steric Mimic)Diagnostic Insight
Cyclopropyl C-H Stretch 3075–3090 cm⁻¹ (Weak, Sharp)AbsentAbsentKey Identifier. Distinguishes spiro-fusion from simple alkyl substitution.
Alkyl C-H Stretch 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2960 cm⁻¹The spiro compound shows a simpler splitting pattern due to reduced conformational freedom.
N-H Stretch 3250–3350 cm⁻¹ (Broad)3250–3350 cm⁻¹3250–3350 cm⁻¹Typical secondary amine. Broadening indicates H-bonding capability.
Ring Breathing / Deformation 1015–1025 cm⁻¹ (Medium)~1030 cm⁻¹ (Chair def.)~1035 cm⁻¹The cyclopropane "breathing" mode is distinct and sharper than the piperidine skeletal vibrations.
Scissoring / Bending 1440–1460 cm⁻¹1440–1470 cm⁻¹1365/1385 cm⁻¹ (Gem-dimethyl)Negative Control. The absence of the gem-dimethyl doublet (1365/1385) confirms the spiro structure over the dimethyl analog.

Part 3: Visualization of Vibrational Logic

The following diagram illustrates the structural hierarchy and the resulting vibrational vectors that define the compound's IR signature.

G cluster_0 High Frequency Domain (>3000 cm⁻¹) cluster_1 Fingerprint Domain (<1500 cm⁻¹) Spiro 6-Azaspiro[2.5]octane Scaffold Cyclo Cyclopropane Ring (High Strain) Spiro->Cyclo Fused C3 Pip Piperidine Ring (Chair Conf.) Spiro->Pip Fused C3 CH_High C-H Stretch 3080 cm⁻¹ Cyclo->CH_High s-character effect Ring_Breath Ring Breathing ~1020 cm⁻¹ Cyclo->Ring_Breath Skeletal Mode NH_Mode N-H Stretch ~3300 cm⁻¹ Pip->NH_Mode Distal N6

Caption: Vibrational vector map showing the decoupling of the high-strain cyclopropyl modes from the distal amine functionality.

Part 4: Validated Experimental Protocol

To ensure reproducibility and avoid artifacts (such as carbamate formation from atmospheric CO₂), follow this specific workflow for analyzing 6-azaspiro[2.5]octane.

Methodology: Thin Film vs. HCl Salt

Option A: Neat Liquid (Free Base)

  • Best for: Observing the unperturbed N-H stretch and low-frequency ring modes.

  • Risk: The secondary amine is hygroscopic and reacts with CO₂.

  • Protocol:

    • Purge the ATR (Attenuated Total Reflectance) crystal with dry N₂ for 2 minutes.

    • Deposit 10 µL of neat 6-azaspiro[2.5]octane immediately from a sealed vial.

    • Critical Step: Scan immediately (within 30 seconds). Appearance of a band at ~1650 cm⁻¹ indicates carbamate formation (sample degradation).

Option B: Hydrochloride Salt (KBr Pellet)

  • Best for: Routine purity checks and archiving.

  • Protocol:

    • Mix 2 mg of sample (HCl salt) with 200 mg dry KBr.

    • Press into a translucent pellet under vacuum.

    • Note: The N-H stretch will shift to ~2500–3000 cm⁻¹ (broad ammonium band), obscuring the C-H region. Use Option A for structural fingerprinting; Use Option B for purity.

Self-Validation Checklist

References

  • Doc Brown's Chemistry. Infrared Spectroscopy of Cyclopropane and Derivatives. Retrieved from

  • NIST Chemistry WebBook. Spiro[2.5]octane IR Spectrum Data. Retrieved from

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Bands of Alkanes and Amines. Retrieved from

  • PubChem. 6-Azaspiro[2.5]octane Compound Summary. Retrieved from

Chiral Analysis Methods for 6-Azaspiro[2.5]octane-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

6-Azaspiro[2.5]octane-5-carboxylic acid is a conformationally restricted spirocyclic amino acid, structurally analogous to proline. Its rigid spiro-fused cyclopropane ring creates unique steric vectors, making it a high-value scaffold in the design of peptidomimetics, HCV inhibitors, and GPCR ligands.

However, its structural rigidity and secondary amine nature present distinct analytical challenges:

  • Zwitterionic Character: The free amino acid exists as a zwitterion, leading to poor retention and peak tailing on traditional normal-phase chiral columns.

  • Lack of UV Chromophores: The core scaffold lacks strong UV absorption, necessitating low-wavelength detection (200–210 nm) or derivatization.

  • Secondary Amine: Unlike primary amino acids, it cannot form Schiff bases with certain chiral selectors, limiting the utility of standard ligand-exchange phases (e.g., copper-based CLC).

This guide outlines three distinct, field-proven strategies for the enantiomeric resolution of this scaffold, categorized by the sample state (protected intermediate vs. free amino acid) and throughput requirements.

Decision Matrix: Selecting the Right Method

The choice of method depends heavily on the functionalization of your sample. Do not attempt to analyze the free zwitterion on a normal-phase polysaccharide column without modification.

MethodSelection Start Start: Sample State Protected N-Protected / Ester (e.g., N-Boc, O-Me) Start->Protected Intermediate Free Free Amino Acid (Zwitterion) Start->Free Final Product DirectNP Method A: Direct NPLC (Polysaccharide CSP) Protected->DirectNP Standard QC SFC Method B: Chiral SFC (High Throughput) Protected->SFC Prep/Fast Screen Deriv Method C: Derivatization (Marfey's Reagent) Free->Deriv High Sensitivity/Bioanalysis Crown Method D: Crown Ether LC (Specific for Amino Acids) Free->Crown Direct Analysis

Figure 1: Strategic decision tree for selecting the optimal chiral analysis method based on sample functionalization.

Method A: Direct Normal-Phase HPLC (The "Standard" Approach)

Best For: Synthetic intermediates (N-Boc, Methyl Esters), Process Development, QC.

The most robust method for analyzing this scaffold is to resolve the N-Boc protected intermediate . The carbamate group adds a hydrogen bond acceptor/donor site that interacts favorably with polysaccharide-based Chiral Stationary Phases (CSPs), significantly enhancing chiral recognition.

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The amylose backbone provides a helical cavity that accommodates the bulky spiro-ring system better than cellulose variants in many spirocyclic cases.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5 v/v).

    • Additive: 0.1% Trifluoroacetic acid (TFA) is mandatory if the carboxylic acid is free (N-Boc-Acid). If analyzing the diester (N-Boc-Methyl Ester), no additive is needed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (monitor) and 230 nm (if N-Boc is present).

  • Temperature: 25°C.

Performance Characteristics
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation is typical for N-Boc derivatives.
Tailing Factor 1.1 - 1.2Excellent peak symmetry due to N-protection.
Limit of Quantitation ~0.1%Sufficient for enantiomeric excess (ee) determination.

Expert Insight: If you observe peak broadening, switch to the immobilized version (Chiralpak IA) and introduce 5% Dichloromethane (DCM) into the mobile phase. The spiro-ring solubility is improved in DCM, which can sharpen the peaks.

Method B: Indirect Analysis via Marfey’s Reagent (The "Bio-Analytical" Approach)

Best For: Free amino acid analysis, Biological samples, Trace impurity detection.

When the molecule is in its free zwitterionic form (e.g., after deprotection), direct chiral HPLC is difficult due to phase collapse or lack of retention. The gold standard solution is derivatization with Marfey’s Reagent (FDAA) . This converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

Mechanism

FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the spiro-ring. The resulting diastereomers have different hydrophobicities and interact differently with the C18 stationary phase.

Marfeys Reactants Spiro-Amino Acid (R/S) + FDAA (L-form) Reaction Nucleophilic Subst. (pH 8.5, 40°C, 1h) Reactants->Reaction Products Diastereomers: 1. L-FDAA-R-Spiro 2. L-FDAA-S-Spiro Reaction->Products Separation C18 HPLC Separation Products->Separation

Figure 2: Reaction pathway for Marfey's derivatization converting enantiomers to separable diastereomers.

Experimental Protocol
  • Derivatization:

    • Mix 50 µL sample (50 mM in water) with 100 µL FDAA (1% in acetone).

    • Add 20 µL 1M NaHCO3.

    • Incubate at 40°C for 60 minutes.

    • Quench with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Detection: UV @ 340 nm.

Why This Wins:
  • UV Sensitivity: The dinitrophenyl group absorbs strongly at 340 nm, solving the detection problem of the native spiro-acid.

  • Cost: Uses standard C18 columns, avoiding expensive chiral columns.

  • Elution Order: Predictable. L-FDAA derivatives of D-amino acids usually elute after L-amino acids (though this must be confirmed for spiro-systems).

Method C: Chiral SFC (The "High-Throughput" Approach)

Best For: Preparative separation, Screening large libraries.

Supercritical Fluid Chromatography (SFC) uses supercritical CO2 as the main mobile phase. It is superior for spirocyclic amines because the low viscosity of CO2 allows for high diffusivity, mitigating the mass transfer limitations often seen with bulky spiro-compounds.

Recommended Protocol
  • Column: Chiralpak IG-3 or IC-3 (Immobilized phases are preferred for stability).

  • Co-Solvent: 15-20% Methanol with 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

    • Critical Note: For the free acid, use Ammonium Hydroxide (0.1%) + Methanol to ensure ionization suppression and solubility.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Comparative Analysis Summary

FeatureMethod A: Direct NPLC (Protected)Method B: Marfey's (Derivatization)Method C: SFC
Target Analyte N-Boc / Ester IntermediatesFree Amino Acid (Zwitterion)Protected or Free
Primary Cost High (Chiral Columns)Low (Reagent + C18 Column)High (Equipment)
Sensitivity Low (210 nm detection)High (340 nm detection) Moderate
Throughput Moderate (15-30 min)Low (Requires 1h prep)High (< 5 min)
Robustness Excellent for QCExcellent for Bio-samplesGood for Prep

References

  • Vertex Pharmaceuticals. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Describes the synthesis and resolution of the 6-azaspiro[2.5]octane scaffold.
  • Opekar, S., et al. (2021).[1] A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids.[2][3][4] Link

    • Context: Provides the HFBCF derivatization protocol suitable for cyclic secondary amino acids like proline and spiro-analogs.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4] Link

    • Context: The authoritative review on using FDAA for resolving chiral amino acids on achiral columns.
  • Sigma-Aldrich. (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Product Data. Link

    • Context: Confirms the commercial availability of the N-Boc protected intermediate, valid
  • Sielc Technologies. (2023).[5] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Link

    • Context: Provides insight into separating small polar acids, relevant for the free acid analysis.

Sources

Benchmarking 6-Azaspiro[2.5]octane-5-carboxylic acid against other conformationally restricted amino acids

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical benchmarking guide for 6-Azaspiro[2.5]octane-5-carboxylic acid , designed for researchers in medicinal chemistry and peptide therapeutics.

The "Locked" Pipecolic Acid Surrogate for Next-Generation Peptidomimetics

Executive Summary

6-Azaspiro[2.5]octane-5-carboxylic acid (CAS: 1262396-32-6) represents a critical evolution in conformationally restricted amino acids. Structurally, it is a pipecolic acid (homoproline) derivative featuring a spiro-fused cyclopropane ring at the


-position relative to the nitrogen.

While standard Proline and Pipecolic acid provide baseline rigidity, they remain susceptible to ring flipping and enzymatic oxidation. This spirocyclic analog effectively "freezes" the piperidine ring pucker, significantly reducing the entropic penalty of ligand binding while sterically shielding the scaffold from metabolic degradation. It is the superior choice when a drug candidate requires the vector orientation of a 6-membered ring but the metabolic robustness of a caged system.

Key Differentiators
  • Conformational Bias: Locks the piperidine ring into a defined chair conformation, restricting the

    
     and 
    
    
    
    torsion angles more strictly than Pipecolic acid.
  • Metabolic Shield: The spiro-cyclopropane moiety prevents oxidative metabolism at the vulnerable

    
    -carbon and sterically hinders proteolytic access to the adjacent amide bond.
    
  • Lipophilicity: Increases LogP (~2.19) compared to Proline (LogP -0.63), improving passive membrane permeability and Blood-Brain Barrier (BBB) penetration.

Structural & Physicochemical Benchmarking

The following table contrasts 6-Azaspiro[2.5]octane-5-carboxylic acid against standard restricted amino acids used in drug design.

Feature6-Azaspiro[2.5]octane-5-COOH L-Proline L-Pipecolic Acid Tic (Tetrahydroisoquinoline)
Ring Size 6-membered (Spiro-fused)5-membered6-membered6-membered (Fused Aromatic)
Rigidity Very High (Spiro-lock)HighModerate (Chair flip possible)Very High (Planar constraint)
LogP (Calc) ~2.2 -0.63-0.45~1.8
Metabolic Stability High (Steric/Electronic shield)Low (Prolyl hydroxylases)ModerateModerate (Aromatic oxidation)
Cis/Trans Amide Balanced (Context dependent)High Cis propensityHigh Cis propensityFavor Trans
Primary Utility Protease resistance, BBB crossing Turn inductionHomolog scanningHydrophobic constraint
Structural Logic
  • Vs. Proline: Proline induces

    
    -turns but is metabolically labile. The spiro analog mimics the turn-inducing capability but adds significant hydrophobic bulk and metabolic stability.
    
  • Vs. Pipecolic Acid: Pipecolic acid allows for ring inversion between chair conformers. The spiro[2.5] system introduces severe torsional strain that energetically prohibits ring inversion, presenting a single, defined vector to the biological target.

Experimental Protocols

A. Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the spiro system, standard coupling protocols often fail, leading to deletion sequences. The following protocol utilizes high-efficiency coupling reagents and extended reaction times.

Reagents:

  • Resin: Rink Amide MBHA or Wang resin.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc from the N-terminus of the growing chain using 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    with DMF.
  • Activation:

    • Dissolve Fmoc-6-Azaspiro[2.5]octane-5-COOH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIEA (6.0 eq) and pre-activate for 2 minutes. The solution should turn yellow.

  • Coupling: Add the activated mixture to the resin.

    • Critical Step: Microwave irradiation at

      
       for 20 minutes OR shake at room temperature for 4 hours.
      
    • Note: The steric hindrance of the spiro ring slows down nucleophilic attack. Double coupling is recommended if the Kaiser test remains positive.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

B. Microsomal Metabolic Stability Assay

This assay validates the "Metabolic Shield" hypothesis by comparing the intrinsic clearance (


) of the spiro analog against a non-spiro control.

Materials:

  • Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compounds (1

    
    ).
    

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4) and Test Compound at

    
     for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    

Decision Logic & Workflow Visualization

Figure 1: Selection Logic for Constrained Amino Acids

This decision tree guides the medicinal chemist on when to deploy 6-Azaspiro[2.5]octane-5-COOH versus alternatives.

AminoAcidSelection Start Need Conformational Constraint? RingSize Desired Ring Vector? Start->RingSize Five 5-Membered (Gamma-turn) RingSize->Five Compact Six 6-Membered (Alpha-helical/Beta-turn) RingSize->Six Extended Proline Proline (Standard) Five->Proline Aze Azetidine (High Strain) Five->Aze Max Rigidity Stability Metabolic Stability Required? Six->Stability Pipecolic Pipecolic Acid (Flexible Chair) Stability->Pipecolic Low/Med SpiroCheck Need Hydrophobic Bulk or BBB Penetration? Stability->SpiroCheck High Spiro 6-Azaspiro[2.5]octane-5-COOH (Rigid, Lipophilic, Stable) SpiroCheck->Spiro Yes (Aliphatic) Tic Tic (Aromatic Stacking) SpiroCheck->Tic No (Aromatic)

Caption: Decision matrix for selecting conformationally restricted amino acids based on structural vectors and metabolic requirements.

Figure 2: Synthesis & Incorporation Workflow

The chemical pathway from commercial starting materials to the final peptide integration.

SynthesisWorkflow cluster_synthesis Scaffold Synthesis cluster_peptide Peptide Incorporation Raw 1,3-Cyclohexanedione Enol 3-Methoxy-cyclohexenone Raw->Enol MeOH, H+ Spiro Spiro[2.5]oct-5-one Enol->Spiro Grignard / Cyclization Final 6-Azaspiro[2.5]octane-5-COOH Spiro->Final Schmidt Rearrangement or Strecker Protect Fmoc-Protection Final->Protect Couple SPPS Coupling (HATU/Microwave) Protect->Couple Peptide Constrained Peptide Couple->Peptide

Caption: Synthetic route from raw cyclohexanedione to Fmoc-protected building block and final peptide incorporation.

References

  • Chemical Identity & Properties

    • PubChem. 6-((Tert-butoxy)carbonyl)-6-azaspiro(2.5)octane-1-carboxylic acid (Compound Summary).[1] National Library of Medicine.

    • [Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
    • [Link]

  • Conformational Restriction of Pipecolic Acid

    • Radchenko, D. S., et al. (2009).[2][3] Conformationally restricted nonchiral pipecolic acid analogues.[2][3] Journal of Organic Chemistry.[2][3][4][5]

    • [Link]

  • Metabolic Stability of Spiro-Proline Analogs

    • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. (Demonstrates the metabolic shielding effect of spiro-fusion).
    • [Link]

  • Synthesis Protocols: Google Patents. Synthesis method of spiro[2.5]octane-5-carboxylic acid (CN103102261A).

Sources

Safety Operating Guide

6-Azaspiro[2.5]octane-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

6-Azaspiro[2.5]octane-5-carboxylic Acid: Proper Disposal Procedures

Part 1: Executive Safety Directive

Immediate Action Required: Treat 6-Azaspiro[2.5]octane-5-carboxylic acid and its derivatives (e.g., Boc-protected forms, hydrochloride salts) as Hazardous Chemical Waste .

  • Do NOT dispose of via sanitary sewer (sink drains).[1][2]

  • Do NOT dispose of in regular trash.[1][2]

  • Do NOT mix with strong oxidizing agents or concentrated mineral acids due to the potential for strained-ring reactivity (cyclopropane moiety).

This compound is a synthetic amino acid building block containing a spiro-fused cyclopropane ring. While often chemically stable under standard storage, the ring strain presents a unique risk profile during waste consolidation. The disposal protocol below prioritizes segregation and incineration to mitigate environmental toxicity and unexpected exotherms.

Part 2: Hazard Characterization & Physical Data

Before handling waste, verify the specific form of the compound (free acid vs. salt). The following data consolidates safety parameters for the core structure and its common salts.

ParameterDataOperational Implication
CAS Number 872-64-0 (Parent amine) / 2227204-75-1 (HCl salt)Use for waste manifesting.
Physical State White to off-white powderHigh risk of particulate inhalation; use dust mask/hood.
Solubility Soluble in MeOH, DMF; Sparingly soluble in waterAqueous spill cleanup may require co-solvents.
Acidity/Basicity Amphoteric (Amino Acid)Can react with both strong acids and bases.
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3] Irrit.)Standard PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Alert Strained Ring (Spiro-cyclopropane) Avoid concentrated H₂SO₄/HNO₃. Acid-catalyzed ring opening can be exothermic.

Part 3: Waste Segregation & Decision Logic

Proper segregation is the primary defense against laboratory accidents. The spiro-cyclopropane motif requires that this waste be kept separate from strong oxidizers to prevent degradation that could compromise container integrity.

DOT Diagram: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 6-Azaspiro[2.5]octane-5-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Residue Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin Segregate from Oxidizers SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains >10% Halogens NonHalogenated Non-Halogenated Organic (MeOH, DMF, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water > 90% HaloBin Halogenated Waste Carboy (Code: F002/D001) Halogenated->HaloBin NonHaloBin Organic Waste Carboy (High BTU Incineration) NonHalogenated->NonHaloBin AqBin Aqueous Waste Carboy (Check pH 5-9) Aqueous->AqBin

Figure 1: Decision logic for segregating 6-Azaspiro[2.5]octane-5-carboxylic acid waste streams. Note the strict separation of halogenated and non-halogenated solvents.

Part 4: Detailed Disposal Protocols

This section outlines the "Self-Validating" workflows. A self-validating system includes a check-step (e.g., pH or compatibility test) before the irreversible action (mixing).

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure compound, contaminated weigh boats, gloves, and paper towels.

  • Primary Containment: Collect solid waste in a clear, sealable polyethylene bag (min 2 mil thickness).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out full name (do not use abbreviations like "Spiro acid").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed bag into the laboratory’s designated Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

  • Validation Step: Ensure the drum does not contain loose sharps or unsealed liquids that could puncture or degrade the bag.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in Methanol, DMF, DCM, or Ethyl Acetate.

  • Characterize the Matrix: Identify the primary solvent.

    • If DCM/Chloroform: Use Halogenated Waste stream.

    • If Methanol/Acetone/DMF: Use Non-Halogenated Organic stream.

  • The "Bucket Test" (Self-Validation):

    • Before pouring a large volume (>500 mL) into a central carboy, take a 10 mL aliquot of your waste.

    • Mix it with 10 mL of the waste currently in the carboy in a small beaker inside a fume hood.

    • Observation: Watch for bubbling, heat generation, or precipitation for 5 minutes.

    • Pass: No reaction. Proceed to bulk disposal.

    • Fail: Reaction observed.[3][4][5][6] Do NOT mix. Start a new, separate waste container for this specific batch.

  • Transfer: Pour waste into the carboy using a funnel. Leave at least 10% headspace.

  • Closure: Cap tightly. Do not leave funnels in open carboys.

Protocol C: Empty Containers

Applicability: Original glass bottles from suppliers (e.g., Sigma, Enamine).

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container.

  • Defacing: Cross out the label and the CAS number with a permanent marker.

  • Disposal:

    • If dry and odorless: Place in Glass Recycling or Trash (verify local institutional policy; some require all chemical bottles to go to glass waste).

    • If residue remains:[1] Treat as Solid Hazardous Waste .[2]

Part 5: Emergency Spill Response

DOT Diagram: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (<100g = Minor) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Safe to proceed Contain 3. Containment (Powder: Wet Wipe / Liquid: Pads) PPE->Contain Clean 4. Decontamination (Soap & Water Wash) Contain->Clean Dispose 5. Disposal (All materials to Haz Waste) Clean->Dispose

Figure 2: Operational workflow for minor laboratory spills (<100g/mL).

Specific Cleanup Instructions:

  • Powder Spill: Do not dry sweep (creates dust). Cover with a paper towel dampened with water or methanol, then wipe up.

  • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Decontamination: The carboxylic acid functionality allows for effective cleaning with a dilute basic solution (e.g., 5% Sodium Bicarbonate) followed by water, which increases the compound's solubility and removal efficiency.

Part 6: Regulatory & Compliance Reference

  • US EPA (RCRA): While not P-listed or U-listed, this waste is regulated under 40 CFR 261.3 if it exhibits characteristics of ignitability (D001, if in solvent) or reactivity.

  • EU Waste Framework Directive: Classify under EWC code 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Azaspiro[2.5]octane. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-Azaspiro[2.5]octane-5-carboxylic acid.[7][8][9] National Library of Medicine. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Azaspiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Requirements

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Note: As a novel spirocyclic amino acid, toxicological properties have not been fully investigated. Treat as a potential sensitizer.[1]

Quick-Reference PPE Checklist
Protection TypeSpecificationCritical Note
Hand Nitrile Gloves (Min 0.11 mm / 4 mil)Double-glove for prolonged handling or solution phase.
Eye Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Mandatory. Use N95/P100 only if hood is unavailable (e.g., balance enclosure failure).
Body Lab Coat (High-neck, long sleeve)100% Cotton or Nomex preferred (static dissipation).

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why." 6-Azaspiro[2.5]octane-5-carboxylic acid contains two distinct functional moieties that drive its reactivity and hazard profile:

  • Secondary Amine (Azaspiro ring): Basic and nucleophilic. Potential for skin corrosion or severe irritation upon contact with moisture (sweat/mucous membranes).[1]

  • Carboxylic Acid: Acidic. In solid form, this creates a zwitterionic character, often resulting in fine, electrostatic powders that disperse easily.

GHS Classification (Baseline for Spiro-Amino Acids):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3][4]

Causality: The rigidity of the spiro[2.5]octane scaffold increases lipophilicity compared to linear amino acids, potentially enhancing skin permeation rates.

Detailed PPE Matrix

This matrix defines protection levels based on the specific operational phase.

Operational PhaseHazard SourceRequired PPE ConfigurationRationale
1. Weighing & Aliquoting Inhalation/Dust: Electrostatic powder drift.Level 2: Goggles + Nitrile Gloves + Lab Coat + Balance Enclosure/Hood .Fine powders bypass safety glass gaps. Static charge can cause "jumping" of particles.
2. Solubilization (Synthesis) Splash/Permeation: Dissolved in organic solvents (DCM, DMF, MeOH).Level 3: Double Nitrile Gloves + Goggles + Fume Hood Sash lowered.Solvents like DMF facilitate rapid transdermal absorption of the solute.
3. Quenching/Work-up Exothermic Reaction: Heat/Vapor release.Level 3: Same as above. Face shield added if volume >1L.Unpredictable exotherms may aerosolize the mixture.
4. Waste Disposal Contact: Contaminated solids/liquids.Level 2: Standard Nitrile + Goggles.Risk is primarily contact transfer during container sealing.

Operational Protocol: Safe Handling Lifecycle

A. Pre-Operational Engineering Check

Before opening the vial:

  • Verify Airflow: Ensure Fume Hood monitor reads between 80–100 fpm (0.4–0.5 m/s).

  • Static Control: This compound is prone to static buildup. Use an antistatic gun or ionizer bar inside the hood if weighing <10 mg.

  • Decontamination Prep: Prepare a beaker of 5% aqueous Sodium Bicarbonate (

    
    ) or dilute acetic acid (depending on pH) for immediate wipe-down of spills.
    
B. Handling Procedure
  • Donning: Put on lab coat, adjust cuffs. Don primary nitrile gloves. Inspect for tears.

  • Transfer: Open container only inside the hood.

  • Weighing: Use a disposable antistatic weighing boat. Do not use parchment paper, as spiro-amines often stick, leading to snapping/aerosolization when scraping.

  • Solubilization: Add solvent slowly. If using DCM (Dichloromethane), be aware that the high vapor pressure can pressurize the vial; vent frequently.

C. Emergency Response
  • Eye Contact: Flush immediately at eyewash station for 15 minutes . Hold eyelids open. The amine functionality can damage corneal tissue rapidly.

  • Skin Contact: Wash with soap and water.[2][4][5][6][7][8] Do not use alcohol (ethanol/isopropanol) as this may increase skin absorption.

  • Spill: Cover with vermiculite or spill pad. Neutralize. Sweep into a sealed bag.

Visualization: Safety Workflow

The following diagram illustrates the logical flow of safety decisions during the handling process.

SafetyLifecycle Start Start: Chemical Retrieval RiskCheck Risk Assessment (Check GHS: H315, H319) Start->RiskCheck EngCheck Engineering Control (Hood Velocity >80fpm) RiskCheck->EngCheck Confirmed EngCheck->Start Unsafe (Abort) PPE Don PPE (Nitrile, Goggles, Coat) EngCheck->PPE Safe Handling Handling/Weighing (Use Antistatic Tools) PPE->Handling Cleanup Decontamination (Solvent Wipe) Handling->Cleanup Complete Disposal Disposal (Solid Organic Waste) Cleanup->Disposal

Figure 1: Operational Safety Lifecycle for Handling 6-Azaspiro[2.5]octane-5-carboxylic acid.

Disposal & Deactivation

Cradle-to-Grave Management: Do not dispose of down the drain. This compound may be toxic to aquatic life (common for spiro-amines).

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a dedicated Solid Organic Waste bin (RCRA compliant).

  • Liquid Waste: Collect mother liquors in Halogenated or Non-Halogenated waste streams depending on the solvent used.

  • Container: Triple rinse the empty vial with a compatible solvent (e.g., Methanol) before discarding glass. Add rinsate to liquid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Spirocyclic Amino Acids. National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.